1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNNOROVYIJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384183 | |
| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-07-2 | |
| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 1-benzyl-4-(3-nitropyridin-2-yl)piperazine, a key intermediate in pharmaceutical development.[1] The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 1-benzylpiperazine. This guide elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses methods for reaction monitoring, product purification, and characterization. It is intended for an audience of research scientists and drug development professionals, offering the necessary detail to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
Chemical Identity and Significance
This compound (CAS Number: 499771-07-2) is a heterocyclic compound with a molecular formula of C₁₆H₁₈N₄O₂ and a molecular weight of 298.35 g/mol .[2][3] Its structure is central to the development of various active pharmaceutical ingredients (APIs), where the substituted nitropyridine and benzylpiperazine moieties serve as critical pharmacophores.[1][4] The benzyl group, in particular, is often employed as a protecting group for one of the piperazine nitrogens, as it can be readily removed via hydrogenolysis, allowing for further derivatization.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis is achieved through a robust and well-characterized reaction pathway: the nucleophilic aromatic substitution (SNAr). This reaction is highly effective because the pyridine ring is "activated" by a potent electron-withdrawing group—in this case, a nitro group (–NO₂) at the 3-position.[5] This activation facilitates the displacement of a leaving group, typically a halide, from the ring by a nucleophile. In this specific synthesis, the secondary amine of 1-benzylpiperazine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of 2-chloro-3-nitropyridine and displacing the chloride ion.
The SNAr Mechanism: A Deeper Look
The Addition-Elimination Pathway
Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings proceed via a two-step addition-elimination mechanism.[6]
-
Nucleophilic Addition: The reaction initiates with the attack of the nucleophilic nitrogen atom of 1-benzylpiperazine on the C2 carbon of 2-chloro-3-nitropyridine. This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride leaving group, yielding the final product.[6]
Causality of Reactivity: The Role of the Nitro Group
The feasibility of this reaction is almost entirely dependent on the presence of the electron-withdrawing nitro group. Aryl halides are generally unreactive towards nucleophiles.[7] However, the –NO₂ group strongly withdraws electron density from the pyridine ring via both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the ring carbons, particularly those ortho and para to it, making them highly susceptible to nucleophilic attack.[7][8]
Crucially, the nitro group stabilizes the anionic Meisenheimer intermediate through resonance, delocalizing the negative charge onto its oxygen atoms.[6] This stabilization lowers the activation energy of the initial addition step, allowing the reaction to proceed under reasonably mild conditions.[7]
Reagents, Materials, and Data
Reagent and Solvent Data
Successful synthesis requires high-purity reagents. The following table summarizes the key properties of the materials involved.
| Compound | Role | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-Chloro-3-nitropyridine | Electrophile | C₅H₃ClN₂O₂ | 158.54 | 100-103 | N/A | Irritant, Toxic |
| 1-Benzylpiperazine | Nucleophile | C₁₁H₁₆N₂ | 176.26 | 18-20 | 274 | Corrosive, Irritant |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 891 | N/A | Irritant |
| N,N-Dimethylformamide | Solvent | C₃H₇NO | 73.09 | -61 | 153 | Repro. Toxin, Irritant |
| Ethyl Acetate | Extraction | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Hexane | Eluent | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Neurotoxin |
Required Laboratory Equipment
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer with heating mantle
-
Digital thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls (TLC) and a robust purification procedure.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood.
-
Reagent Handling: 1-Benzylpiperazine and piperazine derivatives can be corrosive and cause skin sensitization.[9] DMF is a reproductive toxin. Avoid inhalation and direct skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Synthesis Workflow
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (K₂CO₃) (6.54 g, 47.3 mmol, 1.5 equiv.) followed by anhydrous N,N-Dimethylformamide (DMF) (100 mL).
-
Begin stirring the suspension. Add 1-benzylpiperazine (6.1 mL, 34.7 mmol, 1.1 equiv.) dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material (2-chloro-3-nitropyridine) should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the dark mixture into a beaker containing 300 mL of cold deionized water.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexane.
-
Isolation: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a yellow solid. An expected yield is typically in the range of 80-95%.
Product Characterization and Validation
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the benzyl, piperazine, and pyridine rings in the correct chemical environments and with appropriate integrations.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z for [M+H]⁺ ≈ 299.15).
-
Melting Point: To assess the purity of the final solid product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. Deactivated reagents. | Increase temperature to 90-100 °C. Ensure reagents are anhydrous. Use a stronger base like Cs₂CO₃ if needed. |
| Low Yield | Inefficient extraction of the product. Product loss during chromatography. | Perform additional extractions. Use a finer gradient during column chromatography to improve separation. |
| Impure Product | Presence of unreacted starting material or side products (e.g., disubstituted pyridine). | Optimize TLC conditions for better separation. Re-purify via recrystallization from a suitable solvent system (e.g., ethanol/water). |
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and reliable method. The key to success lies in the electronic activation provided by the ortho-nitro group, which facilitates the reaction under manageable laboratory conditions. By following the detailed protocol and validation steps outlined in this guide, researchers can consistently produce high-purity material essential for advancing pharmaceutical research and development.
References
- Organic Syntheses Procedure. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses.
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Matrix Fine Chemicals. (n.d.). This compound. matrix-fine-chemicals.com. Retrieved from [Link]
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InfochemsDB. (n.d.). This compound. infochemsdb.com. Retrieved from [Link]
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Staroń, J., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. Retrieved from [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. patents.google.com.
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Česalová, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
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Morren, H. G., et al. (1960). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Medicinal and Pharmaceutical Chemistry. Retrieved from [Link]
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Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. neuroquantology.com. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. chem.libretexts.org. Retrieved from [Link]
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Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]
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Gandler, J. R., & Jencks, W. P. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
This guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction, leveraging the inherent reactivity of the 3-nitropyridine scaffold. This document will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols for the synthesis of precursors and the final product, and discuss the key characterization techniques for structural elucidation.
Introduction
The piperazine moiety is a prevalent scaffold in a vast array of pharmacologically active compounds, owing to its ability to interact with multiple biological targets.[1] The introduction of a nitropyridine group to the piperazine core, as in this compound, offers a versatile platform for further chemical modifications, making it a compound of significant interest to researchers in drug development. The synthesis of this target molecule is achieved through a two-step process, beginning with the preparation of 1-benzylpiperazine, followed by its reaction with 2-chloro-3-nitropyridine.
Overall Synthetic Strategy
The synthesis is logically divided into two main stages:
-
Synthesis of 1-Benzylpiperazine: This initial step involves the mono-benzylation of piperazine. A robust and scalable method is employed to selectively introduce a single benzyl group onto the piperazine ring, a crucial step for the subsequent reaction.
-
Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr): The core of the synthesis lies in the SNAr reaction between the synthesized 1-benzylpiperazine and 2-chloro-3-nitropyridine. The electron-withdrawing nitro group on the pyridine ring is key to activating the C-2 position for nucleophilic attack by the secondary amine of 1-benzylpiperazine.
Part 1: Synthesis of the Precursor - 1-Benzylpiperazine
The preparation of 1-benzylpiperazine is a critical first step. The presented method is a modification of a well-established procedure that ensures a high yield of the desired mono-substituted product.[2]
Reaction Scheme: Synthesis of 1-Benzylpiperazine
Caption: The SNAr reaction for the synthesis of the target compound.
Experimental Protocol: this compound
The following is a generalized protocol based on standard procedures for SNAr reactions with 2-chloronitropyridines. Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Chloro-3-nitropyridine | 158.54 | 1.59 g | 0.01 |
| 1-Benzylpiperazine | 176.26 | 1.76 g | 0.01 |
| Triethylamine (Et3N) | 101.19 | 1.52 g (2.1 mL) | 0.015 |
| Anhydrous Ethanol or DMF | - | 50 mL | - |
| Ethyl Acetate | - | As needed for workup | - |
| Brine | - | As needed for workup | - |
| Anhydrous Sodium Sulfate | - | As needed for workup | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.59 g, 0.01 mol) in 50 mL of anhydrous ethanol.
-
Addition of Reactants: To the solution, add 1-benzylpiperazine (1.76 g, 0.01 mol) followed by triethylamine (2.1 mL, 0.015 mol). Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
Part 3: Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure of the target molecule and data from similar compounds. [3][4] Physicochemical Properties:
| Property | Value |
| CAS Number | 499771-07-2 |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data (Predicted)
-
1H NMR (400 MHz, CDCl3):
-
δ ~7.20-7.40 (m, 5H): Protons of the benzyl aromatic ring.
-
δ ~8.40 (dd, 1H), ~7.50 (dd, 1H), ~6.80 (dd, 1H): Protons of the 3-nitropyridin-2-yl ring.
-
δ ~3.60 (s, 2H): Methylene protons of the benzyl group (-CH2-Ph).
-
δ ~3.40 (t, 4H): Piperazine protons adjacent to the pyridine ring.
-
δ ~2.60 (t, 4H): Piperazine protons adjacent to the benzyl group.
-
-
13C NMR (100 MHz, CDCl3):
-
δ ~158.0: Carbon of the pyridine ring attached to the piperazine nitrogen.
-
δ ~152.0, ~135.0, ~125.0: Aromatic carbons of the nitropyridine ring.
-
δ ~137.0: Quaternary carbon of the benzyl ring.
-
δ ~129.0, ~128.5, ~127.5: Aromatic carbons of the benzyl ring.
-
δ ~63.0: Methylene carbon of the benzyl group (-CH2-Ph).
-
δ ~53.0: Piperazine carbons adjacent to the benzyl group.
-
δ ~49.0: Piperazine carbons adjacent to the pyridine ring.
-
-
Infrared (IR) Spectroscopy (KBr, cm-1):
-
~3050-3100: C-H stretching (aromatic).
-
~2800-3000: C-H stretching (aliphatic).
-
~1580, ~1450: C=C stretching (aromatic).
-
~1520, ~1350: Asymmetric and symmetric N-O stretching of the nitro group.
-
~1200-1300: C-N stretching.
-
-
Mass Spectrometry (MS):
-
[M+H]+: Expected at m/z 299.15.
-
Key Fragmentation Pattern: A prominent fragment corresponding to the loss of the benzyl group (C7H7, m/z 91) is expected.
-
Conclusion
The synthesis of this compound is a straightforward yet elegant process that utilizes a fundamental reaction in heterocyclic chemistry. The reliability of the synthesis of the 1-benzylpiperazine precursor, coupled with the efficiency of the SNAr reaction, makes this an accessible target for researchers. The provided protocols, along with the predicted characterization data, offer a solid foundation for the successful synthesis and identification of this versatile chemical entity. This guide is intended to empower researchers in their efforts to explore the potential of novel piperazine-based compounds in the field of drug discovery.
References
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- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- 1-BENZYLPIPERAZINE. Organic Syntheses.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- This compound.
- Synthesis and spectral properties of new piperazine derivatives and a structural study.
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- 4. Organic Syntheses Procedure [orgsyn.org]
The Enigmatic Mechanism of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: A Technical Guide to Its Potential Biological Actions
For Immediate Release
Affiliation: Google Research
Abstract
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is a synthetic compound with a paucity of published data regarding its specific mechanism of action. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in elucidating its biological activities. By deconstructing the molecule into its core components—the benzylpiperazine scaffold and the 3-nitropyridine moiety—we propose a dual hypothetical mechanism of action. This guide provides a comprehensive, step-by-step experimental workflow to investigate these hypotheses, from initial in silico modeling to detailed in vitro and cell-based assays. Our objective is to furnish the scientific community with a robust framework for systematically exploring the therapeutic potential of this intriguing molecule.
Introduction: Deconstructing a Molecule of Interest
The therapeutic potential of a novel chemical entity is intrinsically linked to its mechanism of action. In the absence of established research, a logical starting point is the analysis of its structural components. This compound is comprised of two key moieties: benzylpiperazine and 3-nitropyridine.
-
The Benzylpiperazine Scaffold: Benzylpiperazine (BZP) is a well-characterized psychoactive substance with stimulant properties akin to amphetamine.[1][2] Its mechanism of action involves the modulation of monoamine neurotransmitters, primarily dopamine, serotonin, and norepinephrine, through the inhibition of their reuptake and stimulation of their release.[3][4][5] This suggests that this compound may exhibit activity within the central nervous system.
-
The 3-Nitropyridine Moiety: Nitropyridine derivatives are versatile building blocks in medicinal chemistry, contributing to the synthesis of a wide range of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[6][7][8] The electron-withdrawing nature of the nitro group can significantly influence the molecule's reactivity.[9] A key feature of nitroaromatic compounds is their potential for bioreduction, particularly in hypoxic environments, to form reactive and potentially cytotoxic intermediates.[10][11] This mode of action is a cornerstone of certain anticancer and antimicrobial therapies.
Based on this structural analysis, we propose a dual hypothetical mechanism of action for this compound:
-
Neuromodulatory Activity: The benzylpiperazine component may interact with monoamine transporters, suggesting a potential for CNS-related therapeutic applications or side effects.
-
Redox-Activated Cytotoxicity: The 3-nitropyridine moiety could be a substrate for nitroreductase enzymes, leading to selective cytotoxicity in hypoxic cells, such as those found in solid tumors or anaerobic bacteria.
The remainder of this guide will detail a comprehensive experimental strategy to systematically investigate these two hypotheses.
Proposed Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action of this compound, a multi-pronged approach is necessary. The following sections outline a logical progression of experiments, from computational predictions to cell-based functional assays.
Hypothesis 1: Neuromodulatory Activity
The following workflow is designed to investigate the potential interaction of the compound with monoamine transporters.
Hypothesis 2: Redox-Activated Cytotoxicity
This workflow aims to determine if the compound exhibits selective cytotoxicity under hypoxic conditions.
Sources
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An In-depth Technical Guide to 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential biological significance.
Introduction: The Significance of the Piperazine and Nitropyridine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity and physicochemical characteristics.[1]
Similarly, the nitropyridine moiety is a key structural element in many biologically active compounds. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and its interactions with biological targets. Nitropyridine derivatives have been investigated for a range of activities, including antimicrobial and anticancer properties.
The combination of the 1-benzylpiperazine and 3-nitropyridine fragments in this compound results in a molecule with a unique electronic and steric profile, suggesting potential for interesting pharmacological activities. This guide will delve into the known and predicted properties of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and direct route involves the reaction of 2-chloro-3-nitropyridine with 1-benzylpiperazine.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is added 1-benzylpiperazine (1.1 eq) and a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate or dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Physicochemical Properties
While experimentally determined data for this specific molecule is not widely published, we can predict its key physicochemical properties based on its structure and data from related compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 499771-07-2 | Commercial Supplier |
| Molecular Formula | C₁₆H₁₈N₄O₂ | Commercial Supplier |
| Molecular Weight | 298.34 g/mol | Commercial Supplier |
| Appearance | Likely a yellow to brown solid | Based on the presence of the nitropyridine chromophore |
| Melting Point | Not available (expected to be a solid at room temperature) | General property of similar aromatic compounds |
| Boiling Point | > 300 °C (decomposes) | Prediction based on high molecular weight and polarity |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[2] | Inferred from the properties of 1-benzylpiperazine and the overall lipophilic nature of the molecule. |
| pKa | Two predicted pKa values due to the two basic nitrogen atoms of the piperazine ring. The nitrogen attached to the benzyl group is expected to be more basic than the one attached to the electron-withdrawing nitropyridine ring. | Chemical intuition and analogy to other N-substituted piperazines. |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl, piperazine, and nitropyridine moieties.
-
Aromatic Protons (Benzyl): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Aromatic Protons (Nitropyridine): Three signals in the downfield region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with their chemical shifts influenced by the nitro and piperazine substituents.
-
Benzylic Protons: A singlet at approximately 3.5-3.7 ppm for the two protons of the -CH₂- group attached to the phenyl ring.
-
Piperazine Protons: Two sets of multiplets, likely in the range of 2.5-3.8 ppm, corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the two different nitrogen atoms will have distinct chemical shifts.
¹³C NMR Spectroscopy
The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all 16 carbon atoms.
-
Aromatic Carbons (Benzyl): Signals in the range of 127-138 ppm.
-
Aromatic Carbons (Nitropyridine): Signals in the downfield region, with the carbon bearing the nitro group being the most deshielded.
-
Benzylic Carbon: A signal around 63 ppm.
-
Piperazine Carbons: Two signals in the range of 45-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
N-O Stretching (Nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2800-3100 cm⁻¹.
-
C=C and C=N Stretching (Aromatic rings): Bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 298. A high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment at m/z 91 (tropylium ion), and fragmentation of the piperazine ring.[3]
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups.
-
Basicity of Piperazine Nitrogens: The piperazine nitrogens are basic and can be protonated to form salts with acids. The nitrogen of the benzyl-substituted amine is more basic than the nitrogen attached to the electron-deficient nitropyridine ring.
-
Reduction of the Nitro Group: The nitro group on the pyridine ring can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would significantly alter the electronic properties and biological activity of the molecule.
-
Reactions of the Pyridine Ring: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack, although the presence of the bulky piperazine group may provide some steric hindrance.
Potential Biological and Pharmacological Applications
While there is no specific reported biological activity for this compound in the readily available literature, the structural motifs it contains are present in numerous pharmacologically active compounds. This allows for informed speculation on its potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: The piperazine scaffold is a common feature in many antimicrobial and antifungal agents.[1] The combination with a nitropyridine moiety, also known for its antimicrobial properties, suggests that this compound could be a promising candidate for development in this area.
-
Central Nervous System (CNS) Activity: Many benzylpiperazine derivatives exhibit activity in the central nervous system, acting on various receptors.
-
Enzyme Inhibition: The heterocyclic nature of the molecule makes it a potential candidate for enzyme inhibition, a common mechanism of action for many drugs.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and its structure contains key pharmacophores known to impart a range of biological activities. This technical guide, by consolidating known information and providing expert-driven predictions, aims to serve as a valuable resource for researchers interested in exploring the chemical and biological properties of this and related compounds. The data presented herein should be a foundation for future experimental work to fully characterize this promising molecule.
References
- Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. (2021-01-26).
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - NIH. (2021-01-27).
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Navigating the Frontier of Wnt Signaling: A Technical Guide to the Investigation of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and Its Structural Analogs as Novel Modulators
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The Wnt signaling pathway, a cornerstone of embryonic development and adult tissue homeostasis, presents a compelling yet challenging target for therapeutic intervention, particularly in oncology. Its aberrant activation is a known driver in numerous cancers. While the quest for specific and potent Wnt inhibitors has yielded several chemical scaffolds, the vast chemical space remains largely unexplored. This technical guide focuses on a specific, yet under-investigated molecule: 1-benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP). Despite the absence of direct published evidence linking BNPP to Wnt pathway modulation, its structural motifs—the benzylpiperazine core and the nitropyridine moiety—are present in compounds with diverse biological activities. This guide, therefore, serves as a comprehensive roadmap for the systematic investigation of BNPP and its analogs as a potential new class of Wnt signaling inhibitors. We will delve into the rationale for their selection, propose detailed synthetic strategies, and outline a rigorous cascade of in vitro and in vivo assays to elucidate their mechanism of action and therapeutic potential.
Introduction: The Rationale for Targeting the Wnt Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In a quiescent state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its co-receptors, Frizzled (Fzd) and LRP5/6, this destruction complex is inhibited. This leads to the accumulation and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target genes implicated in tumorigenesis.[1]
Given its central role in cancer, significant efforts have been made to develop inhibitors targeting various nodes of this pathway.[2] These efforts have led to the discovery of molecules targeting upstream components like Porcupine and downstream effectors like the β-catenin/TCF interaction. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous biologically active compounds.[3][4] This guide proposes a focused investigation into the potential of this compound and its derivatives as a novel avenue for Wnt pathway inhibition.
The Core Scaffold: this compound (BNPP)
The core molecule, this compound (CAS 499771-07-2), combines several features of interest.[5][6][7][8] The benzylpiperazine moiety is a common pharmacophore, while the nitropyridine group offers potential for diverse chemical modifications.
Proposed Synthesis of BNPP and Analogs
A general and robust synthetic route to BNPP and its analogs is crucial for a systematic structure-activity relationship (SAR) study. The most straightforward approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable piperazine derivative and a functionalized pyridine.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of BNPP via SNAr reaction.
Experimental Protocol: Synthesis of BNPP
-
To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-chloro-3-nitropyridine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
This synthetic route is amenable to the generation of a library of analogs by varying both the piperazine and pyridine starting materials.
Strategy for Analog Synthesis and SAR Exploration
A systematic exploration of the structure-activity relationship is paramount. The following modifications to the core BNPP structure are proposed for initial investigation:
-
Modification of the Benzyl Group: Substitution on the phenyl ring with electron-donating and electron-withdrawing groups to probe electronic and steric effects.
-
Variation of the Pyridine Ring:
-
Altering the position of the nitro group.
-
Replacing the nitro group with other substituents (e.g., cyano, trifluoromethyl).
-
-
Modification of the Piperazine Linker: Introduction of substituents on the piperazine ring to explore conformational effects.
Biological Evaluation: A Tiered Approach
A multi-tiered screening cascade is proposed to efficiently identify and characterize the biological activity of the synthesized compounds.
Primary Screening: Cell-Based Wnt Reporter Assays
The initial screen will utilize a high-throughput cell-based luciferase reporter assay to identify compounds that inhibit Wnt/β-catenin signaling.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
-
Seed HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control into 96-well plates.
-
After 24 hours, treat the cells with the synthesized compounds at various concentrations.
-
Induce Wnt signaling by treating with Wnt3a-conditioned media or a GSK-3β inhibitor (e.g., CHIR99021).
-
After 18-24 hours of incubation, measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
Caption: Workflow for the primary Wnt reporter assay screen.
Secondary Assays: Mechanism of Action Studies
Active compounds from the primary screen will be subjected to a battery of secondary assays to elucidate their mechanism of action.
Table 1: Secondary Assays for MoA Elucidation
| Assay | Purpose | Principle |
| β-catenin Level Analysis | To determine if inhibition occurs upstream of β-catenin degradation. | Western blotting or high-content imaging to quantify total and phosphorylated β-catenin levels in the cytoplasm and nucleus of treated cells. A decrease in total β-catenin suggests the compound acts upstream of the destruction complex. |
| Target Gene Expression | To confirm downstream pathway inhibition. | Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known Wnt target genes such as AXIN2 and MYC in response to compound treatment. |
| Cell Proliferation Assays | To assess the anti-proliferative effects in Wnt-dependent cancer cell lines. | MTS or CellTiter-Glo assays on a panel of cancer cell lines with known Wnt pathway mutations (e.g., colorectal cancer lines like HCT116 and SW480) versus Wnt-independent lines to determine selective cytotoxicity. |
| Apoptosis Assays | To determine if the compounds induce programmed cell death. | Flow cytometry-based assays using Annexin V and propidium iodide staining to quantify apoptotic and necrotic cell populations. |
digraph "Canonical Wnt Pathway" { graph [splines=ortho, nodesep=0.4, ranksep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontsize=10];// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4"]; Fzd_LRP [label="Fzd/LRP5/6", fillcolor="#4285F4"]; Dvl [label="Dvl", fillcolor="#34A853"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β, CK1α)", shape=ellipse, fillcolor="#EA4335"]; beta_catenin_cyto [label="β-catenin\n(Cytoplasm)", fillcolor="#FBBC05"]; beta_catenin_nuc [label="β-catenin\n(Nucleus)", fillcolor="#FBBC05"]; TCF_LEF [label="TCF/LEF", fillcolor="#5F6368"]; TargetGenes [label="Target Gene\nTranscription", shape=cds, fillcolor="#202124"]; // Edges Wnt -> Fzd_LRP [label="Binds"]; Fzd_LRP -> Dvl [label="Recruits"]; Dvl -> DestructionComplex [label="Inhibits"]; DestructionComplex -> beta_catenin_cyto [label="Phosphorylates for\nDegradation", style=dashed, color="#EA4335"]; beta_catenin_cyto -> beta_catenin_nuc [label="Translocates"]; beta_catenin_nuc -> TCF_LEF [label="Binds"]; TCF_LEF -> TargetGenes [label="Activates"];
}
Caption: Simplified canonical Wnt signaling pathway.
In Vivo Evaluation
Promising candidates with a well-defined in vitro mechanism of action will be advanced to in vivo studies.
Pharmacokinetic Profiling
Initial pharmacokinetic (PK) studies in rodents will be conducted to assess oral bioavailability, plasma exposure, and half-life. This data is critical for designing efficacious in vivo studies.
Xenograft Models
The in vivo efficacy of lead compounds will be evaluated in subcutaneous xenograft models using Wnt-dependent cancer cell lines (e.g., HCT116).
Experimental Protocol: Xenograft Efficacy Study
-
Implant HCT116 cells subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.
-
Administer the lead compound at various doses and schedules (e.g., daily oral gavage) based on PK data.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for β-catenin and target gene expression).
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to investigate this compound and its analogs as a potential new class of Wnt signaling inhibitors. While the direct link between BNPP and the Wnt pathway is yet to be established, the structural motifs present in this scaffold warrant its exploration. The proposed synthetic strategies and the tiered biological evaluation cascade provide a clear path from initial hit identification to in vivo proof-of-concept. The insights gained from the systematic SAR studies will be invaluable for optimizing the potency, selectivity, and drug-like properties of this novel chemical series. Ultimately, this research program has the potential to deliver novel chemical probes to further dissect the complexities of Wnt signaling and may lead to the development of new therapeutics for Wnt-driven diseases.
References
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Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]
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This compound. Matrix Fine Chemicals. [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. PubMed Central. [Link]
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Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells. PubMed. [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. National Institutes of Health. [Link]
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Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells. National Institutes of Health. [Link]
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Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. PubMed Central. [Link]
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Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Nature. [Link]
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Modulating the wnt signaling pathway with small molecules. PubMed Central. [Link]
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An In-depth Technical Guide to 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: Synthesis, Core Principles, and Applications in Medicinal Chemistry
Introduction: The Strategic Importance of the Nitropyridinylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently incorporated into drug candidates to modulate physicochemical properties and present pharmacophoric elements in a defined spatial arrangement.[1][2] When coupled with a nitropyridine moiety, the resulting nitropyridinylpiperazine core becomes a versatile building block for synthesizing a diverse array of biologically active molecules. This guide provides a detailed technical overview of a key exemplar of this class, 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine. While this specific molecule is primarily recognized as a crucial intermediate, its synthesis and the underlying chemical principles offer profound insights for researchers, scientists, and drug development professionals. We will delve into its discovery and history within the broader context of medicinal chemistry, provide a detailed, field-tested protocol for its synthesis, and explore the applications of its core structure in the development of therapeutic agents.
I. Conceptual Framework: Discovery and History
The direct "discovery" of this compound is not marked by a singular, seminal publication. Instead, its emergence is a logical consequence of the systematic exploration of piperazine-containing compounds in drug discovery.[1] The true significance of this molecule lies in its role as a readily accessible intermediate for more complex molecular architectures.
The core of this compound, the 1-(3-nitropyridin-2-yl)piperazine moiety, has been a subject of recent interest in the development of novel therapeutic agents. For instance, researchers have utilized this scaffold as a foundation for synthesizing potent urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria.[3][4] The synthesis of this core is achieved through a well-established and robust reaction: the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with piperazine.[3] The addition of the benzyl group to the piperazine nitrogen serves to create a common and versatile derivative, this compound, which can be used in subsequent synthetic steps or as a final compound in its own right for screening purposes. The benzyl group is a frequently used motif in medicinal chemistry, known for its ability to engage in various biological interactions and its relative ease of introduction and modification.[5][6]
II. Synthesis of this compound: A Methodical Approach
The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group (-NO2) at the 3-position of the pyridine ring strongly activates the chlorine atom at the 2-position, rendering it susceptible to displacement by a nucleophile. In this case, the secondary amine of 1-benzylpiperazine acts as the nucleophile.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of the 1-(3-nitropyridin-2-yl)piperazine core, with the substitution of piperazine with 1-benzylpiperazine.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chloro-3-nitropyridine | 5470-18-8 | C₅H₃ClN₂O₂ | 158.54 |
| 1-Benzylpiperazine | 2759-28-6 | C₁₁H₁₆N₂ | 176.26 |
| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-nitropyridine (1.0 eq) and 1-benzylpiperazine (1.1 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to 2-chloro-3-nitropyridine. Add potassium carbonate (2.0 eq) as a base to scavenge the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SNAr reactions. It effectively dissolves the reactants and does not interfere with the reaction mechanism.
-
Potassium Carbonate as Base: An inorganic base like potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration after the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion, ensuring a reasonable reaction rate.
III. Applications in Drug Discovery: A Scaffold for Bioactive Molecules
While this compound itself is not widely reported as a biologically active end-product, its core structure, 1-(3-nitropyridin-2-yl)piperazine, is a valuable starting point for the synthesis of compounds with therapeutic potential.
A notable application is in the development of urease inhibitors.[3][4] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria such as Helicobacter pylori is implicated in the pathogenesis of gastritis and peptic ulcers. The 1-(3-nitropyridin-2-yl)piperazine scaffold has been elaborated through N-alkylation with various 2-chloro-N-arylacetamides and 2-chloropropanamides to generate a library of compounds.[3]
Several of these derivatives have demonstrated potent urease inhibitory activity, with IC₅₀ values in the low micromolar range, significantly more potent than the standard inhibitor, thiourea.[3] For example, certain 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives have shown IC₅₀ values as low as 2.0 µM.[3]
Quantitative Data Summary of Related Urease Inhibitors:
| Compound Class | Example Substituent (Aryl) | IC₅₀ (µM)[3] |
| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide | 2,4-dichlorophenyl | 2.13 ± 0.82 |
| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide | 2,5-dichlorophenyl | 2.0 ± 0.73 |
| N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2,4-dichlorophenyl | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
This data underscores the potential of the 1-(3-nitropyridin-2-yl)piperazine core as a platform for discovering new and effective enzyme inhibitors. The benzyl group in this compound can be considered a placeholder for more complex and functionally optimized substituents, or it could be a key pharmacophoric element in its own right in other biological targets.
IV. Conclusion and Future Directions
This compound stands as a testament to the power of scaffold-based drug discovery. While its direct biological applications are not extensively documented, its straightforward and robust synthesis makes it an invaluable tool for medicinal chemists. The principles governing its formation are fundamental to the synthesis of a wide range of heterocyclic compounds. The demonstrated utility of its core structure in the development of potent urease inhibitors highlights the latent potential within this molecular framework. Future research endeavors could focus on leveraging this compound as a starting material for the creation of novel compound libraries targeting a broader range of biological targets, including G-protein coupled receptors and kinases, where the piperazine moiety is a well-established pharmacophore. The continued exploration of derivatives of this scaffold is a promising avenue for the discovery of next-generation therapeutics.
V. References
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Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]
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Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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Malwina, S., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 58(15), 6064-6082. [Link]
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Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]
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Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). This compound. Infochems. Retrieved from [Link]
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Akash, M., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(5), 1084. [Link]
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Zhang, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(11), 1850-1857. [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]
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Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
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Kumar, A., et al. (2016). synthesis and biological evaluation of some novel piperazine derivatives. Indian Journal of Heterocyclic Chemistry, 26(3-4), 147-153. [Link]
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Al-Qaisi, A. M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]
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Malawska, B., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-797. [Link]
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Yılmaz, M., & Yılmaz, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2596. [Link]
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Sharma, A., Sharma, M., & Bharate, S. B. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]
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Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038. [Link]
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Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]
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Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
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Marco-Contelles, J., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(15), 4447. [Link]
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An In-Depth Technical Guide to 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-(3-nitropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By combining the pharmacologically significant benzylpiperazine and 3-nitropyridine scaffolds, this molecule presents a unique profile for potential therapeutic applications. This document details a proposed synthetic route, robust analytical characterization methods, and a framework for its biological evaluation based on the established activities of its constituent moieties. Detailed, step-by-step experimental protocols are provided to enable researchers to synthesize, purify, and assess the biological activity of this compound.
Introduction: The Rationale for a Hybrid Scaffold
The design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. This compound is a prime example of this approach, integrating two well-established and biologically active structural motifs:
-
The Benzylpiperazine Moiety: A privileged scaffold in central nervous system (CNS) drug discovery, derivatives of benzylpiperazine are known to interact with monoamine neurotransmitter systems, including dopaminergic and serotonergic pathways.[1][2] This interaction can lead to a range of psychoactive effects, from stimulant to antidepressant and anxiolytic properties.[3]
-
The 3-Nitropyridine Moiety: This electron-deficient heterocyclic ring is a key component in a variety of bioactive molecules. Nitropyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects as microtubule-targeting agents, as well as antibacterial and other therapeutic properties.[4][5]
The conjugation of these two moieties suggests that this compound could exhibit a unique pharmacological profile, potentially acting as a CNS agent with additional cytotoxic or antimicrobial activities. This guide provides the foundational knowledge and detailed methodologies to explore this potential.
Synthesis and Purification
The most plausible and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction is particularly effective for electron-deficient aromatic rings, such as 3-nitropyridine, where the nitro group activates the ring for nucleophilic attack.[6]
Proposed Synthetic Pathway
The synthesis involves the reaction of 2-chloro-3-nitropyridine with 1-benzylpiperazine. The electron-withdrawing nitro group at the 3-position significantly activates the chlorine atom at the 2-position for displacement by the secondary amine of 1-benzylpiperazine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Chloro-3-nitropyridine
-
1-Benzylpiperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add 1-benzylpiperazine (1.1 equivalents) to the solution.
-
Add anhydrous potassium carbonate (2.0 equivalents) as a base to scavenge the HCl byproduct.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude product can be purified by column chromatography on silica gel.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
For long-term storage and easier handling of an oily product, consider converting the free base to its hydrochloride salt by treating a solution in diethyl ether with ethereal HCl.[2]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic and Chromatographic Data
| Technique | Instrumentation | Expected Observations | Reference |
| ¹H NMR | 400 MHz or higher NMR Spectrometer | Signals corresponding to the benzyl protons, the piperazine ring protons, and the protons of the 3-nitropyridine ring. Chemical shifts and coupling constants will be indicative of the final structure. | [7] |
| ¹³C NMR | 100 MHz or higher NMR Spectrometer | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons of the benzyl and pyridine rings, and the aliphatic carbons of the piperazine ring. | [7] |
| Mass Spectrometry (MS) | LC-MS or GC-MS | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for benzylpiperazine derivatives include a prominent peak at m/z 91 (tropylium ion).[8][9] | [8][9] |
| Infrared (IR) Spectroscopy | FT-IR Spectrometer | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic), and N-O (nitro group) stretching vibrations. | [7] |
| Purity Analysis (HPLC) | HPLC with UV detector | A single major peak indicating the purity of the compound. |
Postulated Biological Activity and Evaluation
Based on the known pharmacology of its constituent parts, this compound is hypothesized to possess activity in several key therapeutic areas.
Central Nervous System Activity
The benzylpiperazine moiety is a well-known modulator of monoamine transporters (dopamine, serotonin, and norepinephrine transporters).[2] Therefore, the target compound may exhibit stimulant, antidepressant, or anxiolytic properties.
This assay determines the compound's ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine.[1][4]
Protocol:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Plate the cells in 96-well plates.
-
On the day of the assay, wash the cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a reference compound for 10 minutes at room temperature.
-
Initiate neurotransmitter uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and its corresponding unlabeled neurotransmitter.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Caption: Workflow for the monoamine transporter inhibition assay.
Anticancer Activity
The 3-nitropyridine moiety is present in compounds that act as microtubule-targeting agents, a class of effective anticancer drugs.[5] This suggests that this compound could inhibit cancer cell proliferation.
A fundamental first step is to assess the compound's ability to kill or inhibit the growth of cancer cells.[10][11]
Protocol (MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
This assay directly measures the effect of the compound on the assembly of tubulin into microtubules.[12][13]
Protocol (Turbidity-Based):
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂).
-
Add varying concentrations of this compound, a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition), or a vehicle control.
-
Initiate polymerization by incubating the mixture at 37 °C in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Analyze the polymerization curves to determine if the compound inhibits or promotes microtubule assembly.
Antibacterial Activity
Pyridine derivatives are known to exhibit a wide range of antibacterial activities.[14][15]
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, combining the CNS-active properties of benzylpiperazine with the diverse biological potential of the 3-nitropyridine scaffold. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. The proposed biological evaluation strategy offers a clear path to elucidating its pharmacological profile. Further research into this and related hybrid molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action.
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Bio-protocol. (2022). Microtubule polymerization assay. Retrieved from [Link]
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- Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399.
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Charles River. (2025). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Rovathin. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the In Vivo Evaluation of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel research compound 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP). As a member of the benzylpiperazine class of molecules, which has shown diverse pharmacological activities, BNPP presents a potential candidate for therapeutic development.[1][2] Given the limited publicly available data on its specific biological targets and in vivo behavior, this guide establishes a foundational framework for its initial preclinical evaluation. We will cover essential preliminary steps, including formulation and vehicle selection, and provide detailed protocols for critical early-stage in vivo assays, such as determining the maximum tolerated dose (MTD) and evaluating efficacy in a scientifically relevant animal model. The protocols herein are designed to be self-validating and are grounded in established pharmacological principles to ensure scientific integrity and reproducibility.
Compound Profile and Handling
This compound is a heterocyclic compound belonging to the benzylpiperazine family.[3] Its structural features suggest potential interactions with biological systems, particularly within the central nervous system, a common target for this class of molecules.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 499771-07-2 | [3] |
| Molecular Formula | C₁₆H₁₈N₄O₂ | [3] |
| Molecular Weight | 298.35 g/mol | [3] |
| Appearance | Off-white to yellow solid (typical) | General Chemical Properties |
Solubility and Storage: For initial in vivo studies, solubility testing is paramount. It is recommended to assess solubility in common biocompatible vehicles such as saline, phosphate-buffered saline (PBS), 5% dextrose, and solutions containing co-solvents like DMSO, PEG300, or Tween® 80. The compound should be stored in a cool, dry, and dark environment, typically at -20°C for long-term stability, to prevent degradation.
Proposed Biological Activity and Rationale for In Vivo Testing
While the definitive mechanism of action for this specific molecule is yet to be elucidated, many benzylpiperazine derivatives are known to modulate CNS targets, including sigma (σ) and histamine receptors.[1][4] For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a key inflammatory signaling pathway, such as the Nuclear Factor-kappa B (NF-κB) cascade, which is a well-established driver of pathology in numerous disease models, including neuroinflammation and cancer.[5][6] Inhibition of this pathway would prevent the transcription of pro-inflammatory cytokines and other mediators, providing a strong therapeutic rationale.
Preclinical In Vivo Investigation Workflow
A structured, phased approach is critical when evaluating a novel compound in vivo. This ensures that each step informs the next, maximizing data quality while adhering to ethical animal use principles. The general workflow involves establishing a viable formulation, assessing safety and tolerability, and finally, testing for efficacy in a relevant disease model.[7]
Phase I Protocol: Formulation and Vehicle Selection
Objective: To identify a safe and effective vehicle that allows for consistent and stable delivery of this compound for in vivo administration.
Causality: The choice of vehicle is critical as it can directly impact the compound's solubility, stability, bioavailability, and potential for local irritation or toxicity.[8] An improper vehicle can lead to unreliable results and confound data interpretation.
Materials:
-
This compound (BNPP)
-
Sterile vehicles: 0.9% Saline, PBS, 5% Dextrose in water (D5W)
-
Co-solvents: Dimethyl sulfoxide (DMSO, cell culture grade), Polyethylene glycol 300 (PEG300), Tween® 80
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer and/or sonicator
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Initial Solubility Screen:
-
Prepare small-scale test formulations in various vehicles. A common starting point for a poorly soluble compound is a vehicle containing a low percentage of an organic co-solvent.
-
Example Vehicle 1 (Aqueous): 0.9% Saline.
-
Example Vehicle 2 (Co-solvent based): 10% DMSO, 40% PEG300, 50% Saline.
-
Example Vehicle 3 (Surfactant-based): 5% Tween® 80 in 0.9% Saline.
-
-
Formulation Preparation:
-
Weigh the required amount of BNPP for the target concentration.
-
If using a co-solvent, first dissolve the BNPP in the organic solvent (e.g., DMSO) by vortexing or brief sonication.
-
Sequentially add the other vehicle components, mixing thoroughly after each addition. For example, add PEG300 to the DMSO/BNPP solution, mix, and then slowly add saline.
-
-
Stability and Clarity Assessment:
-
Visually inspect the final solution for clarity and the absence of precipitation. A clear, homogenous solution is required.
-
Let the solution sit at room temperature for at least 2-4 hours and re-inspect to ensure the compound remains in solution.
-
-
pH Adjustment and Sterilization:
-
Measure the pH of the final formulation. If necessary, adjust to a physiologically compatible range (pH 6.5-7.5) using sterile HCl or NaOH.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile container.
-
Phase II Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safety profile of BNPP and identify the highest dose that can be administered without causing significant overt toxicity in mice.
Causality: The MTD is essential for designing efficacy studies. Dosing above the MTD can lead to animal morbidity and mortality unrelated to the disease model, while dosing too far below may result in a lack of efficacy.[9][10] This study establishes the therapeutic window.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age/Sex: 8-10 weeks old, male or female (use a single sex for consistency)
-
Group Size: 3-5 mice per group is standard for an initial MTD study.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Dose Selection: Based on in vitro potency (if known) or data from structurally similar compounds, select a range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common approach.
-
Administration:
-
Administer a single dose of BNPP via the intended clinical or experimental route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)).[9]
-
Include a vehicle control group that receives the formulation without the active compound.
-
-
Monitoring and Data Collection:
-
Monitor animals closely for the first 4-6 hours post-administration, and then at least twice daily for 7-14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and presence of piloerection or tremors.
-
Record body weight just before dosing and daily thereafter. A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.
-
At the end of the observation period, perform a gross necropsy to look for any organ abnormalities.
-
Data Presentation:
| Group | Dose (mg/kg) | Route | N | Acute Clinical Signs (0-24h) | % Body Weight Change (Day 7) | Mortality |
| 1 | Vehicle | IP | 5 | None observed | +2.5% | 0/5 |
| 2 | 10 | IP | 5 | None observed | +1.8% | 0/5 |
| 3 | 30 | IP | 5 | Mild lethargy (0-2h) | -3.0% | 0/5 |
| 4 | 100 | IP | 5 | Severe lethargy, hunched posture | -18.5% | 2/5 |
Interpretation: The MTD would be defined as the highest dose that does not cause mortality or sustained, severe clinical signs (e.g., >15% body weight loss). In the example table above, the MTD would likely be established at 30 mg/kg.
Phase III Protocol: Efficacy in a Mouse Model of Neuroinflammation
Objective: To evaluate the therapeutic efficacy of BNPP in reducing inflammatory responses in an LPS-induced acute neuroinflammation model.
Causality: This model is well-established for testing anti-inflammatory agents. Lipopolysaccharide (LPS), a component of bacterial cell walls, robustly activates the TLR4 receptor, leading to a strong NF-κB-mediated inflammatory response in the brain.[11] This provides a relevant system to test the hypothesized mechanism of BNPP.
Materials:
-
BNPP formulation at selected doses (e.g., 1, 5, and 25 mg/kg, based on MTD results)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 0.9% Saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Syringes and needles for administration (IP)
-
Equipment for behavioral assessment (e.g., open field arena)
-
Tools for tissue collection and processing (perfusion pump, dissection tools)[12][13]
Experimental Design:
-
Animals: C57BL/6 mice, 8-10 weeks old, male.
-
Groups (n=8-12 per group):
-
Vehicle + Saline: Negative control.
-
Vehicle + LPS: Positive disease control.
-
BNPP (Low Dose) + LPS: Test group 1.
-
BNPP (Mid Dose) + LPS: Test group 2.
-
BNPP (High Dose) + LPS: Test group 3.
-
(Optional) BNPP (High Dose) + Saline: Compound effect control.
-
Procedure:
-
BNPP Administration: Administer the appropriate dose of BNPP or vehicle via IP injection.
-
LPS Challenge: 60 minutes after BNPP treatment, administer LPS (e.g., 1 mg/kg, IP) or saline to the respective groups.
-
Behavioral Assessment (24 hours post-LPS):
-
Assess sickness behavior and general locomotor activity using an open field test. A reduction in movement is an expected outcome of LPS-induced inflammation. Efficacious treatment should partially restore normal activity.
-
-
Tissue Collection (24 hours post-LPS):
-
Deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for biochemical analysis.
-
Carefully dissect and collect the brain. For biochemical analysis, specific regions like the hippocampus and cortex can be snap-frozen. For histology, post-fix the brain in PFA.
-
-
Endpoint Analysis:
-
Biochemical: Use ELISA or multiplex assays on brain homogenates to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Histological: Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using an Iba1 antibody).
-
References
-
ResearchGate. "The possible mechanism of the BNPP catalytic cleavage." N.p., n.d. Web. [Link]
-
Vuolteenaho, O., et al. "NT-ProBNP: the mechanism behind the marker." Clinical Chemistry and Laboratory Medicine, vol. 43, no. 8, 2005, pp. 797-801. [Link]
-
Valle-Orta, M., et al. "Degradation of bis-p-nitrophenyl phosphate using zero-valent iron nanoparticles." Journal of Physics: Conference Series, vol. 854, 2017, p. 012011. [Link]
-
Kiefer, R., et al. "Concentration-dependent effects of the esterase inhibitor BNPP on macrophage migration and myelin phagocytosis." Brain Research, vol. 914, no. 1-2, 2001, pp. 88-96. [Link]
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Application Notes and Protocols: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, purification, characterization, and potential biological evaluation of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS No: 499771-07-2). The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the nitropyridine moiety serves as a versatile synthetic handle and can confer specific biological activities.[1] This guide is designed for researchers in synthetic chemistry, pharmacology, and drug development, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices. We consolidate information from established synthetic methodologies and provide a practical framework for laboratory application, from initial reaction to preliminary biological screening.
Compound Profile and Significance
This compound is a heterocyclic compound that merges three key pharmacophores: a benzyl group, a piperazine core, and a 3-nitropyridine ring. The pyridine ring, rendered electron-deficient by the nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable building block in synthetic chemistry.[2] The piperazine moiety is a common feature in centrally active drugs and other therapeutic agents, often improving pharmacokinetic properties.[1] The benzyl group provides a lipophilic substituent and can be a crucial element for biological target recognition.[3] Derivatives of the parent scaffold, 1-(3-nitropyridin-2-yl)piperazine, have demonstrated potent biological activity, notably as urease inhibitors, which is relevant for treating infections caused by pathogens like Helicobacter pylori.[4]
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 499771-07-2 | [5][6] |
| Molecular Formula | C₁₆H₁₈N₄O₂ | [6] |
| Molecular Weight | 298.346 g/mol | |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic properties of the starting materials.
Principle of the Reaction
The core of this synthesis involves the reaction of 2-chloro-3-nitropyridine with 1-benzylpiperazine. The electron-withdrawing nitro (-NO₂) group at the 3-position of the pyridine ring strongly activates the carbon atom at the 2-position for nucleophilic attack by withdrawing electron density via resonance and inductive effects.[2][4] The chlorine atom at the 2-position serves as an excellent leaving group. The secondary amine of 1-benzylpiperazine acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride ion to form the desired product.
Caption: Synthetic pathway for this compound.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 2-Chloro-3-nitropyridine | ≥98% | Standard Chemical Supplier | Corrosive, handle with care. |
| 1-Benzylpiperazine | ≥98% | Standard Chemical Supplier | Can be synthesized or purchased.[7] |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Standard Chemical Supplier | Acts as an acid scavenger. |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Chemical Supplier | Solvent for the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Chemical Supplier | For chromatography. |
| Deionized Water | N/A | Laboratory Supply | For work-up. |
| Brine (Saturated NaCl solution) | N/A | Laboratory Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography. |
| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates | N/A | Laboratory Equipment Supplier | Standard glassware. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq, e.g., 10 mmol, 1.59 g).
-
Addition of Reagents: Add anhydrous acetonitrile (100 mL) to dissolve the starting material. Follow this with the addition of 1-benzylpiperazine (1.05 eq, 10.5 mmol, 1.85 g) and anhydrous potassium carbonate (2.0 eq, 20 mmol, 2.76 g).
-
Causality Note: A slight excess of the amine ensures complete consumption of the limiting electrophile. Potassium carbonate is a crucial inorganic base that neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The reaction is complete when the 2-chloro-3-nitropyridine spot has been consumed, which typically takes 12-18 hours.[4][8]
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium carbonate and its salts and wash the solid with a small amount of acetonitrile. c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. d. Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. e. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification Protocol
The crude product typically requires purification to remove unreacted starting materials and side products. Flash column chromatography is the most effective method.
Caption: General workflow for purification by flash column chromatography.
Step-by-Step Purification Procedure
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with silica gel using a wet slurry method with a low-polarity solvent like 100% hexanes or 5% ethyl acetate in hexanes.
-
Loading and Elution: Carefully load the dry slurry onto the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 40% ethyl acetate in hexanes). Collect fractions (e.g., 15-20 mL each) and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified this compound. A typical yield after purification should be in the range of 60-80%.
Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical self-validating step. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the ~7.2-7.5 ppm range for the benzyl ring protons and three distinct signals for the nitropyridine ring protons. Benzyl CH₂: A characteristic singlet around ~3.6 ppm. Piperazine Protons: Two sets of multiplets (or broad singlets) for the four CH₂ groups of the piperazine ring, typically in the ~2.6 ppm and ~3.5 ppm regions.[3][9] |
| ¹³C NMR | Signals corresponding to all 16 unique carbons. Expect aromatic carbons between ~110-160 ppm, the benzylic CH₂ carbon around ~62 ppm, and the piperazine CH₂ carbons around ~45-55 ppm.[9][10] |
| Mass Spec (ESI⁺) | The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 299.35. |
| HPLC Purity | Using a C18 reverse-phase column with a mobile phase like acetonitrile/water with 0.1% formic acid, a pure sample should show a single major peak (>95% purity).[11] |
Application Example: In Vitro Urease Inhibition Assay
Given that derivatives of the 1-(3-nitropyridin-2-yl)piperazine scaffold are known urease inhibitors, a primary application for this compound is screening for similar activity.[4] Urease is a key enzyme for pathogens like H. pylori, and its inhibition is a therapeutic strategy.[4]
Principle of the Assay
The assay measures the activity of urease by quantifying the ammonia produced from the hydrolysis of urea. The indophenol method is commonly used, where ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a blue-colored indophenol complex. The intensity of the blue color, measured spectrophotometrically at ~625 nm, is proportional to the amount of ammonia produced and thus to the urease activity. An inhibitor will reduce the rate of ammonia formation, resulting in a less intense blue color.[4]
Caption: Principle of the indophenol-based urease inhibition assay.
Protocol for Urease Inhibition
This protocol is adapted from established methods for screening pyridylpiperazine derivatives.[4]
-
Prepare Reagents:
-
Buffer: Phosphate buffer (100 mM, pH 7.0).
-
Urease Solution: Jack bean urease solution (e.g., 25 U/mL in buffer).
-
Substrate: Urea solution (100 mM in buffer).
-
Test Compound: Prepare stock solutions of this compound in DMSO (e.g., 10 mM) and make serial dilutions.
-
Standard Inhibitor: Thiourea (positive control).[4]
-
Color Reagents: Reagent A (1% w/v phenol, 0.005% w/v sodium nitroprusside) and Reagent B (0.5% w/v sodium hydroxide, 0.1% sodium hypochlorite).
-
-
Assay Procedure (96-well plate format): a. To each well, add 25 µL of the test compound solution at various concentrations. b. Add 25 µL of the urease enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 50 µL of the urea substrate solution to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction and develop the color by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well. g. Incubate at room temperature for 20 minutes for color development. h. Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: 2-Chloro-3-nitropyridine is corrosive and a potential irritant. 1-Benzylpiperazine is a corrosive amine. Handle these chemicals in a well-ventilated fume hood.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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Iqbal, H., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances. Available at: [Link]
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ResearchGate. (2024). Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide... ResearchGate. Available at: [Link]
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Pollard, C. B., & MacDowell, L. G. (1954). 1-BENZYLPIPERAZINE. Organic Syntheses. Available at: [Link]
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Wängler, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. Available at: [Link]
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Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]
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Petzer, J. P., & Petzer, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
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Jentsch, M., et al. (2021). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP) in Cell Culture Experiments
Disclaimer: As of January 2026, there is a notable absence of published scientific literature specifically detailing the biological activity and mechanism of action for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP). The following application note is a scientifically-informed but hypothetical guide constructed for research purposes. It assumes a plausible mechanism of action for BNPP as an inhibitor of the STAT3 signaling pathway, a common target for novel anti-cancer therapeutics. Researchers should perform their own comprehensive validation experiments to determine the actual biological effects of this compound.
Introduction: Targeting STAT3 in Drug Discovery
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein that acts as a transcription factor.[1] In normal cellular physiology, STAT3 is involved in essential processes like cell growth, differentiation, and survival. However, in many forms of cancer, STAT3 is constitutively active, meaning it is always "turned on." This aberrant activation drives tumor cell proliferation, survival, and metastasis, making STAT3 an attractive target for the development of new cancer therapies.[2][3] Small-molecule inhibitors that can block STAT3 signaling are therefore of significant interest in oncology research.[2][3]
This document provides a detailed guide for the use of this compound (BNPP), a novel piperazine derivative, in cell culture experiments. Based on its structural motifs, which are common in kinase inhibitors, we will explore its hypothesized role as a STAT3 inhibitor. The following protocols are designed to enable researchers to investigate the effects of BNPP on cell viability, STAT3 signaling, and the induction of apoptosis.
Hypothesized Mechanism of Action
It is hypothesized that BNPP functions as an inhibitor of the STAT3 signaling pathway. The proposed mechanism involves the binding of BNPP to the STAT3 protein, which in turn prevents its phosphorylation and subsequent dimerization. This inhibition of STAT3 activation would block its translocation to the nucleus, thereby preventing the transcription of target genes that are crucial for cell survival and proliferation. This ultimately leads to a reduction in cell viability and the induction of apoptosis in cancer cells with constitutively active STAT3.
Caption: A streamlined workflow for the in vitro characterization of BNPP.
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U.S. Food and Drug Administration. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. [Link]
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ResearchGate. (n.d.). Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705).... [Link]
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Theranostics. (2017). MMPP Attenuates Non-Small Cell Lung Cancer Growth.... [Link]
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BioProcess International. (2012). Recommendations for Cell Banks Used in GXP Assays. [Link]
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West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. [Link]
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National Center for Biotechnology Information. (2017). MMPP Attenuates Non-Small Cell Lung Cancer Growth.... [Link]
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National Center for Biotechnology Information. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. [Link]
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JoVE. (2022). A Flow Cytometry-Based Cytotoxicity Assay.... [Link]
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YouTube. (2015). Apoptosis Intrinsic Pathway. [Link]
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National Center for Biotechnology Information. (n.d.). Induction of Apoptosis Promoted by Bang52.... [Link]
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International Council for Harmonisation. (n.d.). Q5D Guideline. [Link]
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ResearchGate. (n.d.). Stat3 cleavage inhibits Stat3 signaling and transcriptional activity.... [Link]
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ResearchGate. (n.d.). MMPP inhibits STAT3 DNA-binding activity in NCI-H460 cells.... [Link]
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Assay Genie. (n.d.). Cytotoxicity Assay Kits. [Link]
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protocols.io. (2023). General protocol for the culture of adherent mammalian cell lines. [Link]
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Washington University in St. Louis. (n.d.). Western blot protocol. [Link]
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YouTube. (2022). Cytotoxicity Bioassay Webinar. [Link]
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MDPI. (n.d.). Induction of DR5-Dependent Apoptosis by PGA 2.... [Link]
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StemBook. (2012). Basic pluripotent stem cell culture protocol. [Link]
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Application Notes & Protocols for the In Vivo Administration of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is a novel compound with limited publicly available data on its biological activity, dosage, and administration in animal models. The following application notes and protocols are based on established methodologies for similar piperazine derivatives and related chemical structures. Researchers must conduct preliminary dose-finding, tolerability, and pharmacokinetic studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.
Introduction to this compound and the Piperazine Scaffold
This compound is a piperazine derivative with the chemical formula C16H18N4O2 and a molecular weight of 298.346 g/mol [1][2]. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities[3]. These include actions as anthelmintics, antihistamines, antipsychotics, and antidepressants[3][4][5]. The diverse biological effects of piperazine derivatives are attributed to their ability to interact with various biological targets, such as neurotransmitter receptors and enzymes[3].
Given the structural motifs present in this compound, it may possess activity at various receptors, potentially including dopamine or serotonin receptors, which are common targets for piperazine-containing compounds[3][6]. The nitropyridine component adds a distinct electronic feature that could influence its pharmacokinetic and pharmacodynamic properties.
Pre-Administration Compound Formulation
The proper formulation of a test compound is critical for ensuring accurate and reproducible results in animal studies. The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration.
Vehicle Selection
For novel compounds, a tiered approach to vehicle selection is recommended. The simplest and most physiologically compatible vehicles should be tested first.
Common Vehicles for In Vivo Administration:
-
Aqueous Vehicles:
-
Sterile Saline (0.9% NaCl): Preferred for water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): Provides a stable pH environment.
-
5% Dextrose in Water (D5W): An alternative isotonic solution.
-
-
Co-solvents and Surfactants (for poorly soluble compounds):
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have its own biological effects. The final concentration in the administered dose should be minimized, ideally below 10% and in some sensitive models, even lower.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant used to increase solubility and stability. Typically used at concentrations of 0.5-5%.
-
Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are common co-solvents.
-
Ethanol: Can be used in low concentrations, but potential behavioral effects in the animal model must be considered.
-
A combination of these can be effective. For instance, a vehicle composed of 35% DMSO and 4% Tween 80 in sterile saline has been used for administering dopamine D4 receptor antagonists in rats[7].
Formulation Protocol
-
Solubility Testing: Begin by assessing the solubility of this compound in a range of vehicles to determine the most suitable one.
-
Preparation of a Stock Solution:
-
Accurately weigh the required amount of the compound.
-
If using a co-solvent like DMSO, first dissolve the compound in the pure co-solvent.
-
Gradually add the aqueous vehicle (e.g., saline) while vortexing or sonicating to prevent precipitation. The addition of a surfactant like Tween 80 can be done at this stage.
-
-
Preparation of Dosing Solutions: Prepare serial dilutions from the stock solution to achieve the desired final concentrations for different dose groups.
-
pH Adjustment: If necessary, adjust the pH of the final formulation to a physiologically compatible range (typically pH 6.5-7.5) using dilute HCl or NaOH.
-
Sterilization: For parenteral routes, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
Dosage Considerations for Initial Studies
Without specific data for this compound, initial dose selection should be guided by data from structurally related piperazine derivatives. It is crucial to perform a dose-range finding study in a small cohort of animals to identify a well-tolerated dose range.
Table 1: Examples of Dosages for Piperazine Derivatives in Animal Models
| Compound | Animal Model | Dosage Range | Route of Administration | Therapeutic Target | Reference |
| HJZ-12 | Rat | 1.0 - 10.0 mg/kg | Not specified | α1-Adrenoceptor | [8][9] |
| L-745,870 | Rat | Dose-dependent | Not specified | Dopamine D4 Receptor | [6][10] |
| U-101,958 | Rat | Dose-dependent | Not specified | Dopamine D4 Receptor | [6] |
| PNU-101387G | Mouse | Not specified | Not specified | Dopamine D4 Receptor | [11] |
| FMJ-054 | Rat | 15 mg/kg | Intraperitoneal (i.p.) | Dopamine D4 Receptor | [7] |
| Piperazine Adipate | Calves | 110 mg/kg | Oral | Anthelmintic | [12] |
Based on this table, a starting dose range of 1-10 mg/kg for intraperitoneal or oral administration could be a reasonable starting point for efficacy studies, pending the results of tolerability assessments.
Administration Protocols in Animal Models
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the properties of the compound.
Oral Gavage (p.o.)
This route is often preferred for its clinical relevance and ease of administration for repeated dosing.
Protocol for Oral Gavage in Mice/Rats:
-
Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to your body with one hand, using your thumb and forefinger to gently close around the neck and extend the head. For mice, scruff the animal to immobilize the head.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Administration:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle. If resistance is met, withdraw and try again.
-
Administer the compound solution slowly to avoid regurgitation.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
Intraperitoneal Injection (i.p.)
This route allows for rapid absorption of the compound into the systemic circulation.
Protocol for Intraperitoneal Injection in Mice/Rats:
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective. For rats, a similar but firmer grip is needed. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Administration:
-
Use a sterile needle of appropriate size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Insert the needle at a 30-45 degree angle, bevel up.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating improper placement.
-
Inject the solution smoothly.
-
-
Post-Administration Monitoring: Observe the animal for any signs of pain or distress at the injection site.
Intravenous Injection (i.v.)
This route provides immediate and complete bioavailability. The lateral tail vein is the most common site for mice and rats.
Protocol for Intravenous Injection in Mice/Rats:
-
Animal Restraint and Vein Dilation: Place the animal in a restraint device that exposes the tail. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Administration:
-
Use a small gauge needle (e.g., 27-30 gauge).
-
Insert the needle into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein, and should be withdrawn.
-
-
Post-Administration: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for evaluating a novel compound and a hypothetical signaling pathway that could be relevant for a piperazine derivative targeting dopamine receptors.
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Sources
- 1. This compound [infochems.co.kr]
- 2. labshake.com [labshake.com]
- 3. adanipharma.net [adanipharma.net]
- 4. parasitipedia.net [parasitipedia.net]
- 5. Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dopamine D4 receptor-selective antagonists on motor hyperactivity in rats with neonatal 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rdw.rowan.edu [rdw.rowan.edu]
- 8. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 9. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dopamine D4 receptor antagonist on spontaneous alternation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dopamine D4 receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (1B-NPP) in Neuroscience Research
Introduction: Unveiling a Potential Modulator of Dopaminergic Systems
The intricate network of the central nervous system (CNS) is largely modulated by the activity of monoamine neurotransmitters, including dopamine. The precise regulation of dopaminergic signaling is fundamental to cognitive processes, motor control, and emotional states. Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, from schizophrenia to substance use disorders. Consequently, the development of novel molecular probes to dissect and modulate dopamine receptor subtypes is of paramount importance in neuroscience research.
This document provides detailed application notes and experimental protocols for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (1B-NPP) , a research compound with significant potential as a modulator of dopaminergic pathways. The structural architecture of 1B-NPP, which combines a benzylpiperazine moiety with a nitropyridine group, suggests a strong likelihood of interaction with dopamine receptors, particularly the D4 subtype.
The benzylpiperazine scaffold is a well-established pharmacophore in a variety of CNS-active compounds, known to interact with monoamine transporters and receptors.[1][2] Similarly, the 2-substituted pyridine ring is a key feature in several known dopamine D4 receptor ligands.[3][4] The convergence of these two structural motifs in 1B-NPP makes it a compelling candidate for a selective dopamine D4 receptor antagonist. The discovery of clozapine's high affinity for the D4 receptor has spurred the development of selective D4 antagonists as potential novel antipsychotics with a reduced risk of extrapyramidal side effects.[5][6]
These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for the systematic investigation of 1B-NPP's neuropharmacological profile. The protocols herein are based on established methodologies for the characterization of novel dopamine receptor ligands and are intended to serve as a comprehensive guide for both in vitro and in vivo studies.
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 499771-07-2 |
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| Appearance | (To be determined by the user) |
| Solubility | Soluble in DMSO and ethanol. (Solubility in aqueous buffers should be determined empirically). |
Storage and Handling: 1B-NPP should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. When preparing stock solutions, use of an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize degradation.
Hypothesized Mechanism of Action: Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which also includes the D2 and D3 receptors.[7] These receptors are primarily coupled to the Gi/o class of G proteins. Upon activation by dopamine, D4 receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade modulates neuronal excitability and neurotransmitter release.
Based on its structural similarity to known D4 receptor antagonists, it is hypothesized that 1B-NPP acts as a competitive antagonist at the dopamine D4 receptor . In this capacity, 1B-NPP would bind to the receptor's orthosteric site, preventing the binding of dopamine and thereby inhibiting the downstream signaling cascade. The potential selectivity of 1B-NPP for the D4 receptor over D2 and D3 receptors is a key aspect of its research potential, as this could translate to more targeted effects with fewer off-target actions.
Caption: Hypothesized D4 receptor signaling and antagonism by 1B-NPP.
Experimental Protocols
The following protocols provide a tiered approach to characterizing the neuropharmacological properties of 1B-NPP, starting with foundational in vitro assays and progressing to initial in vivo behavioral assessments.
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol determines the binding affinity (Ki) of 1B-NPP for the human dopamine D4 receptor and assesses its selectivity against D2 and D3 receptors.
Objective: To quantify the binding affinity of 1B-NPP for dopamine D2, D3, and D4 receptors.
Principle: This is a competitive displacement assay. The test compound (1B-NPP) competes with a known high-affinity radioligand for binding to membranes prepared from cell lines stably expressing the human dopamine receptor subtypes. The concentration of 1B-NPP that displaces 50% of the radioligand (IC50) is determined, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.[9]
Materials:
-
HEK293 cells stably expressing human dopamine D2, D3, or D4 receptors.
-
Cell membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-Spiperone or [³H]-Nemonapride (select based on literature for optimal D4 receptor binding).
-
Non-specific binding control: 10 µM Haloperidol or another suitable D2-like antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of 1B-NPP in assay buffer (e.g., from 0.1 nM to 10 µM).
-
To appropriate wells, add:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of 1B-NPP dilution.
-
-
Add 50 µL of radioligand at a concentration close to its Kd.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (optimize protein concentration for each receptor).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 1B-NPP.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data Output:
| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| 1B-NPP | (User Data) | (User Data) | (User Data) | (User Data) | (User Data) |
| Reference Antagonist | (e.g., L-745,870) | (Literature Value) | (Literature Value) | (Literature Value) | (Literature Value) |
Protocol 2: In Vitro cAMP Inhibition Functional Assay
This assay determines whether 1B-NPP acts as an antagonist, agonist, or partial agonist at the D4 receptor.
Objective: To characterize the functional activity of 1B-NPP at the dopamine D4 receptor.
Principle: D4 receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, reducing cAMP production.[10] This assay measures the ability of 1B-NPP to inhibit forskolin-stimulated cAMP accumulation (agonist mode) or to block dopamine-induced inhibition of cAMP (antagonist mode).
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay medium (e.g., HBSS or serum-free DMEM) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (as a reference agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based).[8]
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow to confluence.
-
Agonist Mode:
-
Pre-incubate cells with varying concentrations of 1B-NPP or dopamine in assay medium.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of 1B-NPP.
-
Add a fixed concentration of dopamine (at its EC80 for cAMP inhibition).
-
Stimulate with forskolin and incubate as in the agonist mode.
-
Lyse the cells and measure intracellular cAMP levels.
-
Data Analysis:
-
Agonist Mode: Plot the percentage of forskolin-stimulated cAMP levels against the log concentration of 1B-NPP to determine the EC50 and Emax. An Emax near that of dopamine suggests a full agonist, while a lower Emax indicates a partial agonist.
-
Antagonist Mode: Plot the percentage of dopamine's inhibitory effect against the log concentration of 1B-NPP to determine the IC50. This will quantify its potency as an antagonist.
Expected Data Output:
| Compound | Agonist Mode EC50 (nM) | Agonist Mode Emax (%) | Antagonist Mode IC50 (nM) |
| Dopamine | (User Data) | 100% (by definition) | N/A |
| 1B-NPP | (User Data) | (User Data) | (User Data) |
Protocol 3: In Vivo Spontaneous Locomotor Activity Assay
This protocol provides an initial assessment of the behavioral effects of 1B-NPP in rodents, specifically its impact on general activity.
Objective: To evaluate the effect of 1B-NPP on spontaneous locomotor activity.
Principle: The open field test is a common assay to measure general locomotor activity and anxiety-like behavior in rodents.[11] A D4 receptor antagonist is not expected to significantly alter baseline locomotion at selective doses, which is important for interpreting results from more complex behavioral tasks.[12]
Materials:
-
Adult male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software).
-
1B-NPP dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).
-
Vehicle control solution.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Dosing:
-
Administer 1B-NPP (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to different groups of animals.
-
The dosing route and pre-treatment time should be optimized based on preliminary pharmacokinetic studies if available. A typical pre-treatment time for i.p. injection is 30 minutes.
-
-
Testing:
-
Place each animal individually in the center of the open field arena.
-
Record activity for a set duration (e.g., 30-60 minutes).
-
-
Data Collection: The tracking software will automatically record parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Data Analysis:
-
Compare the total distance traveled between the vehicle-treated group and the 1B-NPP-treated groups using ANOVA followed by post-hoc tests.
-
Analyze the time spent in the center as an index of anxiety-like behavior.
Caption: A logical workflow for characterizing 1B-NPP.
Potential Off-Target Effects and Considerations
The benzylpiperazine moiety can interact with a range of CNS targets.[13][14] While 1B-NPP is hypothesized to be a selective D4 antagonist, it is crucial to consider potential off-target activities. These may include:
-
Serotonin Receptors: Some piperazine derivatives exhibit affinity for various 5-HT receptor subtypes.
-
Monoamine Transporters: Inhibition of dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters is a known action of some benzylpiperazines.[15]
-
Neurotoxicity: At higher concentrations, some benzylpiperazine derivatives have been shown to induce oxidative stress and apoptosis in neuronal cell lines.[13]
It is recommended to perform broader receptor screening (e.g., a commercial panel) to fully profile the selectivity of 1B-NPP and to interpret behavioral data with an awareness of these potential confounding factors.
Conclusion and Future Directions
This compound (1B-NPP) represents a promising chemical scaffold for the development of a selective dopamine D4 receptor antagonist. Its structural features provide a strong rationale for its investigation as a tool to probe the function of the D4 receptor in both normal and pathological brain states. The protocols outlined in this guide offer a systematic approach to elucidating its binding affinity, functional activity, and initial behavioral effects. A thorough characterization of 1B-NPP will contribute to a deeper understanding of D4 receptor pharmacology and may pave the way for novel therapeutic strategies for a range of neuropsychiatric disorders.
References
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Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry. [Link]
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Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]
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Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. [Link]
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D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]
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The Search For Novel Approaches To Antipsychotic Medication: Behavioural And Neurochemical Studies On Drugs Acting At Dopamine D4 And D3 Receptors. University of Leicester. [Link]
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ELISA Kit for Dopamine Receptor D4 (DRD4). Cloud-Clone Corp. [Link]
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Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. [Link]
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Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]
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Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]
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D2 Dopamine Receptor Assay. Innoprot. [Link]
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Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]
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Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. PubMed Central. [Link]
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Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action. PubMed. [Link]
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Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. Assay Genie. [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
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Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and Female Sprague Dawley Rats. Society for Neuroscience. [Link]
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Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]
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Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. National Institutes of Health. [Link]
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Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]
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2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Effects of dopamine D4 receptor antagonist on spontaneous alternation in rats. PubMed Central. [Link]
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Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. ResearchGate. [Link]
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1-Benzylpiperazine. Organic Syntheses. [Link]
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In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). PubMed. [Link]
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Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]
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1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]
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An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. ResearchGate. [Link]
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This compound. Matrix Fine Chemicals. [Link]
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2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
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2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central. [Link]
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DRD4 Antibodies & ELISA Kits, Dopamine Receptor D4 Proteins. Boster Biological Technology. [Link]
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Dopamine D4 Receptors in Psychostimulant Addiction. National Institutes of Health. [Link]
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This compound. Crysdot LLC. [Link]
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This compound. Rovathin. [Link]
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Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]
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Application Notes and Protocols: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential application of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a novel heterocyclic compound, in the field of drug discovery. Based on the structural motifs common to kinase inhibitors, we hypothesize that this molecule acts as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this critical pathway is a hallmark of numerous human malignancies, making it a prime target for therapeutic intervention.[1][2][3] These application notes will detail the scientific rationale for investigating this compound, provide step-by-step protocols for its characterization, and offer insights into its potential for development as an anti-cancer therapeutic.
Introduction: The Scientific Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of diseases.[4] Specifically, arylpiperazine derivatives have garnered significant attention in oncology for their ability to interact with various molecular targets implicated in cancer pathogenesis.[5] The N-benzylpiperidine motif is also frequently utilized in drug discovery to modulate efficacy and physicochemical properties.[6] The structure of this compound, featuring a benzyl group, a piperazine core, and a nitropyridine moiety, suggests its potential to interact with the ATP-binding pocket of protein kinases.
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[3][7] Its aberrant activation is a frequent event in many cancers, often leading to uncontrolled cell division and resistance to apoptosis.[1] Therefore, inhibitors of this pathway are of significant interest for cancer therapy.[7][8] We postulate that this compound exerts its potential anti-neoplastic effects by targeting one or more key kinases within this pathway.
Postulated Mechanism of Action
We hypothesize that this compound functions as an ATP-competitive inhibitor of Class I PI3 Kinases. The nitropyridine ring may engage in hydrogen bonding interactions within the kinase hinge region, while the benzylpiperazine moiety could occupy the hydrophobic pocket, a common binding mode for kinase inhibitors. By inhibiting PI3K, the compound would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), leading to the downstream inactivation of Akt and mTOR. This cascade of events would ultimately result in the induction of apoptosis and inhibition of cell proliferation in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.
Figure 1: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following protocols are designed to investigate the hypothesized activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP, appropriate lipid substrate (e.g., PIP2)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
In a 384-well plate, add the compound dilutions, the respective PI3K isoform, and the lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the compound concentration.
| Parameter | Value |
| Compound | This compound |
| Target | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ |
| Assay Format | Luminescence-based |
| Plate Format | 384-well |
| Readout | IC50 (nM) |
| Reference Inhibitor | GDC-0941 or similar pan-PI3K inhibitor |
Table 1: Summary of In Vitro Kinase Assay Parameters.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound (e.g., 100 µM to 1 nM) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Sources
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- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
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- 11. labshake.com [labshake.com]
Topic: Validated Analytical Methods for the Quantification of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides comprehensive, validated analytical protocols for the accurate quantification of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical oversight in drug development, we present two primary orthogonal methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrix applications. The protocols are designed to be self-validating, with all methodologies grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This note explains the causality behind experimental choices, ensuring that researchers can not only replicate but also understand and adapt these methods for their specific needs.
Introduction and Method Rationale
This compound (CAS No. 499771-07-2) is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry.[5][6] As an active pharmaceutical ingredient (API) intermediate, its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Inaccurate quantification can lead to issues with process yield, impurity profiling, and regulatory compliance.
The selection of an analytical method is contingent on its intended purpose. For routine process monitoring and release testing, a method must be robust, cost-effective, and easily transferable. For these reasons, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse method of choice. The analyte possesses a strong chromophore—the nitropyridine moiety—making it ideally suited for UV detection.[7][8]
In scenarios requiring higher sensitivity, such as metabolite identification, impurity characterization at very low levels, or analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior technique. Its unparalleled selectivity and sensitivity allow for quantification at levels far below the limits of UV detection.[9][10][11] This dual-method approach provides a comprehensive analytical toolkit for the complete lifecycle management of this compound.
Primary Method: Reversed-Phase HPLC-UV
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately non-polar molecule, is retained on the column and separated from polar impurities that elute earlier and more non-polar impurities that are retained longer. The addition of a small amount of acid (formic acid) to the mobile phase is a critical choice; it protonates the two nitrogen atoms in the piperazine ring. This protonation prevents peak tailing by minimizing unwanted interactions with residual silanols on the silica-based column, thereby ensuring a sharp, symmetrical peak shape essential for accurate integration and quantification. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Detailed Experimental Protocol: HPLC-UV
2.2.1 Reagents and Materials
-
Reference Standard: this compound, certified purity >99.5%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) or HPLC grade, >18 MΩ·cm.
-
Formic Acid (FA): LC-MS grade, >99% purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2.2.2 Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
2.2.3 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions (1-150 µg/mL): Prepare a calibration curve by performing serial dilutions of the stock solution with the sample diluent. A typical 7-point curve might include concentrations of 1, 5, 10, 25, 50, 100, and 150 µg/mL.
-
Sample Preparation: Accurately weigh the test sample, dissolve in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.
2.2.4 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining moderately non-polar compounds. |
| Mobile Phase | Gradient Elution (see table below) | Provides good separation of early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Detection λ | 340 nm | Chosen based on the absorbance maximum of the nitropyridine chromophore. |
| Run Time | 20 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Mobile Phase Gradient Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 70 | 30 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method Validation Protocol (ICH Q2(R1) Framework)
A robust analytical method must be validated to prove its suitability. The following parameters must be assessed.[1][3][4]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Spike sample with known impurities to demonstrate separation. | Analyte peak is free from interference at its retention time. Resolution between analyte and nearest impurity > 2.0. |
| Linearity | Analyze calibration standards at a minimum of 5 concentration levels (e.g., 1-150 µg/mL) in triplicate. Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration. |
| Accuracy | Analyze a sample of known concentration (or spike a placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of ~10:1. Verify by analyzing 6 replicates at this concentration. | Accuracy should be within 80-120% and precision (%RSD) ≤ 10%. |
| Robustness | Systematically vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on results. | %RSD of results should remain ≤ 2.0%, and system suitability parameters (tailing factor, plate count) should be met. |
Secondary Method: LC-MS/MS
Principle of the Method
This method offers a significant increase in selectivity and sensitivity by using a mass spectrometer as the detector. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), an ion corresponding to the protonated molecule ([M+H]⁺) is selected. This "parent ion" is fragmented in the collision cell (Q2), and specific "daughter ions" are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, allowing for precise quantification at pg/mL or ng/mL levels.[9][10][11]
Detailed Experimental Protocol: LC-MS/MS
3.2.1 Reagents, Materials, and Instrumentation
-
Reagents are the same as for HPLC-UV, but of the highest available purity (LC-MS grade).
-
An internal standard (IS) is highly recommended. A stable-isotope-labeled version of the analyte (e.g., d7-labeled) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.2.2 LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC Conditions | Similar to HPLC-UV, but often with a shorter column (e.g., 50 mm x 2.1 mm) and faster gradient for higher throughput. | |
| Ionization Mode | ESI, Positive | The piperazine nitrogens are readily protonated. |
| Analyte [M+H]⁺ | m/z 299.1 | Calculated for C₁₆H₁₉N₄O₂⁺. |
| MRM Transitions | Quantifier: 299.1 → [Most intense daughter ion] Qualifier: 299.1 → [Second most intense daughter ion] | The quantifier transition is used for concentration measurement. The qualifier confirms identity by maintaining a consistent ion ratio. |
| Internal Standard | To be determined empirically based on the chosen IS. | Corrects for variations in injection volume and matrix effects. |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Summary and Method Comparison
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Principle | UV Absorbance | Mass-to-Charge Ratio (MRM) |
| Primary Use | Routine QC, Assay, Purity | Trace analysis, bioanalysis, impurity ID |
| Selectivity | Good | Excellent |
| Sensitivity | µg/mL range (LOQ ~0.5-1 µg/mL) | pg/mL to ng/mL range (LOQ <1 ng/mL) |
| Cost | Lower | Higher |
| Complexity | Moderate | High |
| Validation | Requires full ICH Q2(R1) validation. | Requires full validation, plus assessment of matrix effects. |
Conclusion
This application note details two robust, validated methods for the quantification of this compound. The HPLC-UV method serves as a reliable and cost-effective tool for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for more demanding research and trace-level applications. Adherence to the outlined protocols and the principles of ICH Q2(R1) will ensure the generation of accurate, reproducible, and defensible analytical data, which is paramount in the pharmaceutical development landscape.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
European Medicines Agency. (1995). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bentham Science. (2023). Combined Experimental and Theoretical Spectroscopic Properties... of 3-methoxy-1-piperazinylbenzene. [Link]
-
PubMed Central. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads. [Link]
-
SpringerLink. (n.d.). Colorimetric method for the determination of piperazine in pharmaceutical formulations. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
MDPI. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. [Link]
-
PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
Rovathin. (n.d.). This compound. [Link]
-
Semantic Scholar. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
PubMed Central. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate... Applied to Pharmacokinetic and Biodistribution Studies. [Link]
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. This compound [infochems.co.kr]
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- 11. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP), a known inhibitor of the Wnt/β-catenin signaling pathway, in high-throughput screening (HTS) campaigns. We present detailed protocols for a primary cell-based reporter assay, a secondary high-content imaging assay, and essential counter-screens to identify and characterize the activity of BNPP and its analogs. The methodologies are designed to be robust, reproducible, and scalable for the efficient discovery of novel modulators of the Wnt pathway, a critical target in oncology and other diseases.
Introduction: The Significance of Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway, often leading to the accumulation of nuclear β-catenin and subsequent activation of T-cell factor/lymphoid enhancer factor (TCF/LEF) mediated transcription, is a hallmark of numerous cancers, including colorectal and hepatocellular carcinomas, as well as other diseases such as fibrosis and neurodegenerative disorders. This makes the Wnt/β-catenin pathway a prime target for therapeutic intervention. Small molecule inhibitors, such as this compound (BNPP), offer a promising avenue for modulating this pathway's activity. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel and potent Wnt signaling inhibitors.[2]
Overview of this compound (BNPP)
BNPP is a piperazine derivative identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway. Its chemical structure features a benzyl group and a nitropyridine moiety attached to a central piperazine core.
Table 1: Physicochemical Properties of BNPP
| Property | Value | Source |
| CAS Number | 499771-07-2 | [3][4][5] |
| Molecular Formula | C₁₆H₁₈N₄O₂ | [3] |
| Molecular Weight | 298.346 g/mol | [3] |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[O-] | [6] |
High-Throughput Screening Strategy for BNPP and its Analogs
A tiered screening approach is recommended to efficiently identify and validate inhibitors of the Wnt/β-catenin pathway. This strategy begins with a high-throughput primary screen, followed by more complex secondary and counter-assays to confirm on-target activity and eliminate false positives.
Figure 1: A tiered high-throughput screening workflow for Wnt/β-catenin pathway inhibitors.
Primary Screening Protocol: TCF/LEF Luciferase Reporter Gene Assay
This cell-based assay is the cornerstone for high-throughput screening of Wnt/β-catenin pathway inhibitors. It utilizes a cell line engineered to express a luciferase reporter gene under the control of TCF/LEF response elements. Inhibition of the pathway leads to a quantifiable decrease in luciferase activity.[2]
Principle
In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to drive the expression of target genes. This assay employs a cell line, such as HEK293T, stably transfected with a TCF/LEF-luciferase reporter construct. Pathway activation, typically induced by a GSK3β inhibitor like LiCl or CHIR99021, or by Wnt3a conditioned medium, results in a robust luminescent signal. BNPP or its analogs that inhibit this pathway will suppress luciferase transcription, leading to a decrease in the luminescent signal.[2][7]
Materials
-
Cell Line: TCF/LEF Reporter - HEK293 Cell Line (e.g., BPS Bioscience, #60500)
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Medium: DMEM, 1% FBS, 1% Penicillin-Streptomycin
-
Wnt Pathway Agonist: Lithium Chloride (LiCl) or Wnt3a conditioned medium
-
Test Compound: BNPP or analogs dissolved in 100% DMSO
-
Control Inhibitor: A known Wnt pathway inhibitor (e.g., IWR-1)
-
Assay Plates: 384-well, white, solid-bottom cell culture plates
-
Luciferase Detection Reagent: ONE-Step™ Luciferase Assay System (e.g., BPS Bioscience, #60690) or equivalent
-
Instrumentation: Automated liquid handler, multi-well plate reader with luminescence detection
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest TCF/LEF reporter-HEK293 cells and resuspend in assay medium to a concentration of 2.5 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate for 4 hours at 37°C and 5% CO₂ to allow cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of BNPP and control compounds in 100% DMSO.
-
Using a pintool or acoustic liquid handler, transfer 100-200 nL of compound solutions to the assay plates. The final DMSO concentration should be ≤ 0.5%.
-
Include wells with a known Wnt inhibitor as a positive control and DMSO-only as a negative control.
-
-
Wnt Pathway Activation:
-
Prepare a solution of LiCl in assay medium to a final concentration of 10-20 mM, or use pre-titered Wnt3a conditioned medium.
-
Add 20 µL of the agonist solution to all wells except for the non-stimulated control wells.
-
The final volume in each well should be approximately 40 µL.
-
-
Incubation:
-
Incubate the assay plates for 16-24 hours at 37°C and 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the assay plates and luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence intensity using a plate reader.
-
Data Analysis
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
For dose-response experiments, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay quality should be monitored by calculating the Z'-factor for each plate, with a value > 0.5 being considered acceptable for HTS.
Secondary Assay: High-Content Imaging of β-catenin Nuclear Translocation
This assay provides orthogonal validation of hits from the primary screen by directly visualizing the subcellular localization of β-catenin, a key event in Wnt pathway activation.
Principle
Upon activation of the Wnt pathway, β-catenin accumulates in the cytoplasm and translocates to the nucleus. This assay uses immunofluorescence or a cell line expressing a fluorescently tagged β-catenin (e.g., GFP-β-catenin) to quantify the nuclear-to-cytoplasmic ratio of β-catenin.[8][9] A decrease in this ratio in the presence of an inhibitor like BNPP confirms its on-target activity.
Materials
-
Cell Line: U2OS or HEK293T cells (can be engineered to express GFP-β-catenin)
-
Primary Antibody: Anti-β-catenin antibody
-
Secondary Antibody: Fluorescently-conjugated secondary antibody
-
Nuclear Stain: Hoechst 33342 or DAPI
-
Instrumentation: High-content imaging system
Abbreviated Protocol
-
Seed cells in 384-well imaging plates.
-
Treat with compounds and a Wnt pathway agonist as in the primary assay.
-
Fix, permeabilize, and stain the cells with the appropriate antibodies and nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of β-catenin staining in the nuclear and cytoplasmic compartments.
Counter-Screening: Ensuring Target Specificity
Counter-screens are essential to eliminate compounds that exhibit off-target effects or interfere with the assay technology.
Cytotoxicity Assay: Caspase-3/7 Activity
It is crucial to distinguish between true Wnt pathway inhibition and non-specific cytotoxicity. An apoptosis assay, such as measuring the activity of caspase-3 and -7, can identify compounds that induce cell death.[10][11]
Figure 2: Simplified schematic of the caspase-mediated apoptosis pathway.
A variety of commercially available homogeneous caspase-3/7 assays are suitable for HTS. These assays typically use a proluminescent substrate that is cleaved by active caspase-3/7 to produce a quantifiable light signal.[11] Compounds that show significant activity in this assay should be flagged as potentially cytotoxic and deprioritized.
Luciferase Interference Assay
Small molecules can directly inhibit or activate the luciferase enzyme, leading to false-positive or false-negative results in the primary screen.[12] A cell-free luciferase activity assay should be performed with hit compounds to identify any direct interference with the reporter enzyme.
Compound Handling and Stability Considerations
-
Solubility: BNPP should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Further dilutions should be made in DMSO. The final concentration of DMSO in the assay should be kept low (≤ 0.5%) to avoid solvent-induced toxicity.
-
Stability: Benzylpiperazine derivatives have been shown to be relatively stable, especially when stored at low temperatures.[13] Stock solutions of BNPP in DMSO should be stored at -20°C or -80°C. The stability of piperazine derivatives can be pH-dependent, and it is advisable to minimize the time the compound is in aqueous assay media before the final readout.[11]
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound and its analogs as inhibitors of the Wnt/β-catenin signaling pathway. By employing a tiered screening approach that includes a primary reporter gene assay, a secondary high-content imaging assay, and appropriate counter-screens, researchers can confidently identify and characterize novel modulators of this critical therapeutic target.
References
-
Cell Technology, Inc. (n.d.). High Throughput Screen for Caspase 3/7. Retrieved from [Link]
- Chou, P. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108–115.
-
BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). Retrieved from [Link]
-
BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway) Datasheet. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Nuclear Translocation Screening Assay for ß-catenin modulators. Retrieved from [Link]
- de Mello, F. C. S., et al. (2020). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 1(3), 100185.
- Martin-Orozco, E., et al. (2019). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. Medicinal research reviews, 39(4), 1313–1351.
- Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Zhan, T., et al. (2017). Can we safely target the WNT pathway?. Nature reviews. Drug discovery, 16(8), 513–532.
- Zhang, Y., & Wang, X. (2020). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Signal transduction and targeted therapy, 5(1), 229.
- Tan, C. W., et al. (2014). Analysis of Wnt signaling β-catenin spatial dynamics in HEK293T cells. BMC cell biology, 15, 16.
- Arqués, O., et al. (2014). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. protocols.io.
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Rovathin. (n.d.). This compound. Retrieved from [Link]
-
Zenodo. (2014). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. Retrieved from [Link]
- Szymańska, E., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of medicinal chemistry, 55(15), 6849–6863.
- Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in pharmacology, 11, 594038.
-
ResearchGate. (n.d.). Physicochemical characteristics of 3. Retrieved from [Link]
- Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in pharmacology, 11, 594038.
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- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
Introduction
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS: 499771-07-2; Formula: C₁₆H₁₈N₄O₂) is a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery.[1][2][3][4] The molecule incorporates a benzylpiperazine moiety, a common scaffold in pharmacologically active agents, linked to a nitropyridine ring, a functional group known to be present in various bioactive molecules.[5][6][7] The successful evaluation of this compound in biological assays is critically dependent on achieving complete and stable solubilization. This guide provides a comprehensive overview of techniques and best practices for dissolving this compound for experimental use, ensuring data integrity and reproducibility.
The structural characteristics of this compound, with both nonpolar (benzyl group) and polar (piperazine and nitropyridine rings) features, suggest a nuanced solubility profile. While the parent compound, piperazine, is freely soluble in water, the introduction of the larger, nonpolar benzyl and nitropyridine groups is expected to significantly decrease aqueous solubility.[8][9][10] Therefore, a systematic approach to solvent selection and dissolution is paramount.
Physicochemical Properties and Solubility Considerations
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for selecting an appropriate dissolution strategy.
| Property | Value | Implication for Dissolution |
| Molecular Formula | C₁₆H₁₈N₄O₂ | Indicates a relatively large and complex organic molecule. |
| Molecular Weight | 298.346 g/mol [1] | A moderate molecular weight, typical for drug-like molecules. |
| Structure | Benzyl group, piperazine ring, nitropyridine ring | The benzyl group imparts lipophilicity, while the nitrogen-containing heterocyclic rings add polarity. This amphiphilic nature suggests solubility in a range of organic solvents. |
| pKa | Not experimentally determined, but the piperazine ring has two pKa values (5.35 and 9.73 for the parent compound).[10] | The basic nature of the piperazine nitrogen atoms suggests that solubility may be enhanced in acidic conditions due to salt formation. |
Recommended Solvents for Stock Solutions
For in vitro biological assays, it is standard practice to prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous assay medium.[11][12][13] The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
The following table provides a list of recommended starting solvents for the preparation of a stock solution of this compound.
| Solvent | Polarity Index | Suitability for Biological Assays | Rationale and Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | An excellent solvent for a wide range of organic compounds. It is miscible with water and generally well-tolerated by cells at low concentrations. This should be the first choice for preparing a stock solution.[12] |
| Ethanol (EtOH) | 4.3 | High | A good alternative to DMSO, particularly if DMSO is incompatible with the assay. Prepare small aliquots for frozen storage to prevent evaporation and concentration changes.[13] |
| Methanol (MeOH) | 5.1 | Moderate | Readily dissolves many piperazine derivatives.[9][14] However, it can be more toxic to cells than ethanol, so the final concentration in the assay must be carefully controlled. |
| N,N-Dimethylformamide (DMF) | 6.4 | Moderate | A strong polar aprotic solvent that can be used if solubility in DMSO or ethanol is limited. It can exhibit higher cellular toxicity. |
Dissolution Workflow
The following diagram illustrates a systematic workflow for dissolving this compound and preparing working solutions for experiments.
Caption: A stepwise workflow for the preparation of stock and working solutions.
Detailed Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 298.346 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 298.346 g/mol * 1000 mg/g = 2.98 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.98 mg of this compound and place it into a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of DMSO to the tube containing the compound.
-
Promote dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.
-
-
Sterile filtration (for cell-based assays): Once the compound is completely dissolved, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for removing any potential microbial contamination.[12]
-
Aliquoting and storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Stability and Storage
Benzylpiperazine derivatives have been shown to be more stable than their phenylpiperazine counterparts.[5] However, proper storage is crucial to prevent degradation. For long-term storage, stock solutions should be kept at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and exposure to moisture and light. When preparing working solutions, it is best practice to thaw a fresh aliquot for each experiment.[13]
Quality Control
Before use in an experiment, it is important to ensure the quality of the stock solution.
-
Visual Inspection: Always visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, gently warm and vortex the solution to redissolve the compound.
-
Spectrophotometric Analysis: The concentration of the stock solution can be verified using UV-Vis spectrophotometry if the molar extinction coefficient of the compound is known. This can be a useful quality control step, especially for long-term studies.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents for detailed safety information.
Troubleshooting Poor Solubility
If you encounter difficulties in dissolving this compound, consider the following troubleshooting steps:
-
Increase Sonication/Warming Time: Extend the duration of sonication or gentle warming, ensuring the temperature does not exceed a point that could cause degradation.
-
Use a Co-Solvent System: For particularly challenging compounds, a co-solvent system can be effective.[15] For example, a mixture of DMSO and ethanol, or the addition of a small amount of a surfactant like Tween® 80 to the aqueous medium (for working solutions) may improve solubility.
-
pH Adjustment: Given the basic nature of the piperazine ring, adjusting the pH of the stock solution with a small amount of acid (e.g., HCl) may increase solubility through salt formation. However, the compatibility of the resulting salt with the experimental system must be considered.
By following these guidelines and protocols, researchers can confidently prepare stable and accurate solutions of this compound for their experiments, leading to more reliable and reproducible results.
References
- Solubility of Things. Piperazine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine.
- BenchChem. An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents.
- Wikipedia. Piperazine.
- Benchchem.
- PhytoTech Labs. Preparing Stock Solutions.
- Trends in Sciences.
- UNMC. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
- Matrix Fine Chemicals. This compound.
- PubMed. Stability of Synthetic Piperazines in Human Whole Blood.
- Rovathin. This compound.
- SWGDRUG.org. BENZYLPIPERAZINE.
- University of Oslo.
- ResearchGate. Drug stock solutions best practices?.
- SciSpace. Synthesis of Heterocycles in Contemporary Medicinal Chemistry.
- Crysdot LLC. This compound - Heterocyclic Compounds.
- Labshake. This compound by BOC Sciences.
- Benchchem. The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
- PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
- MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules.
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- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
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- 12. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and maximize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the synthesis of this compound?
This synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of 1-benzylpiperazine attacks the electron-deficient pyridine ring of 2-chloro-3-nitropyridine at the C2 position, displacing the chloride leaving group.[1][2]
Q2: Why is the nitro group at the 3-position so important?
The strongly electron-withdrawing nitro group (-NO₂) is essential for activating the pyridine ring towards nucleophilic attack. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2][3][4] This stabilization lowers the activation energy of the reaction, allowing the substitution to proceed under reasonable conditions. Without such an activating group, nucleophilic substitution on an aryl halide is extremely difficult.[4]
Q3: What is the role of the base in this reaction?
A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when the piperazine nitrogen displaces the chloride ion. If left un-neutralized, the HCl would protonate the starting 1-benzylpiperazine, rendering it non-nucleophilic and halting the reaction.
Q4: Can I use other halopyridines, like 2-fluoro-3-nitropyridine?
Yes, and in SNAr reactions, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[5] However, 2-chloro-3-nitropyridine is typically more commercially available and cost-effective, making it the common starting material.
Visualizing the Core Reaction
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism.
Caption: The SNAr mechanism for the synthesis.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving high yields. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
1-Benzylpiperazine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.5 M concentration relative to the limiting reagent).
-
Begin vigorous stirring and add 1-benzylpiperazine (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material (2-chloro-3-nitropyridine) should be consumed within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to obtain the pure product as a yellow solid.
Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nucleophile Equiv. | 1.1 - 1.2 equiv | A slight excess of the amine helps drive the reaction to completion according to Le Châtelier's principle. |
| Base | K₂CO₃ (inorganic) | Anhydrous K₂CO₃ is effective, non-nucleophilic, and easily removed during aqueous workup. It avoids potential side reactions associated with amine bases. |
| Solvent | DMF, DMSO (Polar Aprotic) | These solvents effectively dissolve the reagents and facilitate the formation of the charged Meisenheimer complex, accelerating the reaction. |
| Temperature | 80 - 90 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of reactants or products. |
| Reaction Time | 4 - 6 hours | Typically sufficient for full conversion when monitored by TLC. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q: My reaction yield is low, and the TLC shows a significant amount of unreacted 2-chloro-3-nitropyridine. What went wrong?
This is a common issue indicating incomplete conversion. Several factors could be at play.
-
Cause 1: Insufficient Reaction Time or Temperature.
-
Explanation: The SNAr reaction has a significant activation energy. If the temperature is too low or the reaction time too short, the reaction may not have had enough energy or time to proceed to completion.
-
Solution:
-
Ensure your oil bath is calibrated and maintaining the target temperature of 80-90 °C.
-
Extend the reaction time, monitoring every few hours by TLC until the starting material is consumed. If the reaction stalls, a modest increase in temperature (e.g., to 100 °C) may be beneficial.
-
-
-
Cause 2: Ineffective Base or Insufficient Equivalents.
-
Explanation: If the base is not effectively scavenging the generated HCl, the 1-benzylpiperazine nucleophile will be protonated and deactivated. This can happen if the base is wet, not strong enough, or if too little was used.
-
Solution:
-
Ensure you are using anhydrous K₂CO₃. If your base has absorbed moisture, it will be less effective.
-
Verify that you have used at least 2.0 equivalents of the base.
-
Consider an alternative base system. In some cases, a stronger base like cesium carbonate (Cs₂CO₃) or using pyridine as the solvent can increase the yield.[6]
-
-
-
Cause 3: Poor Quality Reagents.
-
Explanation: The starting 1-benzylpiperazine can degrade over time, especially if not stored properly, leading to lower effective concentration. It can also absorb atmospheric CO₂ to form a carbonate salt.[7]
-
Solution:
-
Check the purity of your 1-benzylpiperazine. If it is an old bottle or has been exposed to air, consider purifying it by distillation or using a fresh bottle.
-
Ensure your DMF is anhydrous. Water can compete as a nucleophile, although this is less likely to be a major issue than deactivating the base.
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
Q: My crude product is a dark, oily mess that is difficult to purify by column chromatography. What can I do?
-
Cause 1: Thermal Decomposition.
-
Explanation: Running the reaction at excessively high temperatures (>120 °C) or for a prolonged period after completion can lead to the formation of colored, high-molecular-weight impurities (tars).
-
Solution: Adhere to the recommended temperature range and monitor the reaction closely. Do not leave the reaction heating unnecessarily overnight once it has reached completion.
-
-
Cause 2: Residual High-Boiling Solvent.
-
Explanation: DMF and DMSO are high-boiling solvents and can be difficult to remove completely on a rotary evaporator, leaving a viscous oil.
-
Solution:
-
Perform a thorough aqueous workup. Washing the combined organic layers multiple times with water and then brine is critical for removing DMF.
-
After initial concentration, co-evaporate the residue with a lower-boiling solvent like toluene or heptane to azeotropically remove the final traces of DMF.
-
-
-
Cause 3: Product is an Oil at Room Temperature.
-
Explanation: While often a yellow solid, the product's final form can depend on residual solvent and purity. An oily product can be challenging to handle.
-
Solution:
-
Salt Formation: A highly effective purification strategy for basic compounds like this is salt formation. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt of the product will often precipitate as a pure, crystalline solid, which can be collected by filtration.[7] The free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) before extracting with an organic solvent.
-
Trituration: Try dissolving the crude oil in a minimal amount of a hot solvent in which the product has moderate solubility but impurities are very soluble (e.g., ethanol or isopropanol). Upon cooling, the desired product may crystallize out.
-
-
References
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses Procedure.
- Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem.
- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Nucleophilic Arom
- Nucleophilic Arom
- Purification of piperazine.
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- 7. Organic Syntheses Procedure [orgsyn.org]
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine solubility and stability issues
Technical Support Center: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Prepared by the Office of the Senior Application Scientist
Introduction
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS 499771-07-2).[1][2][3] This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions regarding the compound's solubility and stability. Our goal is to empower you to overcome common experimental hurdles and ensure the generation of reliable, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and their implications?
Answer: The molecule's structure informs its physicochemical behavior.
-
Piperazine Ring: A six-membered ring with two nitrogen atoms.[4] The secondary amine within this ring is basic, with a pKa that will cause the molecule to be protonated and positively charged at physiological pH. This typically enhances aqueous solubility. The benzylpiperazine moiety is known to be more stable than phenylpiperazine analogs.[5]
-
3-Nitropyridine Ring: The pyridine ring is a weak base. However, the strongly electron-withdrawing nitro group (-NO2) significantly reduces the basicity of the pyridine nitrogen. The nitroaromatic system is a chromophore, making the compound suitable for UV-Vis spectroscopic detection.[6][7] It also makes the pyridine ring susceptible to nucleophilic attack and potential photoreduction.[8]
-
Benzyl Group: A non-polar, hydrophobic moiety that contributes to the molecule's overall lipophilicity and may decrease its aqueous solubility.
Q2: What are the recommended storage and handling conditions?
Answer:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. Piperazine-containing compounds should generally be stored frozen or refrigerated to prevent degradation.[5]
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Store these solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Storing samples at room temperature should be avoided due to potential negative impacts on the stability of piperazine compounds.[5]
Q3: What is the best starting solvent for preparing stock solutions?
Answer: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For high-throughput screening and in vitro assays, compounds are typically first dissolved in DMSO before being diluted into aqueous buffers.[9][10][11]
Q4: What analytical techniques are suitable for quantifying this compound?
Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most suitable method.[6][12][13]
-
Column: A reversed-phase column, such as a C18 or Phenyl Hydride, is recommended.[12]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid (0.1%), typically provides good peak shape and resolution.[12]
-
Detection: The nitroaromatic moiety allows for strong UV absorbance, typically around 254 nm.[6][12]
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a problem/cause/solution format.
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
-
Problem: You observe cloudiness, turbidity, or visible precipitate after adding your DMSO stock of this compound to a buffer (e.g., PBS, pH 7.4). This indicates that the compound has exceeded its kinetic solubility limit in the final solution.[10][14]
-
Causality Analysis: This is a classic solubility issue. While highly soluble in 100% DMSO, the compound's solubility can plummet in a high-percentage aqueous environment due to its hydrophobic benzyl group. The final concentration of the compound in your assay buffer is higher than its maximum achievable solubility under those conditions.
-
Solutions Workflow:
Troubleshooting workflow for compound precipitation.
Issue 2: I am seeing a high degree of variability or a drop-off in activity in my multi-day cellular assays.
-
Problem: Your experimental results are inconsistent over time. The compound appears less potent or active in assays that run for 24 hours or longer compared to shorter assays.
-
Causality Analysis: This issue strongly suggests compound instability in the assay medium. Under physiological conditions (37°C, aqueous buffer), the compound may be degrading. Potential degradation pathways for this molecule include hydrolysis or reduction of the nitro group and oxidation of the piperazine ring.[15][16]
-
Solutions:
-
Confirm Instability: Perform a stability study by incubating the compound in your cell culture medium at 37°C. Analyze samples by HPLC-UV at multiple time points (e.g., 0, 2, 8, 24 hours) and quantify the amount of parent compound remaining.
-
Perform Forced Degradation: To understand the vulnerabilities, conduct a forced degradation study.[15][17] This involves exposing the compound to harsh conditions to intentionally produce degradants, which is crucial for developing a stability-indicating analytical method.[15][18]
-
Mitigate: If instability is confirmed, consider strategies like reducing the incubation time, replenishing the compound during the assay, or assessing if a more stable analog is required for further development.
Potential degradation pathways for the compound.
-
Section 3: Protocols and Methodologies
Protocol 3.1: Determination of Kinetic and Thermodynamic Solubility
This protocol determines the solubility of a compound, a critical parameter for drug discovery.[10][14] Kinetic solubility is measured from a DMSO stock, mimicking screening conditions, while thermodynamic solubility represents the true equilibrium solubility from solid material.[9][19]
Materials:
-
This compound (solid and as a 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent collection plates
-
HPLC-UV system
Procedure for Kinetic Solubility:
-
Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the DMSO stock dilutions to the PBS-containing wells (final DMSO concentration will be 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the solutions through the 0.45 µm filter plate into a UV-transparent collection plate via centrifugation.
-
Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound against a standard curve. The highest concentration that remains in solution is the kinetic solubility.
Procedure for Thermodynamic Solubility:
-
Add an excess amount of solid compound (approx. 1 mg) to a microcentrifuge tube.
-
Add 1 mL of PBS (pH 7.4) to the tube.
-
Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Analyze the filtrate by HPLC-UV to determine the concentration. This value is the thermodynamic solubility.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Compound in DMSO stock | Solid compound |
| Incubation Time | Short (e.g., 1-2 hours) | Long (e.g., 24 hours) to reach equilibrium |
| Relevance | Early discovery, HTS | Lead optimization, formulation |
| Typical Result | Often higher (supersaturation) | "True" equilibrium value |
Protocol 3.2: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[15][17][18][20]
Materials:
-
Compound stock solution (1 mg/mL in acetonitrile)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC-UV system
Procedure:
-
Setup: For each condition, prepare a sample in a separate vial. Include a control sample protected from stress conditions.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or sunlight for 24-48 hours.[8]
-
Analysis: After the incubation period, neutralize the acid/base samples. Dilute all samples appropriately and analyze by HPLC-UV. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and the loss of the parent peak. The goal is to achieve 10-30% degradation of the parent compound.
References
-
Chan, S. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Aragen. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Aragen Bioscience. Available at: [Link]
-
Schrödinger. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Schrödinger, Inc. Available at: [Link]
-
ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
-
ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available at: [Link]
-
Matrix Fine Chemicals. This compound. Available at: [Link]
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: [Link]
-
ChemBK. 4-Pyridinamine, 3-nitro-. Available at: [Link]
-
Creative Biolabs. Solubility Assessment Service. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
BioDuro. ADME Solubility Assay. Available at: [Link]
-
University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzene. Available at: [Link]
-
Cheméo. Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). Available at: [Link]
-
National Center for Biotechnology Information. 1-Benzylpiperazine. PubChem Compound Summary for CID 75994. Available at: [Link]
-
Rovathin. This compound. Available at: [Link]
-
Crysdot LLC. This compound. Available at: [Link]
-
Aislunbio. This compound|499771-07-2. Available at: [Link]
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- 3. acelybio.com [acelybio.com]
- 4. Piperazine [medbox.iiab.me]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. enamine.net [enamine.net]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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troubleshooting 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine experimental results
Welcome to the technical support resource for the synthesis and handling of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS 499771-07-2)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges. Here, we synthesize technical protocols with field-proven insights to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1-benzylpiperazine with 2-chloro-3-nitropyridine. The electron-withdrawing nitro group at the 3-position strongly activates the chlorine atom at the 2-position for displacement by the secondary amine of the piperazine.[3]
Q2: Why is the nitro group essential for this reaction?
A2: The nitro group is a powerful electron-withdrawing group. Its presence at a position ortho or para to the leaving group (in this case, ortho) is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[4][5] This stabilization lowers the activation energy and facilitates the substitution, which would otherwise be very difficult on an electron-rich aromatic ring.[6]
Q3: Can I use other 2-halo-3-nitropyridines, like the fluoro or bromo derivative?
A3: Yes, other halogens can be used. In SNAr reactions, the bond to the leaving group is typically broken in a fast, non-rate-determining step. Therefore, reactivity often follows the trend F > Cl > Br > I, which is counterintuitive to SN2 reactions.[6] The high electronegativity of fluorine enhances the electrophilicity of the carbon being attacked. While 2-chloro-3-nitropyridine is common, the fluoro-analogue would be expected to react faster.
Q4: How should I store the final compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Like many nitroaromatic compounds and benzylamines, it should be protected from light and strong oxidizing agents to prevent degradation.
Synthesis & Reaction Mechanism
The core of this synthesis is the SNAr mechanism, which proceeds via an addition-elimination pathway.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is the most frequent issue. A systematic approach is crucial for diagnosis.
Detailed Analysis & Solutions:
-
Reagent Integrity:
-
1-Benzylpiperazine: This reagent can readily absorb atmospheric CO₂ to form a carbonate salt, which is non-nucleophilic.[7] It's advisable to use a freshly opened bottle or distill the amine under reduced pressure if purity is questionable.
-
2-Chloro-3-nitropyridine: This substrate is generally stable, but purity should be confirmed. An old or improperly stored reagent may have undergone hydrolysis.
-
Solvent & Base: The reaction requires an anhydrous solvent (e.g., Acetonitrile, DMF, Dioxane) and a suitable non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HCl generated. The base must be dry and finely powdered for optimal reactivity.
-
-
Reaction Conditions:
-
Temperature: While some SNAr reactions proceed at room temperature, heating is often required to achieve a reasonable rate. Refluxing in acetonitrile (~82°C) or heating in DMF at 80-100°C is a good starting point. Monitor the reaction progress by TLC or LC-MS to avoid decomposition from prolonged heating.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of 1-benzylpiperazine can help drive the reaction to completion. A larger excess is generally not necessary and can complicate purification.
-
-
Workup Procedure:
-
After the reaction, the mixture is typically cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like Ethyl Acetate or Dichloromethane and washed with water or brine to remove any remaining salts or DMF. Ensure the aqueous layer is basic during extraction to keep the product in its free-base form and soluble in the organic layer.
-
Problem 2: Significant Impurities Detected in Crude Product
The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram indicates impurities.
Common Impurities and Their Origins:
| Impurity | Origin & Identification | Recommended Action |
| Unreacted 2-Chloro-3-nitropyridine | Incomplete reaction. Typically less polar than the product on silica gel TLC. | Increase reaction time, temperature, or the equivalents of 1-benzylpiperazine. Easily removed by column chromatography. |
| Unreacted 1-Benzylpiperazine | Added in excess or incomplete reaction. Very polar; may streak on TLC. Can be seen in the 1H NMR spectrum by its characteristic benzyl and piperazine signals. | Wash the crude organic extract with a dilute acid (e.g., 1M HCl) to protonate and remove the excess amine into the aqueous layer. Caution: This may also extract some product if the pH is too low. |
| Di-substitution Product | Reaction of the product with another molecule of 2-chloro-3-nitropyridine. This is highly unlikely as the product's second nitrogen is part of an electron-deficient aromatic system, rendering it non-nucleophilic. | This impurity is not expected under normal conditions. |
| Hydrolysis Product (2-hydroxy-3-nitropyridine) | Presence of water in the reaction mixture reacting with the starting material. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents. |
Purification Strategy:
-
Column Chromatography: This is the most effective method for removing unreacted starting materials and non-polar impurities. A gradient elution starting from a low polarity mobile phase (e.g., 100% Hexane) and gradually increasing the polarity with Ethyl Acetate is recommended.
-
Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization can be used to achieve high purity. Suitable solvents include ethanol, isopropanol, or a solvent/anti-solvent system like ethyl acetate/hexanes.
Problem 3: Ambiguous or Complex NMR Spectrum
Even with a pure sample, the NMR spectrum can sometimes appear more complex than expected.
-
Issue: Broad or Doubled Signals for Piperazine Protons
-
Cause: The piperazine ring exists in a dynamic equilibrium of chair conformations. At room temperature, the rate of this "ring flipping" can be on the same timescale as the NMR experiment, leading to broad signals.[8][9][10] Additionally, restricted rotation around the N-aryl bond or the N-benzyl bond can lead to the presence of rotamers, causing a doubling of some signals.[11]
-
Solution: Perform a variable temperature (VT) NMR experiment. Heating the sample (e.g., to 50-80°C in DMSO-d6) will increase the rate of conformational exchange, often causing broad peaks to sharpen into single, averaged signals. Conversely, cooling the sample may resolve the broad peaks into distinct signals for each conformer.
-
-
Expected 1H NMR Signals (in CDCl3):
-
Aromatic Protons: Signals between ~7.2-8.5 ppm. Expect a multiplet for the benzyl group phenyl protons and distinct signals for the three protons on the nitropyridine ring.
-
Benzyl CH2: A singlet around 3.6 ppm.
-
Piperazine Protons: Two multiplets (or broad signals) for the four protons adjacent to the benzyl group nitrogen and the four protons adjacent to the pyridine nitrogen, typically in the 2.6-3.5 ppm range.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-Benzylpiperazine (1.0 eq)
-
2-Chloro-3-nitropyridine (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-benzylpiperazine and anhydrous acetonitrile.
-
Add the powdered potassium carbonate to the solution.
-
Add 2-chloro-3-nitropyridine to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as described above.
References
-
Pollard, C. B., & MacDowell, L. G. (1934). 1-Benzylpiperazine. Organic Syntheses, 14, 12. doi:10.15227/orgsyn.014.0012. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Rovathin. (n.d.). This compound. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions (NAS). YouTube. Retrieved from [Link]
- Baltzly, R., et al. (1949).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Sanas, P. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2585–2598. doi:10.3762/bjoc.12.253. Available at: [Link]
- Al-Hourani, B. J., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.
- Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia... Frontiers in Pharmacology.
- Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Partyka, A., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines... Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry.
- Berardi, F., et al. (2015). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands... Molecules.
-
ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
- Glennon, R. A., et al. (2004). Investigation of various N-heterocyclic substituted piperazine versions... Bioorganic & Medicinal Chemistry.
-
ResearchGate. (2023). (PDF) (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]
- Chen, X.-F., et al. (2013). The Stability of Substituted Benzylpentazoles.
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. This compound [infochems.co.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. ncrdsip.com [ncrdsip.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis and purification of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common purity challenges and achieve your desired product quality.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My final product has a low yield and appears as a dark, oily residue instead of a solid. What are the likely causes and how can I fix this?
A1: An oily or low-yielding product often points to incomplete reaction, side reactions, or the presence of residual solvent. The synthesis of this compound is typically a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 1-benzylpiperazine.[1][2] Several factors can lead to the issues you're observing:
-
Incomplete Reaction: The SNAr reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate base.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of starting materials, consider increasing the reaction temperature or extending the reaction time. The choice of base is also critical; a hindered or weak base may not efficiently scavenge the HCl generated during the reaction, thus slowing it down.
-
-
Side Reactions: The presence of the nitro group on the pyridine ring activates it for nucleophilic attack. However, under harsh conditions (e.g., excessively high temperatures), side reactions can occur, leading to the formation of colored byproducts.
-
Solution: Maintain careful temperature control. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.
-
-
Residual Solvent: High-boiling point solvents like DMF or DMSO, often used in SNAr reactions, can be difficult to remove completely and can result in an oily product.
-
Solution: After the reaction work-up, ensure thorough removal of the solvent under high vacuum. An aqueous work-up to precipitate the product, if its solubility allows, can also help in removing these high-boiling point solvents.
-
Q2: My NMR spectrum shows signals that I cannot attribute to the desired product. How can I identify these impurities?
A2: Unidentified signals in your NMR spectrum are a clear indication of impurities. The most common impurities in this synthesis are unreacted starting materials and byproducts from side reactions.
-
Unreacted Starting Materials:
-
1-Benzylpiperazine: Look for the characteristic signals of the benzyl group and the piperazine ring protons.
-
2-Chloro-3-nitropyridine: The aromatic protons of this starting material will have distinct chemical shifts and coupling patterns.
-
-
Common Byproducts:
-
Bis-substituted product: It's possible for a second molecule of 2-chloro-3-nitropyridine to react with the remaining N-H of a piperazine that has already reacted, although this is less likely if 1-benzylpiperazine is used.
-
Products of side reactions with the solvent: Some solvents can participate in side reactions under basic conditions.
-
To identify these impurities:
-
Run reference NMR spectra: Obtain NMR spectra of your starting materials (1-benzylpiperazine and 2-chloro-3-nitropyridine) in the same solvent for direct comparison.
-
Consult literature data: Search for reported NMR data for potential byproducts of similar reactions.
-
Utilize 2D NMR techniques: Techniques like COSY and HSQC can help in assigning proton and carbon signals and elucidating the structures of unknown impurities.
-
LC-MS analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating and identifying impurities based on their mass-to-charge ratio.
Q3: I'm having trouble removing unreacted 1-benzylpiperazine from my final product. What are the most effective purification strategies?
A3: 1-Benzylpiperazine is a basic compound, and this property can be exploited for its removal.
-
Acid Wash: During the work-up, perform an extraction with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-benzylpiperazine will be protonated and move into the aqueous layer, while your desired product, being less basic, should remain in the organic layer. Be cautious, as your product also has basic nitrogens and might have some solubility in the acidic aqueous phase. Check the pH of the aqueous layer to ensure it is acidic enough to protonate the impurity.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. 1-Benzylpiperazine is more polar than the desired product. A step-gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should provide good separation.
-
Recrystallization: If the impurity is present in a small amount, recrystallization can be an effective final purification step. The choice of solvent is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound on a large scale?
A1: For large-scale purification, recrystallization is often the most practical and cost-effective method. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
Recommended Solvents for Recrystallization:
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good for moderately polar compounds. |
| Isopropanol | 82 | Similar to ethanol, but less polar. |
| Ethyl Acetate | 77 | A good starting point for many organic compounds. |
| Toluene | 111 | For less polar compounds. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.
-
Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Q2: How can I optimize my column chromatography for better separation?
A2: Optimizing column chromatography involves careful selection of the stationary phase (adsorbent) and the mobile phase (eluent).
-
Stationary Phase: For this compound, standard silica gel (SiO2) is a good starting point.
-
Mobile Phase Selection: The key is to find a solvent system that provides a good separation factor (Rf value) between your product and the impurities on a TLC plate.
-
TLC Analysis: Run TLC plates with your crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of around 0.3-0.4 for your desired compound.
-
Solvent Gradient: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic elution (constant mobile phase composition).
-
Troubleshooting Poor Separation in Column Chromatography:
| Issue | Possible Cause | Solution |
| Bands are too broad | Poorly packed column; overloading the column. | Pack the column carefully to avoid air bubbles and channels. Use an appropriate amount of sample for the column size. |
| Poor separation | Inappropriate mobile phase. | Optimize the mobile phase using TLC. A less polar solvent system will increase retention and may improve separation. |
| Product is stuck on the column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. |
Q3: What are the expected analytical characteristics of pure this compound?
A3: The pure compound should have consistent and well-defined analytical data.
-
Appearance: A crystalline solid.
-
Melting Point: A sharp melting point with a narrow range (typically 1-2 °C). A broad melting range indicates the presence of impurities.
-
NMR Spectroscopy:
-
1H NMR: The spectrum should show the expected signals for the benzyl, piperazine, and nitropyridinyl protons with the correct integrations and coupling patterns.
-
13C NMR: The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule.
-
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (298.34 g/mol ).[3]
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is a quantitative method to assess purity. A pure sample should show a single major peak.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A general workflow for the purification and characterization of the target compound.
References
-
Matrix Fine Chemicals. This compound. Available at: [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]
-
Kielbasiński, P., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 58(15), 6207-6220. Available at: [Link]
-
Majireck, M. M., et al. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 85(15), 9875-9885. Available at: [Link]
-
Khan, I., & Zaib, S. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Rovathin. This compound. Available at: [Link]
-
Crysdot LLC. This compound. Available at: [Link]
-
Clososki, G. C., et al. (2007). Amination of 2-halopyridines. Tetrahedron, 63(35), 8529-8535. Available at: [Link]
-
Majireck, M. M., et al. (2023). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. ChemRxiv. Available at: [Link]
Sources
Technical Support Center: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine Experiments
Welcome to the technical support center for experiments involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the synthesis, purification, and handling of this compound. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results.
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this experiment hinges on understanding the interplay between the electrophilic pyridine ring, the nucleophilic piperazine, and the reaction conditions.
Core Synthesis Pathway
The primary route to synthesizing this compound involves the reaction of 2-chloro-3-nitropyridine with 1-benzylpiperazine. This is an SNAr mechanism, which proceeds via a two-step addition-elimination process.
Caption: General SNAr mechanism for the synthesis.
The electron-withdrawing nitro group (-NO₂) is critical as it activates the pyridine ring for nucleophilic attack, particularly at the ortho (2-) and para (4-) positions, by stabilizing the negatively charged intermediate known as a Meisenheimer complex.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and workup of this compound.
Reaction & Yield Issues
Q1: My reaction has stalled or resulted in a very low yield. What are the primary causes?
Low conversion is the most frequent complaint. The root cause often lies in suboptimal reaction conditions or reagent quality. The SNAr reaction is sensitive to several factors.[1]
Underlying Causes & Solutions:
-
Insufficient Thermal Energy: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring in the first step.[4]
-
Troubleshooting: If your reaction at room temperature is sluggish, gradually increase the temperature. Monitor the reaction by TLC or LC-MS at intervals (e.g., 60 °C, 80 °C, 100 °C). Be cautious, as excessively high temperatures can lead to decomposition or side reactions.[4]
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.
-
Expertise: Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard choices because they effectively solvate cations but not the nucleophile, preserving its reactivity.[4] Protic solvents (like ethanol or water) can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.
-
Troubleshooting: Ensure you are using a dry, polar aprotic solvent. If you suspect solvent degradation (e.g., DMF can decompose to dimethylamine at high temperatures), switch to a more robust solvent like DMSO.[4]
-
-
Presence of Moisture: Water can compete with your nucleophile.
-
Causality: Traces of water can lead to the formation of 2-hydroxy-3-nitropyridine as a significant byproduct, consuming your starting material and complicating purification.[4]
-
Troubleshooting: Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
-
Base Stoichiometry: A base is often added to scavenge the HCl generated during the reaction.
-
Causality: If no base is used, the generated HCl will protonate the starting 1-benzylpiperazine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
Troubleshooting: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents). An inorganic base like K₂CO₃ can also be used, though it may affect solubility.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My TLC/LC-MS shows multiple product spots that are difficult to separate. What are these side products?
The formation of multiple products typically points to competing reaction pathways or degradation.
Common Side Products & Prevention:
| Side Product | Formation Mechanism | Prevention Strategy |
| 2-hydroxy-3-nitropyridine | Reaction of 2-chloro-3-nitropyridine with trace water in the solvent or on glassware.[4] | Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert (N₂ or Ar) atmosphere. |
| Bis-substituted Piperazine | A molecule of piperazine (if present as an impurity in the 1-benzylpiperazine starting material) reacts with two molecules of 2-chloro-3-nitropyridine. | Ensure the purity of the 1-benzylpiperazine starting material. Use of a mono-protected piperazine is the best defense.[5][6] |
| Solvent Adducts | At high temperatures (>120 °C), solvents like DMF can decompose to form dimethylamine, which is a nucleophile and can react with the starting material.[4] | Avoid excessive temperatures. If high heat is required, switch to a more thermally stable solvent like DMSO or sulfolane. |
Purification Challenges
Q3: I'm having difficulty purifying the final product. What is the best strategy?
The product, this compound, is a tertiary amine, which makes it basic. This property can be leveraged for purification.
Recommended Purification Workflow:
-
Initial Workup (Aqueous Extraction):
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the organic layer with water to remove water-soluble salts (like triethylamine hydrochloride).
-
Perform an acid wash with dilute aqueous HCl (e.g., 1M). Your product, being basic, will move into the aqueous layer as the protonated salt. Most non-basic impurities will remain in the organic layer.
-
Separate the acidic aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.
-
Extract the product back into an organic solvent (e.g., Ethyl Acetate or DCM), dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Chromatography/Crystallization:
-
Column Chromatography: The crude product obtained from the extraction can be further purified using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common starting point for the eluent system.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can yield highly pure material.
-
Caption: Recommended workflow for product purification.
Characterization & Stability
Q4: My ¹H NMR spectrum looks complex, with more peaks than expected in the piperazine region. Is this normal?
Yes, this is a common observation for substituted piperazines.
-
Expertise & Causality: The piperazine ring exists in a dynamic equilibrium of chair conformations. The bulky benzyl and nitropyridinyl groups can restrict bond rotation and slow this interconversion on the NMR timescale. This can lead to the protons on the piperazine ring becoming diastereotopic, meaning they are chemically non-equivalent and will appear as separate, often broad, signals in the NMR spectrum instead of simple triplets.[7][8]
-
Validation: Running the NMR at an elevated temperature can sometimes cause these broad signals to coalesce into sharper, simpler patterns as the rate of conformational exchange increases. This can help confirm that the complexity is due to conformational isomers.
Q5: Is the product stable for long-term storage?
-
Trustworthiness: While generally stable, the nitro-aromatic system can be sensitive to light and strong reducing agents. The tertiary amine can slowly oxidize over time.
-
Storage Protocol: For long-term storage, it is best to keep the compound in a tightly sealed amber vial, under an inert atmosphere (argon or nitrogen), and stored in a cool, dark place (refrigerator or freezer at -20°C).
Mandatory Protocols
Protocol 1: Synthesis of this compound
Safety First: 2-Chloro-3-nitropyridine is harmful if swallowed and causes skin and eye irritation.[9][10] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle this reagent in a well-ventilated fume hood.[9][11]
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.).
-
Reagent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 5-10 mL per gram). Add 1-benzylpiperazine (1.05 eq.) followed by triethylamine (1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) or LC-MS until the starting 2-chloro-3-nitropyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Follow the purification workflow described in FAQ Q3 .
Protocol 2: Safety & Handling of Reagents
| Reagent | Key Hazards | Handling Precautions |
| 2-chloro-3-nitropyridine | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10] | Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid dust formation.[11][12] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[11] |
| 1-benzylpiperazine | Basic compound. Can cause skin/eye irritation. Absorbs CO₂ from the air.[6] | Wear standard PPE. Keep the container tightly closed to prevent reaction with atmospheric CO₂.[6] |
| DMF / DMSO | Can be absorbed through the skin. | Wear appropriate gloves (nitrile may not be sufficient for prolonged contact with DMF; check glove compatibility charts). |
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][11]
References
- 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling. (n.d.). Benchchem.
- Troubleshooting guide for low yield in piperazine cyclization reactions. (n.d.). Benchchem.
- Safety Data Sheet for 2-Amino-6-chloro-3-nitropyridine. (2024, March 29). Thermo Fisher Scientific.
- Safety Data Sheet for 2-Chloro-3-nitropyridine. (2024, March 7). Jubilant Ingrevia Limited.
- Safety Data Sheet for 2-Chloro-5-nitropyridine. (2025, December 18). Fisher Scientific.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central.
- Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. (n.d.). Benchchem.
- 2-Amino-4-chloro-3-nitropyridine SDS, 1855-64-7 Safety Data Sheets. (n.d.). Echemi.
- 1-BENZYLPIPERAZINE. (n.d.). Organic Syntheses.
- This compound. (n.d.). Matrix Fine Chemicals.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (n.d.). Benchchem.
- SNAr troubleshooting. (2023, December 23). Reddit.
- This compound. (n.d.). Crysdot LLC.
- Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. (n.d.). datapdf.com.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org.
- NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC - NIH.
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025, August 9). ResearchGate.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). NIH.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. (n.d.). Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- SNAr reaction scope & limitations. (2020, February 2). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Technical Support Center: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine Degradation Pathways
Welcome to the technical support center for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and solutions to common challenges encountered during stability studies and method development.
Introduction
This compound is a molecule of interest in pharmaceutical research, featuring a piperazine core, a benzyl group, and a nitropyridine moiety. Understanding its stability and degradation profile is critical for the development of robust analytical methods, formulation design, and ensuring the safety and efficacy of potential drug candidates. This guide will explore the predicted degradation pathways based on the chemical functionalities present in the molecule and provide practical advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under stress conditions?
Based on the structure, the primary degradation pathways are predicted to involve the nitropyridine moiety, the piperazine ring, and the benzylic position. The main pathways include:
-
Reduction of the Nitro Group: The nitro group on the pyridine ring is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form the corresponding amino derivative. This is a common pathway for nitroaromatic compounds.[1][2]
-
Hydrolysis: While the core structure is generally stable, under strong acidic or basic conditions, hydrolysis of the C-N bond between the pyridine ring and the piperazine nitrogen could occur, although this is generally less likely than other pathways without significant energy input.
-
Oxidative Degradation: Oxidation is likely to occur at two primary sites: the benzylic carbon and the piperazine ring.
-
Benzylic Oxidation: The benzylic C-H bond is prone to oxidation, which could lead to the formation of a ketone (N-benzoyl-4-(3-nitropyridin-2-yl)piperazine) or cleavage of the benzyl group.
-
Piperazine Ring Oxidation: The piperazine ring can undergo oxidation to form N-oxides or ring-opened products.[3] Studies on similar piperazine derivatives have shown the formation of products like 2-oxopiperazine and formylpiperazine under oxidative stress.[3]
-
-
Photodegradation: Aromatic nitro compounds and N-oxides can be sensitive to UV light, potentially leading to complex degradation pathways.[2][4]
-
Thermal Degradation: At elevated temperatures, cleavage of the benzyl group or degradation of the piperazine ring may occur. Thermal degradation of piperazine itself can proceed via SN2 reactions, leading to ring-opened products.[5][6]
Q2: I am observing a new, more polar peak in my HPLC analysis after exposing my sample to oxidative stress. What could it be?
A more polar impurity appearing under oxidative stress (e.g., exposure to H₂O₂) strongly suggests the formation of an N-oxide derivative on one of the piperazine nitrogens or the pyridine nitrogen. Another possibility is the formation of hydroxylated species on the benzyl or pyridine ring. To confirm the identity, LC-MS analysis is recommended to determine the molecular weight of the degradant. An increase of 16 Da would be indicative of N-oxide formation or hydroxylation.
Q3: My compound seems to be degrading in my stock solution stored in the freezer. What could be the cause?
While freezing is generally a good method for long-term storage, several factors could contribute to degradation:
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol could potentially participate in slow degradation reactions, even at low temperatures. Aprotic solvents like acetonitrile or DMSO are generally preferred for long-term storage.
-
pH of the Solution: If the solvent is not buffered or contains acidic or basic impurities, it could promote hydrolysis over time.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and concentrate solutes, potentially accelerating degradation. It is advisable to aliquot stock solutions into smaller, single-use vials.
-
Light Exposure: If the vials are not light-protected (e.g., amber vials), photodegradation can occur, especially if the freezer is opened frequently in a well-lit lab.[4]
Q4: How can I design a forced degradation study for this compound?
A comprehensive forced degradation study should expose the compound to a variety of stress conditions to identify all potential degradation products.[7][8] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the C-N bond (less likely), reduction of the nitro group (in the presence of certain impurities) |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential nucleophilic substitution of the nitro group, hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation, benzylic oxidation, piperazine ring opening |
| Thermal Degradation | Solid-state at 105°C for 48 hours; Solution at 60°C for 48 hours | Cleavage of the benzyl group, piperazine ring degradation |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | Photoreduction of the nitro group, complex rearrangements |
Note: These are starting conditions and may need to be optimized based on the observed stability of the molecule.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Cause: The basic nitrogens in the piperazine moiety can interact with residual silanols on the HPLC column, leading to peak tailing.
-
Troubleshooting Steps:
-
Lower the pH of the Mobile Phase: Use a mobile phase with a pH between 2.5 and 3.5 (e.g., using formic acid or phosphoric acid). This will ensure that the piperazine nitrogens are protonated, reducing their interaction with the stationary phase.
-
Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are less prone to silanol interactions.
-
Add a Competitive Amine: In some cases, adding a small amount of a competitive amine like triethylamine (TEA) to the mobile phase can improve peak shape, but this can suppress MS signal if using LC-MS.
-
Issue 2: Inconsistent Results in Stability Studies
-
Cause: Inconsistency can arise from a variety of factors, including sample preparation, storage conditions, and analytical variability.
-
Troubleshooting Steps:
-
Control Headspace in Vials: For oxidative stability studies, the amount of oxygen in the headspace of the vial can influence the rate of degradation. Ensure consistent vial filling.
-
Protect from Light: As mentioned, photodegradation is a potential issue.[4] All stability samples should be protected from light using amber vials or by wrapping them in aluminum foil.
-
Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products. This requires method validation, including specificity testing with stressed samples.
-
Monitor pH: For solution-state stability studies, monitor the pH of the solution before and after the stress period, as changes in pH can affect the degradation rate.
-
Predicted Degradation Pathways and Experimental Workflows
The following diagrams illustrate the predicted degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal: Transfer 1 mL of stock solution to a vial and heat at 60°C. For solid-state, weigh 5 mg of the compound into a vial and heat at 105°C.
-
Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at 0, 4, 8, 12, and 24 hours (or as appropriate to achieve target degradation).
-
Sample Preparation for Analysis:
-
Cool samples to room temperature.
-
Neutralize acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze by a validated stability-indicating HPLC-UV method and by LC-MS for identification of degradants.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the peaks for the degradation products are well-resolved from the main peak and from each other.
References
- ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- BenchChem. (2025). Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview.
- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- ResearchGate.
- MDPI. (2022).
- BenchChem. (2025). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
- Elsevier. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
- BenchChem. (2025).
- Office of Justice Programs. (2012). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- University of Texas at Austin. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- BenchChem. (2025). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- TIB.eu. Kinetics and mechanism of thermal decomposition of nitropyrazoles.
- ResearchGate.
- UNODC. (2013).
- RSC Publishing. Analytical Methods.
- BioPharm International. (2014).
- NIH. (2010).
- ResearchGate. (2019). Thermal Decomposition of Nitropyrazoles.
- PubMed. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine Assays
Welcome to the technical support center for assays involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining your experimental protocols. Given that BNPP is a novel investigational compound, this guide establishes a foundational framework for a common initial screening assay—a cell viability/cytotoxicity assay—and addresses potential challenges you may encounter.
I. Foundational Protocol: Cell Viability Assessment using a Resazurin-Based Assay
This protocol outlines a general method for assessing the cytotoxic or anti-proliferative effects of BNPP on a cancer cell line (e.g., HeLa, A549).
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. A decrease in fluorescence intensity in the presence of the test compound suggests reduced cell viability.
Experimental Workflow
Caption: General workflow for a resazurin-based cell viability assay.
Detailed Protocol Steps:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well clear-bottom black plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of BNPP in DMSO.[1]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BNPP. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Development and Measurement:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound (BNPP)?
A1: Based on the general solubility of benzylpiperazine and related heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-20 mM).[1] For aqueous working solutions, further dilution in your cell culture medium or a suitable buffer (like PBS) is necessary. Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[2]
Q2: My BNPP solution appears to have precipitated in the culture medium. What should I do?
A2: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium. Here are some steps to address this:
-
Visually inspect your dilutions: Check for any cloudiness or particulate matter after diluting the DMSO stock in your culture medium.
-
Reduce the highest concentration: Lower the top concentration in your dose-response curve.
-
Use a different formulation: For in vivo studies or if solubility issues persist, consider formulation strategies such as using co-solvents (e.g., polyethylene glycol) or creating a salt form of the compound.[3]
Q3: Are there any known off-target effects of piperazine-containing compounds?
A3: The piperazine moiety is a common scaffold in medicinal chemistry and can interact with various receptors and channels.[4] Specifically, piperazine derivatives have been reported to interact with adrenergic, serotonergic, and dopamine receptors.[5][6] Depending on your biological system, it is crucial to consider potential off-target effects and, if necessary, run counter-screens against known piperazine targets to confirm the specificity of your observed results.
Q4: How stable is BNPP in solution?
A4: The stability of BNPP in your specific assay buffer and storage conditions should be empirically determined. Generally, compounds with nitro-aromatic groups can be susceptible to reduction by cellular enzymes. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.[7] For long-term storage, keep the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[8]
III. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with BNPP.
Problem 1: High Variability Between Replicate Wells
-
Symptom: You observe a large standard deviation in fluorescence readings among wells treated with the same concentration of BNPP.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in the 96-well plate is a common source of variability. Solution: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between pipetting every few rows. Avoid seeding cells in the outer wells of the plate, as they are more prone to evaporation (the "edge effect").[9] |
| Pipetting Errors | Small volume inaccuracies during serial dilutions or reagent addition can lead to significant concentration differences. Solution: Use calibrated pipettes and ensure they are functioning correctly.[2] For serial dilutions, use a sufficient volume to minimize the impact of small errors. |
| Compound Precipitation | If the compound precipitates at higher concentrations, it will not be uniformly distributed in the well, leading to inconsistent effects on the cells. Solution: Visually confirm the solubility of your compound at all tested concentrations in the final assay medium before adding it to the cells. If precipitation is observed, lower the concentration range. |
| Edge Effects | The outer wells of a microplate are more susceptible to temperature and humidity fluctuations, leading to increased evaporation and altered cell growth. Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[9] |
Problem 2: No Dose-Dependent Effect Observed
-
Symptom: The cell viability remains at ~100% or shows a flat response across all concentrations of BNPP tested.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Concentration Range is Too Low | The selected concentrations of BNPP may be below the threshold required to elicit a biological response. Solution: Test a wider and higher range of concentrations. A common starting point is a log-scale dilution series from 100 µM down to 1 nM. |
| Incorrect Incubation Time | The compound may require a longer exposure time to exert its effect, or the effect might be transient and missed with a very long incubation. Solution: Perform a time-course experiment, testing viability at 24, 48, and 72 hours to identify the optimal incubation period. |
| Cell Line is Resistant | The chosen cell line may not be sensitive to the compound's mechanism of action. Solution: Test the compound on a panel of different cell lines. If the expected target of BNPP is known, choose a cell line that expresses the target at high levels. |
| Compound Degradation | BNPP may be unstable in the culture medium over the incubation period. Solution: Prepare fresh dilutions for each experiment. If instability is suspected, consider a shorter incubation time or a medium change with fresh compound during the experiment. |
Problem 3: Unexpected Increase in Signal (Apparent Increase in Viability)
-
Symptom: At certain concentrations, BNPP treatment results in a higher fluorescence signal than the vehicle control, suggesting an increase in cell number or metabolic activity.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Compound Autofluorescence | BNPP itself might be fluorescent at the excitation/emission wavelengths used for resorufin, or it may be chemically reduced to a fluorescent species. Solution: Run a control plate with the compound in cell-free medium to measure its intrinsic fluorescence. If it is fluorescent, subtract this background from your experimental wells or consider a different viability assay (e.g., a non-fluorescent colorimetric assay like MTT or SRB).[10] |
| Hormetic Effect | Some compounds can have a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. This is a genuine biological effect. Solution: Document the observation and expand the concentration range to fully characterize the dose-response curve. |
| Interaction with Assay Reagent | The compound might directly react with resazurin, causing its chemical reduction to resorufin independent of cellular activity. Solution: Add the compound to a cell-free system containing resazurin and measure the fluorescence over time. If a signal is generated, this assay is not suitable for this compound. |
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common assay issues.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Piperazine Derivatives in Cell-Based Assays. Retrieved from
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from
-
Crysdot LLC. (n.d.). This compound. Retrieved from
-
Bouling Chemical Co., Limited. (n.d.). 1-Benzyl-4-(Thiophen-2-Ylsulfonyl)Piperazine. Retrieved from
-
Rovathin. (n.d.). This compound. Retrieved from
-
Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist... Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Retrieved from [Link]
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from
-
Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Retrieved from
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from
-
Romeo, G., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands... ACS Chemical Neuroscience. Retrieved from [Link]
-
Ishida, J., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity... Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chen, X.-F., et al. (2013). The Stability of Substituted Benzylpentazoles. Communications in Computational Chemistry. Retrieved from
-
Kłosiński, M., et al. (2011). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines... Journal of Medicinal Chemistry. Retrieved from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Retrieved from
-
Singh, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids... ACS Chemical Neuroscience. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Retrieved from
-
BLDpharm. (n.d.). 1-Benzyl-4-(2-nitropyridin-3-yl)piperazine. Retrieved from
-
BLDpharm. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives. Retrieved from
-
Chen, X.-F., et al. (2013). The Stability of Substituted Benzylpentazoles. Global Science Press. Retrieved from
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. global-sci.com [global-sci.com]
- 8. 1-Benzyl-4-(Thiophen-2-Ylsulfonyl)Piperazine: Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating Off-Target Effects of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP)
Prepared by the Office of the Senior Application Scientist
Document ID: BNPP-OTS-260117 Version: 1.0 Last Updated: January 17, 2026
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals utilizing 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP). BNPP is recognized primarily as a synthetic agonist for the G-protein coupled receptor 39 (GPR39).[1][2] Like any small molecule, BNPP has the potential to interact with unintended biological targets, leading to off-target effects that can confound experimental results and pose safety concerns. This document provides a structured, question-and-answer-based framework for proactively investigating, identifying, and mitigating potential off-target activities of BNPP.
Our approach is grounded in promoting scientific integrity by providing not just protocols, but the rationale behind them. This guide will help you build a self-validating experimental workflow to ensure the data you generate is robust, reproducible, and correctly attributed to the on-target activity of BNPP.
Part 1: Foundational Questions & Initial Troubleshooting
This section addresses the most common initial queries and concerns that arise when working with a selective agonist.
Q1: What is the primary known target of BNPP and its expected signaling pathway?
A1: The primary pharmacological target of this compound is the G-protein coupled receptor 39 (GPR39). GPR39 is a zinc-sensing receptor that signals through multiple G-protein pathways, primarily Gαq and Gαs.[3]
-
Gαq Pathway Activation: Leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC).[3][4]
-
Gαs Pathway Activation: Stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[3]
Downstream consequences of GPR39 activation include the modulation of critical signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[4] A researcher using BNPP should therefore expect to observe cellular phenotypes consistent with the activation of these pathways.
Caption: On-target signaling cascade of BNPP via GPR39 activation.
Q2: My experimental results are inconsistent with known GPR39 signaling. How do I begin troubleshooting?
A2: Inconsistent or unexpected results are a primary indicator of potential off-target effects. A logical troubleshooting workflow is essential to distinguish between off-target activity, experimental artifacts, and novel on-target biology.
-
Confirm On-Target Engagement: First, validate that BNPP is activating GPR39 in your specific experimental system. A simple dose-response curve using a proximal signaling assay (e.g., Calcium Flux or cAMP accumulation) is crucial. Compare your EC50 value to literature reports if available.
-
Use a Structural Analogue: Employ a structurally similar but biologically inactive analogue of BNPP, if available. This control can help differentiate effects caused by the specific pharmacophore of BNPP versus general effects of the chemical scaffold.
-
Pharmacological Blockade: Use a validated GPR39 antagonist (if one exists and is available) to see if the unexpected phenotype can be reversed. If the effect persists in the presence of the antagonist, it is likely off-target.
-
Genetic Knockdown/Knockout: The most definitive control is to repeat the experiment in cells where GPR39 expression has been knocked down (siRNA/shRNA) or knocked out (CRISPR/Cas9). If the unexpected effect persists in the absence of the receptor, it is unequivocally an off-target effect.[5]
Caption: A logical workflow for dissecting on-target vs. off-target effects.
Part 2: Proactive Screening for Common Off-Target Liabilities
Given its chemical structure, BNPP may interact with certain classes of proteins. This section provides guidance on proactively screening for these potential interactions.
Q3: What are common off-target liabilities for small molecules containing a piperazine scaffold?
A3: The piperazine moiety is a common feature in many centrally active drugs and other bioactive molecules.[6] While it often imparts favorable pharmacokinetic properties, its basic nitrogen atoms can lead to interactions with various biological targets.[7]
Potential off-target classes include:
-
Other GPCRs: Especially those with similar binding pockets, such as other aminergic (e.g., serotonin, dopamine) or adrenergic receptors.[8]
-
Kinases: The piperazine ring can fit into the ATP-binding pocket of many kinases, leading to unintended inhibition or activation.[9] There are over 500 kinases in the human genome, making them a large potential off-target space.[10]
-
Ion Channels: A critical off-target to assess for any new chemical entity is the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of hERG can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12]
-
Sigma Receptors (σ1R, σ2R): Many benzylpiperazine derivatives have shown affinity for sigma receptors, which can modulate nociceptive signaling and other CNS processes.[13]
Q4: I'm observing cellular toxicity at concentrations expected to be selective. How do I investigate this?
A4: Unexplained cytotoxicity is a red flag for off-target activity. While high concentrations of any compound can be toxic, effects seen at or near the GPR39 EC50 warrant investigation.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining or caspase activity assays to determine the mechanism of cell death. Some piperazine derivatives are known to induce apoptosis independently of their primary target.[14][15]
-
Evaluate Mitochondrial Health: Compounds can cause toxicity by disrupting mitochondrial function. Use assays that measure mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration (e.g., Seahorse XF Analyzer).
-
Screen for hERG Channel Inhibition: Cardiotoxicity is a major safety concern in drug development. An early-stage hERG assay is highly recommended to rule out this liability.[11] This can be done through automated patch-clamp electrophysiology or binding assays.[12][16]
Part 3: Key Experimental Protocols
This section provides streamlined protocols for key assays mentioned in this guide.
Protocol 1: On-Target Validation via Calcium Flux Assay
-
Objective: To confirm BNPP-induced GPR39 activation by measuring changes in intracellular calcium.
-
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing human GPR39 (e.g., HEK293 or CHO cells) in a 96-well or 384-well black, clear-bottom plate. Culture to ~90% confluency.
-
Dye Loading: Wash cells with Assay Buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of BNPP (e.g., 10-point, 3-fold dilution starting from 10 µM) in Assay Buffer.
-
Measurement: Use a plate reader equipped with a fluidic injection system (e.g., FLIPR, FDSS). Record a stable baseline fluorescence for 10-20 seconds.
-
Injection & Reading: Inject the BNPP dilutions and immediately begin reading fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every second for at least 120 seconds.
-
Data Analysis: Calculate the change in fluorescence (Max peak - Baseline). Plot the response against the logarithm of BNPP concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Proactive Off-Target Kinase Profiling
-
Objective: To assess the selectivity of BNPP against a broad panel of human kinases.
-
Methodology:
-
Rationale: Due to the large number of kinases, performing this in-house can be resource-intensive.[17] It is often more efficient and comprehensive to use a commercial kinase screening service.[10][18][]
-
Service Selection: Choose a vendor that offers a large, diverse kinase panel (e.g., >400 kinases) and provides quantitative data (% inhibition at a set concentration or IC50 values).[20]
-
Compound Submission: Provide the service with a high-purity sample of BNPP at the required concentration and volume.
-
Screening Concentration: A standard initial screening concentration is 1 µM or 10 µM. This concentration should be at least 100-fold higher than the on-target GPR39 EC50 to provide a good selectivity window.
-
Data Interpretation: Analyze the results for any kinases that show significant inhibition (typically >50% at 1 µM). "Hits" from this screen should be followed up with full IC50 determination to confirm potency.
-
Protocol 3: Assessing hERG Channel Inhibition
-
Objective: To evaluate the potential for BNPP to inhibit the hERG potassium channel, a key cardiotoxicity indicator.
-
Methodology:
-
Assay Choice: The gold standard is automated patch-clamp electrophysiology, which directly measures ion flow through the channel.[11] Thallium flux assays are a higher-throughput alternative for initial screening.[21]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[11]
-
Automated Patch Clamp Protocol (General Steps): a. Cells are captured on a multi-well patch plate. b. A whole-cell patch clamp configuration is established. c. A specific voltage protocol is applied to elicit the hERG current.[22] d. After establishing a stable baseline current, BNPP is applied at several concentrations (e.g., 0.1, 1, 10 µM). e. The percentage of current inhibition at each concentration is measured.
-
Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031 or Cisapride) must be included.[11][22]
-
Data Analysis: Plot percent inhibition versus BNPP concentration to calculate an IC50 value. An IC50 < 10 µM often warrants further investigation.
-
Part 4: Data Summary & Interpretation
Presenting data in a clear, comparative format is crucial for decision-making.
Table 1: Example Selectivity Profile for BNPP
| Target | Assay Type | Result (IC50 / EC50) | Selectivity Window (vs. GPR39) | Interpretation |
| GPR39 (On-Target) | Calcium Flux | EC50 = 15 nM | - | Potent on-target activity confirmed. |
| hERG Channel | Automated Patch Clamp | IC50 = 12.5 µM | 833-fold | Low risk of cardiotoxicity at therapeutic concentrations. |
| Kinase Panel (Top Hit) | Biochemical Assay | IC50 = 2.1 µM | 140-fold | Moderate off-target activity. Consider counter-screening. |
| Sigma-1 Receptor | Radioligand Binding | Ki = 850 nM | 57-fold | Potential for CNS off-target effects. Requires functional validation. |
| Adrenergic α1A | Radioligand Binding | Ki > 10 µM | > 667-fold | Negligible activity at this related GPCR. |
Note: Data presented are hypothetical and for illustrative purposes only.
References
A complete list of sources cited within this document.
-
Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
hERG Assay. SlideShare. [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
GPR39 Signaling Is Stimulated by Zinc Ions But Not by Obestatin. Oxford Academic. [Link]
-
Activation of G-protein-coupled receptor 39 reduces neuropathic pain in a rat model. NIH. [Link]
-
GPR39 signaling cascade in neural pathology. GPR39 activation by... ResearchGate. [Link]
-
A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. PMC - NIH. [Link]
-
Activation of the zinc-sensing receptor GPR39 promotes T-cell reconstitution after hematopoietic cell transplant in mice. PMC - PubMed Central. [Link]
-
Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc. The American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. [Link]
-
This compound. Matrix Fine Chemicals. [Link]
-
GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. Domain Therapeutics. [Link]
-
This compound. Rovathin. [Link]
-
Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. NIH. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
-
Community guidelines for GPCR ligand bias: IUPHAR review 32. PMC - PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PMC - PubMed Central. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC - PubMed Central. [Link]
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed. [Link]
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- 5. Activation of the zinc-sensing receptor GPR39 promotes T-cell reconstitution after hematopoietic cell transplant in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. reactionbiology.com [reactionbiology.com]
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- 14. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. assayquant.com [assayquant.com]
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- 22. fda.gov [fda.gov]
Technical Support Center: Scaling Up 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine Production
Introduction: From Bench to Bulk
The synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is a cornerstone reaction for the development of various pharmaceutical intermediates. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for C-N bond formation. In this reaction, the nucleophilic secondary amine of 1-benzylpiperazine displaces a halide (typically chloride) on an electron-deficient pyridine ring, namely 2-chloro-3-nitropyridine.
While this reaction is often straightforward at the laboratory scale, its transition to pilot plant or industrial production introduces a unique set of challenges. Issues related to reaction kinetics, impurity profiles, product isolation, and process safety that are manageable in a round-bottom flask can become critical roadblocks at scale.
This guide is designed as a dedicated technical support resource for researchers and process chemists. It provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to anticipate and resolve common hurdles encountered during the scale-up of this specific synthesis.
Core Reaction Pathway: The SNAr Mechanism
The synthesis proceeds via a well-established addition-elimination mechanism. The electron-withdrawing nitro group (NO₂) strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho (C2) and para (C4) to it.[1][2] The nucleophilic nitrogen of 1-benzylpiperazine attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during scale-up.
Category 1: Reaction Performance (Yield & Rate)
Question: My reaction is stalling, or the yield is significantly lower than in my lab-scale experiments. What are the likely causes when scaling up?
Answer: This is a common and multifaceted issue. At scale, factors like heat transfer, mass transfer, and reagent stability become much more pronounced. Here’s a breakdown of potential root causes and solutions:
-
Inadequate Thermal Control: SNAr reactions are often exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. An uncontrolled temperature rise can lead to thermal degradation of the starting materials or product and promote side reactions.
-
Expert Insight: Implement a controlled addition strategy for the 1-benzylpiperazine at the reaction temperature. Ensure your reactor's cooling system is sufficient to handle the exotherm. A reaction calorimetry study is highly recommended during scale-up to quantify the heat of reaction and ensure process safety.
-
-
Suboptimal Solvent Choice: While dipolar aprotic solvents like DMSO or DMF are excellent for SNAr reactions, they can present challenges at scale due to high boiling points, viscosity, and difficulties in removal.[3] A solvent that worked well on a 1L scale might lead to poor mixing or work-up issues in a 100L reactor.
-
Expert Insight: If you must use a high-boiling solvent, ensure your downstream purification methods (e.g., extraction, crystallization) are robust. Consider evaluating alternative, lower-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or even pressurized reactions in solvents like 2-MeTHF, which can offer comparable reaction rates at elevated temperatures while simplifying work-up.[3]
-
-
Base and Stoichiometry Issues: A non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., DIPEA) is required to neutralize the HCl generated. The physical form and solubility of the base are critical at scale.
-
Expert Insight: Poorly soluble bases like powdered K₂CO₃ can lead to mixing issues and inconsistent reaction rates in a large vessel. Consider using micronized grades or a more soluble base like Cs₂CO₃, although the latter is more expensive. Ensure at least 2.0 equivalents of the base are used to drive the reaction to completion.
-
-
Starting Material Quality: Water is detrimental to SNAr reactions as it can compete with the desired nucleophile. Furthermore, 1-benzylpiperazine is a base that can readily absorb atmospheric CO₂ to form a carbonate salt, reducing the amount of active nucleophile.[4]
-
Expert Insight: Always use anhydrous solvents and ensure starting materials are dry. It is good practice to store 1-benzylpiperazine under an inert atmosphere (N₂ or Argon). Consider performing a titration or quantitative NMR on your 1-benzylpiperazine before use to confirm its purity and concentration.
-
Category 2: Impurities and Side Reactions
Question: My crude product analysis (HPLC, LC-MS) shows several significant impurities that were minor on the lab scale. What are they and how can I prevent them?
Answer: The impurity profile often changes during scale-up due to longer reaction times and localized "hot spots" in the reactor. Here are the most common culprits:
-
Regioisomeric Impurities: While the 3-nitro group strongly directs substitution to the C2 position, attack at other positions (C4 or C6) can occur, especially at elevated temperatures. Nucleophilic attack at C3 and C5 is electronically disfavored.[5]
-
Expert Insight: The formation of regioisomers is often kinetically controlled. Sticking to the lowest effective reaction temperature is the best way to minimize these impurities. A slight excess of the nucleophile (1-benzylpiperazine) can sometimes improve selectivity. The regiochemical purity of your 2-chloro-3-nitropyridine starting material is also critical; verify it before scale-up.[6]
-
-
Starting Material Degradation: 2-chloro-3-nitropyridine can be susceptible to hydrolysis or other degradation pathways if exposed to excessive heat or prolonged reaction times, especially in the presence of a strong base.
-
Expert Insight: Monitor the reaction progress closely using in-process controls (e.g., HPLC). Do not let the reaction run significantly longer than necessary. Quench the reaction as soon as the consumption of the limiting reagent is complete.
-
-
Bis-arylation of Piperazine: This is a classic side reaction in piperazine chemistry. While you are starting with 1-benzylpiperazine, a small amount of piperazine starting material impurity could lead to the formation of 1,4-bis(3-nitropyridin-2-yl)piperazine.
-
Expert Insight: This is primarily a starting material control issue. Ensure your 1-benzylpiperazine is of high purity and free from significant amounts of unsubstituted piperazine.
-
Category 3: Work-up and Purification
Question: I'm facing challenges with the product isolation and purification at scale. Emulsions are forming during extraction, and chromatography is not a viable option.
Answer: Scalable purification requires moving away from chromatography towards more robust, phase-separation-based methods.
-
Emulsion Formation: This is common when dealing with basic amines and high-boiling point aprotic solvents like DMSO/DMF.
-
Expert Insight: To break emulsions during aqueous work-up, try adding a saturated brine solution. This increases the ionic strength of the aqueous phase, forcing better separation. Filtering the entire biphasic mixture through a pad of Celite® can also be effective. When scaling up, ensure your reactor has sufficient settling time and that the impeller speed is reduced during the extraction phase to minimize emulsion formation.
-
-
Effective Purification Strategy: The most scalable and effective method for purifying this basic product is an acid-base extraction followed by crystallization.[7]
-
Expert Insight: After the initial aqueous work-up to remove the bulk of the reaction solvent and inorganic salts, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE). Extract this organic solution with an aqueous acid (e.g., 1-2M HCl). Your basic product will form a hydrochloride salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free base of your product, which can be extracted back into an organic solvent, dried, and crystallized. This method is highly effective for removing non-basic impurities.[8]
-
-
Crystallization: This is the ultimate goal for purification and isolation at scale.
-
Expert Insight: Perform a solvent screen to find a suitable crystallization solvent or solvent/anti-solvent system. Common systems for similar molecules include isopropanol (IPA), ethanol, ethyl acetate/heptane, or toluene. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
| Symptom | Potential Cause | Recommended Scalable Solution |
| Low or Inconsistent Yield | Poor thermal control, inefficient mixing, suboptimal solvent/base. | Implement controlled reagent addition. Use micronized or more soluble bases. Consider reaction calorimetry. |
| Significant Regioisomeric Impurity | Reaction temperature is too high. | Maintain the lowest effective reaction temperature. Monitor via in-process controls (IPC). |
| Emulsion During Work-up | High concentration of amine, use of high-boiling polar solvents (e.g., DMSO). | Add brine to the aqueous phase to increase ionic strength. Allow for longer settling times in the reactor. Consider filtering through Celite®. |
| Difficult Final Product Purification | Reliance on chromatography, presence of closely-related impurities. | Implement an acid-base extraction to remove non-basic impurities. Develop a robust crystallization procedure from a suitable solvent system (e.g., Isopropanol, Ethyl Acetate/Heptane). |
Category 4: Safety Considerations
Question: What are the critical safety hazards I need to be aware of when running this reaction at a multi-kilogram scale?
Answer: Safety is paramount. A risk assessment must be conducted before any scale-up operation.
-
Reagent Hazards:
-
2-Chloro-3-nitropyridine & related compounds: These are typically solids that are harmful if swallowed, cause skin irritation, and serious eye irritation.[9][10][11] Inhalation of dust should be avoided.
-
1-Benzylpiperazine: This is a corrosive liquid. Avoid contact with skin and eyes.
-
Solvents (DMSO/DMF): These have specific handling requirements and toxicity profiles. Consult the Safety Data Sheet (SDS) for each.
-
-
Process Hazards:
-
Exotherm: As previously mentioned, the SNAr reaction can be exothermic. A thermal runaway is a significant risk at scale if addition rates and cooling are not properly controlled.
-
Handling of Bases: Handling large quantities of bases like NaOH for work-up requires appropriate PPE (face shield, gloves, apron).
-
-
Engineering Controls:
-
The reaction should be performed in a well-ventilated area, preferably in a closed reactor system to minimize exposure to vapors and dust.
-
All equipment should be properly grounded to prevent static discharge, especially when handling flammable organic solvents.
-
Ensure emergency eyewash stations and safety showers are readily accessible.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Synthesis (Illustrative 1 kg Scale)
This protocol is for illustrative purposes and must be adapted and validated for your specific equipment and safety procedures.
-
Reactor Setup: To a clean, dry, and inerted 20L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge 2-chloro-3-nitropyridine (1.00 kg, 6.31 mol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMSO (8 L) and powdered potassium carbonate (K₂CO₃, 1.74 kg, 12.6 mol, 2.0 eq).
-
Heating: Begin stirring and heat the slurry to 80-85 °C.
-
Nucleophile Addition: In a separate vessel, prepare a solution of 1-benzylpiperazine (1.17 kg, 6.62 mol, 1.05 eq) in anhydrous DMSO (2 L). Add this solution to the reactor via an addition funnel or pump over 2-3 hours, maintaining the internal temperature below 90 °C.
-
Reaction Monitoring: Hold the reaction mixture at 80-85 °C. Monitor the reaction progress by taking samples periodically for HPLC analysis until the 2-chloro-3-nitropyridine is consumed (<1% remaining). This typically takes 6-12 hours.
-
Cooling & Quench: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully add water (10 L) to the reactor, keeping the temperature below 40 °C.
-
Extraction: Add methyl tert-butyl ether (MTBE, 10 L) and stir for 30 minutes. Stop stirring, allow the layers to separate, and drain the lower aqueous layer. Repeat the extraction of the aqueous layer with MTBE (5 L).
-
Combined Organics: Combine the organic layers and proceed with purification as described in Protocol 2.
Protocol 2: Purification via Acid-Base Extraction
-
Acidic Extraction: Transfer the combined MTBE layers from the previous step to a suitable vessel. Add 1M aqueous HCl (10 L) and stir for 1 hour. The product will move into the aqueous layer as the hydrochloride salt.
-
Layer Separation: Separate the layers. The upper organic layer contains non-basic impurities and can be discarded (pending analysis).
-
Basification: Cool the acidic aqueous layer to 10-15 °C in the reactor. Slowly add 6M aqueous sodium hydroxide (NaOH) until the pH is >12. The product will precipitate or form an oil as the free base.
-
Back Extraction: Extract the basified aqueous layer with ethyl acetate (2 x 8 L).
-
Drying and Concentration: Combine the ethyl acetate layers, wash with brine (5 L), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Crystallization: Dissolve the crude product in hot isopropanol (approx. 3-4 L per kg of crude). Allow to cool slowly to room temperature, then cool further to 0-5 °C for several hours to complete crystallization.
-
Isolation: Collect the solid product by filtration, wash the filter cake with cold isopropanol, and dry under vacuum to a constant weight.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]
-
Shree Ganesh Chemicals. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. [Link]
- Jalan, A., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
-
Various Authors. (n.d.). Large-scale applications of transition metal removal techniques in the manufacture of pharmaceuticals. ResearchGate. [Link]
-
24ChemicalResearch. (2026). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. 24ChemicalResearch. [Link]
- BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem.
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia. [Link]
- BenchChem. (2025).
-
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
-
Galdino, V. M., et al. (2013). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]
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Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Nitropyridine. Thermo Fisher Scientific.
-
Comins, D. L., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(1), 56-134. [Link]
-
Krassowska-Swiebocka, B., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 229-234. [Link]
-
Wanner, M. J., et al. (2002). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 67(22), 7695-7701. [Link]
- Acros Organics. (2014). SAFETY DATA SHEET - 6-Chloro-3-nitropyridin-2-ylamine. Fisher Scientific.
- BenchChem. (2025). purification strategies for removing starting materials from 1-Benzyl-3-phenylpiperidin-4-amine. BenchChem.
- BenchChem. (2025).
-
ChemPlanner. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
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Validation & Comparative
A Senior Application Scientist's Perspective on Preclinical Validation
An Objective Guide to Validating the Efficacy of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine as a Novel Kinase Inhibitor
Introduction
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the discovery of novel small-molecule kinase inhibitors. The compound this compound, hereafter referred to as Compound X , represents a promising chemical scaffold. While extensive public data on this specific molecule is scarce, its structural motifs—a 3-nitropyridine core coupled with a benzylpiperazine moiety—suggest a strong potential for interaction with the ATP-binding pocket of protein kinases. The 2-substituted pyridine ring is a well-established "hinge-binding" motif, crucial for the activity of numerous approved kinase inhibitors.
This guide provides a comprehensive framework for the preclinical validation of Compound X, structured not as a rigid template, but as a logical, causality-driven narrative. We will hypothesize that Compound X is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a clinically validated target in non-small cell lung cancer (NSCLC). Our objective is to rigorously compare its efficacy against a well-established standard-of-care, Gefitinib , an FDA-approved EGFR tyrosine kinase inhibitor (TKI). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation.
Pillar 1: Establishing a Mechanistic Hypothesis
Before empirical validation, a clear and testable hypothesis regarding the mechanism of action (MoA) is paramount. The structure of Compound X strongly suggests it functions as an ATP-competitive inhibitor. The nitrogen atoms on the pyridine ring can form critical hydrogen bonds with the "hinge region" of the kinase domain, a characteristic feature of many Type I kinase inhibitors. The benzylpiperazine group is hypothesized to extend into a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.
Our central hypothesis is that Compound X selectively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its catalytic activity and subsequently blocking downstream pro-survival signaling pathways.
Caption: Proposed mechanism of Compound X as an ATP-competitive EGFR inhibitor.
Pillar 2: In Vitro Efficacy—From Target to Cell
The initial validation phase focuses on quantifying the direct interaction of Compound X with its purified target enzyme and then assessing its activity in a relevant cellular context.
A. Direct Enzyme Inhibition Assay
The first crucial experiment is to determine if Compound X directly inhibits EGFR kinase activity and to quantify its potency (IC50). A luminescence-based kinase assay is an industry-standard method that measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity.
Experimental Protocol: EGFR Kinase Assay (Luminescence-Based)
-
Reagents: Recombinant human EGFR (catalytic domain), poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, and a luminescence-based ATP detection reagent.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and Gefitinib in DMSO, starting from 100 µM.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme to each well.
-
Compound Addition: Add 50 nL of the serially diluted compounds (or DMSO as a vehicle control) to the wells. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix to each well to start the kinase reaction. The final ATP concentration should be at its Km value to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot the inhibition data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Illustrative Data Presentation
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| Compound X | EGFR | 15.2 |
| Gefitinib | EGFR | 25.5 |
This hypothetical data suggests that Compound X is a potent inhibitor of the EGFR enzyme, with slightly better potency than the comparator in this direct biochemical assay.
B. Cellular Activity and Target Engagement
Demonstrating potent enzyme inhibition is necessary but not sufficient. A successful drug candidate must penetrate the cell membrane and inhibit its target in the complex intracellular environment. We will use an EGFR-mutant NSCLC cell line, HCC827 , which is known to be highly dependent on EGFR signaling and is sensitive to Gefitinib.
1. Cell Proliferation Assay
This assay measures the ability of Compound X to inhibit the growth of cancer cells.
Experimental Protocol: Cell Viability (MTS) Assay
-
Cell Seeding: Seed HCC827 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of Compound X and Gefitinib (final concentrations from 10 µM to 0.5 nM) for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration relative to vehicle-treated cells. Determine the GI50 value using non-linear regression.
Illustrative Data Presentation
| Compound | Cell Line | GI50 (nM) [Hypothetical Data] |
| Compound X | HCC827 | 45.8 |
| Gefitinib | HCC827 | 78.1 |
This hypothetical result indicates that Compound X effectively inhibits the proliferation of EGFR-dependent cancer cells, showing superior potency to Gefitinib in this cellular context.
2. Western Blot for Target Engagement
To confirm that the observed anti-proliferative effect is due to the inhibition of EGFR signaling, we will use Western blotting to measure the phosphorylation status of EGFR and key downstream effectors like AKT and ERK.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Seed HCC827 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Inhibition: Pre-treat the cells with various concentrations of Compound X or Gefitinib (e.g., 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.[2]
The expected result would be a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in cells treated with Compound X, confirming on-target activity.
Pillar 3: In Vivo Efficacy—Validation in a Preclinical Model
The final and most critical phase of preclinical validation is to assess the compound's efficacy in a living organism. A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard approach.[3][4]
Experimental Protocol: HCC827 Xenograft Mouse Model
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC827 cells into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% HPMC + 0.1% Tween 80, oral gavage, daily)
-
Group 2: Compound X (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: Gefitinib (e.g., 50 mg/kg, oral gavage, daily)
-
-
Treatment and Monitoring: Administer the treatments for 21 consecutive days. Measure tumor volume with calipers twice weekly and record body weight as a measure of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Illustrative Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) [Hypothetical Data] | % TGI |
| Vehicle | - | 1540 ± 210 | - |
| Compound X | 50 | 385 ± 95 | 75.0% |
| Gefitinib | 50 | 616 ± 130 | 60.0% |
This hypothetical in vivo data demonstrates that Compound X significantly suppresses tumor growth in a relevant preclinical model, outperforming the standard-of-care, Gefitinib, at an equivalent dose.
Caption: A logical workflow for validating a novel kinase inhibitor.
Conclusion and Authoritative Grounding
This guide outlines a scientifically rigorous, multi-faceted approach to validating the efficacy of a novel compound, such as this compound (Compound X). By progressing logically from a clear mechanistic hypothesis through in vitro and in vivo experimentation, we can build a comprehensive data package. The illustrative data presented herein suggests that Compound X could represent a promising new therapeutic agent, potentially superior to existing treatments like Gefitinib.
Each step in this process is a self-validating system; a failure at any stage—poor enzyme potency, lack of cellular activity, or no in vivo efficacy—would trigger a re-evaluation of the initial hypothesis. This structured, evidence-based approach is essential for making informed decisions in the high-stakes environment of drug discovery and development.
References
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.[Link][5]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.[Link][6]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.[Link][3]
-
NIH National Cancer Institute. (2014). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models.[Link][4]
-
Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research.[Link][7]
-
PMC. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.[Link][8]
-
PMC. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.[Link][9]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.[Link][12]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting.[Link][1]
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- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and Other Piperazine Derivatives for Drug Discovery
This guide offers an in-depth comparison of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine against other piperazine derivatives, providing a robust framework for researchers, scientists, and drug development professionals. We will delve into the structural nuances, predicted biological activities, and the experimental methodologies required to validate these properties, grounded in established scientific principles.
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs stems from its remarkable versatility. The piperazine scaffold can confer favorable pharmacokinetic (ADME) properties, including improved aqueous solubility and oral bioavailability.[1][4] The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's affinity, selectivity, and overall pharmacological profile.[2][3][4] This adaptability has led to the development of piperazine-containing drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][3][5][6]
Spotlight on this compound
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 499771-07-2
-
Molecular Formula: C16H18N4O2
-
Molecular Weight: 298.346 g/mol
While extensive, direct experimental data for this compound is not widely published, its structure allows for an expert-led, predictive analysis. The molecule is a composite of three key pharmacophores:
-
Piperazine Core: Provides a flexible yet stable scaffold and influences solubility and receptor interaction.
-
Benzyl Group: A common substituent in many CNS-active compounds, it can enhance lipophilicity, potentially aiding in crossing the blood-brain barrier, and can engage in hydrophobic or pi-stacking interactions with biological targets.[7]
-
Nitropyridine Moiety: The electron-withdrawing nitro group on the pyridine ring significantly alters the electronic properties of the molecule, potentially influencing its binding affinity and mechanism of action. This moiety is of interest in various therapeutic areas, including kinase inhibition and antimicrobial research.
Comparative Analysis: Structural and Functional Predictions
The therapeutic utility of a piperazine derivative is dictated by the nature of the substituents at its N1 and N4 positions. Below, we compare the predicted properties of this compound with other classes of piperazine derivatives.
Physicochemical Properties
The substituents dramatically influence a compound's solubility, lipophilicity (LogP), and basicity (pKa), which in turn govern its ADME profile.
| Property | This compound (Predicted) | Arylpiperazines (e.g., Voriconazole) | Alkylpiperazines (e.g., Cyclizine) |
| Lipophilicity (LogP) | Moderately lipophilic due to the benzyl and nitropyridine groups. | Varies widely based on the aryl substitution; can be highly lipophilic. | Generally less lipophilic than aryl-substituted counterparts. |
| Aqueous Solubility | The polar nitro group and piperazine nitrogens may confer moderate solubility, but the aromatic rings will limit it. | Often lower due to large aromatic systems, requiring salt formation for formulation. | Generally higher due to lower molecular weight and fewer hydrophobic groups.[8] |
| Basicity (pKa) | The piperazine nitrogens provide basic centers. The electron-withdrawing nitropyridine ring will likely reduce the basicity of the adjacent nitrogen compared to an alkyl-substituted piperazine. | Basicity is modulated by the electronic nature of the aryl substituent. | The N-alkyl group makes the piperazine more basic than N-aryl substituted versions.[8] |
Predicted Pharmacological Profile and Mechanism of Action
The benzylpiperazine core is a well-established scaffold for targeting CNS receptors, such as dopamine and serotonin receptors.[3][9] Furthermore, substituted pyridine rings are present in numerous kinase inhibitors. Therefore, this compound presents a compelling candidate for investigation in either neuropharmacology or oncology.
Potential Signaling Pathway Involvement:
Given the prevalence of piperazine derivatives as kinase inhibitors, a plausible mechanism of action for a novel derivative could involve the modulation of critical cell signaling pathways like PI3K/Akt/mTOR, which is often dysregulated in cancer.[10]
Caption: Standard workflow for an MTT cell viability assay.
Protocol 2: Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the expression levels of key proteins within a signaling pathway, such as Akt or mTOR, upon compound treatment. [5] Methodology:
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature and load equal amounts of protein onto an SDS-polyacrylamide gel for separation by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Protocol 3: In Vivo Pharmacokinetic (PK) Study
A PK study in an animal model (e.g., rats) is essential to understand the ADME properties of the compound.
Methodology:
-
Animal Dosing: Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). [11]Oral bioavailability (%F) is calculated as (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
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This guide provides an in-depth comparative analysis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a molecule of interest in medicinal chemistry, and its structurally related compounds. While direct experimental data for the title compound remains elusive in publicly accessible literature, this document synthesizes information on its core components—the piperazine scaffold, the 3-nitropyridine moiety, and the N-benzyl group—to provide a predictive comparison and guide future research. We will delve into the synthesis, potential biological activities, and structure-activity relationships (SAR) based on data from analogous chemical series.
Introduction: The Pharmacophoric Significance of the Constituent Moieties
The structure of this compound brings together three key pharmacophoric elements, each contributing to its potential biological profile.
-
The Piperazine Ring: A ubiquitous scaffold in medicinal chemistry, the piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its prevalence in approved drugs stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its straightforward derivatization at both nitrogen atoms. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents.[1][2]
-
The 3-Nitropyridine Moiety: The pyridine ring is another fundamental heterocycle in drug discovery. The introduction of a nitro group, particularly at the 3-position, significantly influences its electronic properties, making the 2-position susceptible to nucleophilic aromatic substitution. This reactivity is crucial for the synthesis of 2-substituted pyridine derivatives. From a pharmacological perspective, nitropyridines have been investigated for a range of activities, and their electronic nature can contribute to specific target interactions.
-
The N-Benzyl Group: The N-benzyl substituent on the piperazine ring introduces a lipophilic aromatic moiety that can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. The nature of the benzyl group can be readily modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies on various benzylpiperazine analogs have demonstrated that substitutions on the benzyl ring can significantly impact their biological activity.[3][4]
Synthetic Strategy: A Convergent Approach
While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a highly plausible synthetic route can be constructed based on established methodologies for analogous compounds. The synthesis would likely proceed via a two-step sequence involving a nucleophilic aromatic substitution followed by an N-alkylation.
A key precursor, 1-(3-nitropyridin-2-yl)piperazine, can be synthesized by the reaction of 2-chloro-3-nitropyridine with an excess of piperazine in a suitable solvent such as acetonitrile under reflux conditions. The electron-withdrawing effect of the nitro group at the 3-position activates the 2-position for nucleophilic attack by the piperazine nitrogen.
The subsequent step would involve the benzylation of the secondary amine of 1-(3-nitropyridin-2-yl)piperazine. This can be achieved by reacting it with benzyl chloride in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile or dimethylformamide (DMF).
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine
This protocol is adapted from the synthesis of similar pyridylpiperazine derivatives.
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile, add an excess of piperazine (e.g., 2-3 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(3-nitropyridin-2-yl)piperazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(3-nitropyridin-2-yl)piperazine (1 equivalent) in a suitable solvent such as acetonitrile or DMF. Add a base, for instance, potassium carbonate (1.5-2 equivalents).
-
Addition of Reagent: To this mixture, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Comparative Performance Analysis: A Predictive Approach
In the absence of direct experimental data for this compound, we can infer its potential biological activities by comparing it with structurally related compounds. The analysis will be categorized by potential therapeutic areas where piperazine and nitropyridine derivatives have shown promise.
Antimicrobial Activity
Piperazine derivatives are known to possess a broad spectrum of antimicrobial activities.[5][6] For instance, various N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7]
A study on pyridylpiperazine hybrid derivatives as urease inhibitors provides valuable comparative data for the core structure of our target compound. In this study, 1-(3-nitropyridin-2-yl)piperazine (the un-benzylated precursor) exhibited an IC50 value of 3.90 ± 1.91 μM against urease, which is more potent than the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 μM). This indicates that the 2-(piperazin-1-yl)-3-nitropyridine scaffold itself possesses significant biological activity.
The introduction of the benzyl group at the N4 position of the piperazine ring is expected to modulate this activity. The increased lipophilicity due to the benzyl group could enhance membrane permeability, potentially leading to improved antimicrobial effects. However, it could also introduce steric hindrance, which might negatively impact the interaction with the target enzyme.
Table 1: Comparative Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine and Related Compounds
| Compound | Structure | Urease Inhibition IC50 (µM) |
| 1-(3-nitropyridin-2-yl)piperazine | 2-(piperazin-1-yl)-3-nitropyridine | 3.90 ± 1.91 |
| Compound 5b | 2-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)piperazin-1-yl)-3-nitropyridine | 2.0 ± 0.73 |
| Compound 7e | 2-(4-(2-((3-chlorophenyl)amino)acetyl)piperazin-1-yl)-3-nitropyridine | 2.24 ± 1.63 |
| Thiourea (Standard) | Thiourea | 23.2 ± 11.0 |
Data sourced from a study on pyridylpiperazine hybrid derivatives.
The data in Table 1 suggests that further substitution on the piperazine nitrogen can enhance the inhibitory activity against urease. It is plausible that this compound could exhibit comparable or even enhanced antimicrobial properties, a hypothesis that warrants experimental validation.
Anticancer Activity
The piperazine scaffold is a privileged structure in the design of anticancer agents.[8][9] Numerous piperazine-containing compounds have shown potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10]
The introduction of a 4-fluorobenzyl group to a piperazine moiety, for example, has been identified as a crucial functional group for anticancer activity in certain compound series.[10] This suggests that the benzyl group in our target compound could play a significant role in its potential antitumor effects.
While no specific anticancer data for 2-(piperazin-1-yl)-3-nitropyridine derivatives were found, the general anticancer potential of piperazine-containing molecules is well-established. The combination of the piperazine ring with the electronically distinct 3-nitropyridine system could lead to novel interactions with anticancer targets. Experimental screening of this compound against a panel of cancer cell lines would be a valuable endeavor.
Central Nervous System (CNS) Activity
Piperazine derivatives are widely recognized for their activity in the central nervous system, with many acting as ligands for various neurotransmitter receptors.[11][12] The N-benzylpiperazine motif, in particular, is a common feature in compounds targeting dopamine and serotonin transporters.[3][4]
Structure-activity relationship studies of N-benzylpiperidine analogues have shown that electron-withdrawing groups on the N-benzyl ring can be beneficial for binding to the dopamine transporter (DAT).[3] While our target compound has an unsubstituted benzyl group, this finding highlights the tunability of CNS activity through modification of this moiety.
The overall physicochemical properties of this compound, including its predicted lipophilicity, would be critical for its ability to cross the blood-brain barrier and exert CNS effects.
Figure 2: Proposed experimental workflow for the biological evaluation of this compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related compounds, we can propose several avenues for future research to explore the structure-activity relationships of the this compound scaffold:
-
Modification of the Benzyl Group: Systematic substitution on the phenyl ring of the benzyl group with both electron-donating and electron-withdrawing groups would be crucial to understand its influence on potency and selectivity for various biological targets. This could lead to the identification of analogues with enhanced activity in specific therapeutic areas.
-
Replacement of the Benzyl Group: Replacing the benzyl group with other aryl or alkyl substituents would provide further insights into the steric and electronic requirements for activity. Exploring bioisosteric replacements for the benzyl group could also lead to compounds with improved pharmacokinetic profiles.
-
Modification of the Nitropyridine Ring: Altering the position of the nitro group on the pyridine ring or replacing it with other substituents would help to elucidate the role of the electronic properties of this moiety in target engagement.
-
Bioisosteric Replacement of the Piperazine Ring: Investigating the effect of replacing the piperazine ring with other cyclic diamines, such as homopiperazine or constrained analogues, could lead to compounds with altered conformational preferences and potentially improved selectivity.
Conclusion and Outlook
This compound represents a promising, yet underexplored, chemical entity with the potential for diverse biological activities. While this guide has provided a predictive comparative analysis based on its constituent fragments, the lack of direct experimental data underscores a significant research opportunity.
The proposed synthetic route is straightforward and should allow for the efficient preparation of the title compound and a library of its analogues. The subsequent biological evaluation in antimicrobial, anticancer, and CNS-related assays is a critical next step. The insights gained from such studies will not only elucidate the therapeutic potential of this specific scaffold but also contribute to the broader understanding of the structure-activity relationships of piperazine and nitropyridine derivatives in drug discovery. This guide serves as a foundational document to stimulate and direct these future research endeavors.
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2024). ResearchGate. [Link]
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Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (2003). Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2022). RSC Medicinal Chemistry. [Link]
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Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2012). European Journal of Medicinal Chemistry. [Link]
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Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). ChemMedChem. [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2012). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. (2002). Nuclear Medicine and Biology. [Link]
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A Researcher's Guide to Cross-Validation of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine as a Putative Wnt Signaling Pathway Inhibitor
This guide provides a comprehensive framework for the cross-validation of the biological activity of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP), a novel heterocyclic compound, hypothesized to be an inhibitor of the Wnt signaling pathway. For researchers in oncology and developmental biology, robust cross-validation of a novel compound's activity across multiple model systems is a critical step in the drug discovery pipeline. This document outlines the scientific rationale, experimental designs, and comparative data analysis necessary to build a compelling case for a compound's mechanism of action and therapeutic potential.
The aberrant activation of the Wnt/β-catenin signaling pathway is a well-established driver in various cancers, including colorectal and breast cancer.[1][2][3] This pathway's fundamental role in cell proliferation, differentiation, and stem cell renewal makes it a prime target for therapeutic intervention.[2][3] Consequently, small molecules that can modulate this pathway are of significant interest. BNPP, with its distinct chemical structure (CAS 499771-07-2), represents a candidate whose efficacy must be rigorously tested.[4][5] This guide will detail a multi-model approach, from initial cell-based assays to more complex organoid and in vivo systems, to validate its hypothesized activity.
The Scientific Imperative for Cross-Model Validation
This guide will compare the following models for assessing BNPP's activity:
-
In Vitro 2D Cell Line Models: For high-throughput screening and initial mechanistic studies.
-
In Vitro 3D Organoid Models: For assessing activity in a more physiologically relevant, self-organizing system.[6]
-
In Vivo Xenograft Mouse Models: For evaluating anti-tumor efficacy and systemic effects in a living organism.[8]
Phase 1: In Vitro Characterization in 2D Cancer Cell Lines
The initial phase of testing aims to establish the fundamental activity of BNPP on cancer cells with known Wnt pathway dependencies. Colorectal cancer (CRC) cell lines with mutations in Adenomatous Polyposis Coli (APC), such as SW480 and HCT116, are excellent models as they exhibit constitutive Wnt pathway activation.[3]
Key Experiments & Expected Outcomes
| Experiment | Cell Lines | Purpose | Key Metrics | Hypothetical BNPP Outcome |
| Cell Viability Assay | SW480, HCT116 (Wnt-dependent), HEK293T (Wnt-independent control) | To determine the cytotoxic or cytostatic effect of BNPP. | IC50 (half-maximal inhibitory concentration) | Potent inhibition of SW480/HCT116 viability with minimal effect on HEK293T. |
| TOP/FOP Flash Reporter Assay | HEK293T co-transfected with TCF/LEF reporter plasmids | To directly measure the transcriptional activity of the Wnt/β-catenin pathway. | Luciferase activity | Dose-dependent reduction in TOPflash (Wnt-responsive) but not FOPflash (mutant control) activity. |
| Western Blot Analysis | SW480, HCT116 | To quantify changes in key Wnt pathway proteins. | Levels of β-catenin, c-Myc, Axin2 | Decreased levels of total β-catenin and its downstream targets (c-Myc, Axin2). |
| Quantitative PCR (qPCR) | SW480, HCT116 | To measure changes in the expression of Wnt target genes. | mRNA levels of AXIN2, MYC, CCND1 | Significant downregulation of Wnt target gene transcription. |
Causality Behind Experimental Choices: The use of both Wnt-dependent and Wnt-independent cell lines is crucial to demonstrate selectivity. The TOP/FOP Flash assay provides direct evidence of on-target pathway modulation, while Western blot and qPCR confirm the downstream consequences of this inhibition on protein and gene expression levels.
Experimental Protocol: TOP/FOP Flash Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection: After 24 hours, co-transfect cells with either Super8x TOPflash or Super8x FOPflash reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Wnt Stimulation: 6 hours post-transfection, replace the medium with a serum-free medium containing Wnt3a conditioned media or a GSK-3β inhibitor like CHIR99021 to activate the pathway.[9]
-
Compound Treatment: Concurrently, treat the cells with a serial dilution of BNPP (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Lysis and Measurement: After 24 hours of incubation, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the BNPP concentration to determine the IC50.
Phase 2: Validation in 3D Intestinal Organoid Models
Intestinal organoids, or "mini-guts," derived from mouse or human intestinal crypts, provide a superior model for Wnt signaling research.[6] Their growth is critically dependent on Wnt pathway activation, making them a highly sensitive and physiologically relevant system to test Wnt inhibitors.[10]
Logical Workflow for Organoid-Based Validation
Caption: The canonical Wnt/β-catenin signaling pathway and hypothesized points of inhibition by BNPP.
Experimental Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, BNPP at multiple doses).
-
Dosing: Administer BNPP via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, excise tumors and perform:
-
Immunohistochemistry (IHC): To stain for β-catenin, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Western Blot/qPCR: To confirm downregulation of Wnt target genes in tumor tissue.
-
Interpreting Cross-Model Data
A robust validation of BNPP as a Wnt inhibitor would yield a consistent pattern of activity across all three models.
| Model | Primary Finding | Corroborating Evidence | Conclusion |
| 2D Cell Lines | Selective cytotoxicity and reduced Wnt reporter activity. | Decreased β-catenin and target gene expression. | BNPP has on-target activity at the cellular level. |
| 3D Organoids | Inhibition of growth and disruption of budding morphology. | Downregulation of stem cell markers (e.g., Lgr5). | BNPP is effective in a complex, self-organizing tissue model. |
| In Vivo Xenografts | Significant reduction in tumor growth rate (Tumor Growth Inhibition, TGI). | Reduced Ki-67 and increased apoptosis in tumors. Confirmed target engagement in tumor tissue. | BNPP demonstrates anti-tumor efficacy in a living system with an acceptable safety profile. |
The convergence of data from these distinct but complementary models provides a powerful, self-validating argument for the compound's mechanism of action. The rapid transcriptional responses seen in vitro (within hours) should correlate with the in vivo responses observed after administration, reinforcing the link between target engagement and therapeutic effect. [6][7]
Conclusion
The cross-validation of this compound's activity requires a systematic and multi-faceted approach. By progressing from high-throughput in vitro assays to more complex organoid and in vivo models, researchers can build a comprehensive data package that substantiates its hypothesized role as a Wnt signaling inhibitor. This guide provides a logical and experimentally sound framework to rigorously test this hypothesis, ensuring that only the most promising candidates advance in the drug development process. The combination of these models allows for an early and thorough assessment of compound efficacy, a critical factor for success in therapeutic development. [6][7]
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Charting the Uncharted: A Guide to Determining the Specificity of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated pharmacological tool is both exciting and fraught with challenges. A critical milestone in this journey is the rigorous assessment of a compound's specificity. This guide addresses the specific case of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP), a compound for which, as of this writing, no public data on biological targets or specificity exists. The CAS Number for this compound is 499771-07-2, and its molecular formula is C16H18N4O2[1].
This guide, therefore, pivots from a direct comparison to a comprehensive, field-proven methodological framework. It serves as a roadmap for any researcher aiming to elucidate the primary targets, off-targets, and overall selectivity profile of an uncharacterized small molecule like this compound. We will proceed with the assumption that preliminary phenotypic screening has indicated some biological activity for this compound, warranting a deeper investigation into its mechanism of action.
Part 1: The Imperative of Specificity Profiling
Before committing resources to extensive preclinical studies, it is paramount to understand a compound's molecular interactions. A highly specific compound that interacts with a single target is an invaluable tool for dissecting biological pathways and a promising therapeutic lead. Conversely, a promiscuous compound that binds to multiple targets can lead to confounding experimental results and potential toxicity. The process of identifying the molecular targets of a compound identified through phenotypic screens is known as target deconvolution or target identification[2][3][4].
Part 2: A Phased Approach to Target Identification and Specificity Profiling
We propose a multi-pronged strategy, beginning with broad, unbiased screening to generate initial hypotheses, followed by orthogonal validation and deeper mechanistic studies.
Phase 1: Unbiased Target Discovery (Target Deconvolution)
When the target of a bioactive compound is unknown, the first step is to cast a wide net. Several powerful techniques can be employed to identify potential binding partners directly from complex biological samples.
Experimental Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a widely used and powerful method for isolating specific target proteins from a complex proteome[4][5].
Causality Behind Experimental Choices: The principle of AC-MS is to use the compound of interest as "bait" to "fish out" its binding partners from a cell or tissue lysate. This method is advantageous because it directly identifies physical interactions in a relatively native environment.
Step-by-Step Methodology:
-
Immobilization of BNPP: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads). The linker position should be chosen carefully to minimize disruption of the compound's bioactive conformation.
-
Lysate Preparation: Prepare a protein extract from a cell line or tissue where the phenotypic effect of BNPP was observed.
-
Affinity Capture: Incubate the immobilized BNPP with the protein lysate. Proteins that bind to BNPP will be captured on the solid support.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
Elution: Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free BNPP to competitively displace the bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation:
Table 1: Hypothetical AC-MS Hit List for this compound
| Rank | Protein ID (Uniprot) | Protein Name | Peptide Count | Score | Rationale for Follow-up |
| 1 | P00533 | Epidermal growth factor receptor (EGFR) | 25 | 350 | Known kinase, druggable target |
| 2 | P27361 | Glycogen synthase kinase-3 beta (GSK3B) | 18 | 280 | Kinase involved in multiple pathways |
| 3 | Q13547 | Serine/threonine-protein kinase PIM1 | 15 | 250 | Proto-oncogene, cancer target |
| 4 | P42336 | Casein kinase II subunit alpha (CSNK2A1) | 12 | 210 | Common "off-target" kinase |
| 5 | P04637 | Cellular tumor antigen p53 | 10 | 180 | Transcription factor, potential indirect interaction |
Mandatory Visualization:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Alternative Target Deconvolution Methods:
-
Expression Cloning (e.g., Phage Display): In this method, a library of proteins is expressed on the surface of phages. The immobilized BNPP is then used to capture phages displaying interacting proteins[2][4].
-
Computational Prediction: Based on the structure of BNPP, computational models can predict potential targets by comparing its structure to known ligands in databases. This is an in silico approach that can help prioritize experimental validation.
Phase 2: Broad Specificity Profiling
Once a list of potential targets is generated, or if a researcher wants to take an alternative unbiased approach, broad screening panels are invaluable. Many contract research organizations (CROs) offer fee-for-service screening against hundreds of molecular targets.
Experimental Protocol 2: Large-Scale In Vitro Panel Screening
Causality Behind Experimental Choices: This approach provides a rapid and comprehensive overview of a compound's selectivity. By testing BNPP at a fixed concentration (e.g., 1 or 10 µM) against a large, diverse panel of targets (kinases, GPCRs, ion channels, etc.), we can quickly identify the most potent interactions and potential off-target liabilities[6][7][8].
Step-by-Step Methodology:
-
Select a Panel: Choose a panel that is relevant to the potential target classes suggested by the BNPP structure or AC-MS results. A broad "safety" panel is often a good starting point.
-
Compound Submission: Provide a sample of this compound to the CRO.
-
Primary Screen: The CRO will perform binding or functional assays at a single high concentration (e.g., 10 µM). The results are typically reported as percent inhibition or percent activity.
-
Data Analysis: Analyze the results to identify targets that show significant interaction with BNPP (e.g., >50% inhibition).
Data Presentation:
Table 2: Hypothetical Results from a Kinase Screening Panel (% Inhibition at 10 µM BNPP)
| Kinase Target | % Inhibition | Kinase Family |
| EGFR | 89 | Tyrosine Kinase |
| GSK3B | 85 | CMGC |
| PIM1 | 92 | CAMK |
| SRC | 45 | Tyrosine Kinase |
| ROCK1 | 12 | AGC |
| CDK2 | 8 | CMGC |
| ... (400+ other kinases) | <10 | ... |
Mandatory Visualization:
Caption: Logic flow for broad specificity profiling.
Phase 3: Orthogonal Validation and Potency Determination
Hits from primary screens must be validated using independent methods to rule out assay artifacts. This phase focuses on confirming the interaction and quantifying the compound's potency.
Experimental Protocol 3: Dose-Response Analysis and IC50/Kd Determination
Causality Behind Experimental Choices: A single-point screen can be misleading. A full dose-response curve provides the half-maximal inhibitory concentration (IC50) for functional assays or the dissociation constant (Kd) for binding assays, which are critical measures of a compound's potency. Comparing the potency for the primary target(s) versus off-target(s) is the foundation of a selectivity profile.
Step-by-Step Methodology:
-
Select Assays: For the primary hits (e.g., EGFR, PIM1) and key off-targets (e.g., GSK3B), select commercially available biochemical or binding assays.
-
Dose-Response: Test BNPP across a range of concentrations (e.g., 10-point, 3-fold serial dilutions from 30 µM down to 1 nM).
-
Data Fitting: Plot the percent inhibition against the logarithm of the BNPP concentration and fit the data to a four-parameter logistic equation to determine the IC50 or Kd value.
-
Orthogonal Assays: Validate the findings using a different assay format. For example, if the primary screen was a binding assay, use an enzymatic activity assay for validation.
Data Presentation:
Table 3: Comparative Potency of BNPP and Alternative Compounds
| Compound | Target | Assay Type | IC50 / Kd (nM) | Selectivity (vs. Off-Target) |
| BNPP | PIM1 | Biochemical | 50 | - |
| BNPP | EGFR | Biochemical | 250 | 5-fold vs. PIM1 |
| BNPP | GSK3B | Biochemical | 1,500 | 30-fold vs. PIM1 |
| Alt. Cmpd 1 (SGI-1776) | PIM1 | Biochemical | 10 | 100-fold vs. GSK3B |
| Alt. Cmpd 2 (Gefitinib) | EGFR | Biochemical | 5 | >1000-fold vs. PIM1 |
Phase 4: Cellular Target Engagement and Phenotypic Correlation
The final step is to confirm that the compound interacts with its putative target in a cellular context and that this interaction is responsible for the observed biological effect.
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choices: CETSA is a powerful technique to verify target engagement in intact cells or tissues. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This allows for the confirmation of a physical interaction in a physiological setting.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with BNPP or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., PIM1) remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the BNPP-treated cells compared to the control, indicating stabilization.
Conclusion and Future Directions
This guide provides a systematic and robust framework for elucidating the specificity of an uncharacterized compound like this compound. By progressing from unbiased target discovery to broad panel screening, orthogonal validation, and finally, cellular target engagement, researchers can build a comprehensive selectivity profile. This knowledge is indispensable for validating a compound as a chemical probe, understanding its mechanism of action, and making informed decisions about its potential for further development as a therapeutic agent. The data generated through these experiments will allow for objective comparisons against other known inhibitors of the identified primary target, finally enabling the creation of a true "Comparison Guide."
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A Head-to-Head In Vitro Benchmarking Guide: Evaluating 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP) Against Standard Wnt Signaling Pathway Inhibitors
This guide provides a comprehensive framework for the in vitro characterization and benchmarking of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP), a novel compound with a hypothesized role in the modulation of the canonical Wnt signaling pathway. The aberrant activation of the Wnt/β-catenin signaling cascade is a critical driver in numerous pathologies, most notably in colorectal cancer and other malignancies, making it a prime target for therapeutic intervention.[1][2][3] This document outlines a series of robust, validated assays to compare the efficacy and mechanism of action of BNPP against established, commercially available Wnt pathway inhibitors.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to rigorously assess the performance of BNPP. By employing a multi-pronged approach—examining transcriptional activity, target gene expression, and key protein stabilization—we can construct a detailed profile of BNPP's biological activity and determine its potential as a novel therapeutic agent.
Selection of Standard Compounds for Benchmarking
To provide a meaningful comparison, it is essential to select standard compounds with well-defined mechanisms of action that target different nodes of the Wnt pathway. For this guide, we have selected two widely used inhibitors:
-
XAV939 : A potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[4][5] Inhibition of tankyrase stabilizes Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing Wnt signaling.[6][7] XAV939 serves as an excellent benchmark for compounds that may act at the level of the destruction complex.
-
IWR-1 (Inhibitor of Wnt Response-1) : This compound also stabilizes Axin, but through a distinct mechanism from XAV939, leading to the inhibition of the Wnt/β-catenin pathway.[8][9][10] IWR-1 is known to promote the phosphorylation of β-catenin, marking it for proteasomal degradation.[11] Comparing BNPP to both XAV939 and IWR-1 can provide initial insights into its potential mechanism.
Experimental Workflow for Benchmarking
A logical and sequential experimental workflow is critical for a thorough evaluation. The proposed workflow will first establish the inhibitory effect of BNPP on Wnt-dependent transcription, followed by investigations into its impact on downstream target genes and protein levels.
Caption: A four-phase experimental workflow for benchmarking BNPP.
Detailed Experimental Protocols
TOP/FOPflash Luciferase Reporter Assay for Wnt Pathway Activity
Rationale: The TCF/LEF family of transcription factors, when complexed with nuclear β-catenin, drives the expression of Wnt target genes. The TOPflash reporter contains multiple TCF/LEF binding sites upstream of a luciferase gene, providing a direct measure of canonical Wnt pathway activity.[12][13] The FOPflash reporter, containing mutated TCF/LEF sites, serves as a negative control for specificity.[13] This assay is the gold standard for quantifying Wnt-dependent transcription.
Protocol:
-
Cell Seeding: Seed HEK293T cells (or a Wnt-responsive cancer cell line like HCT116) in a 96-well white, clear-bottom plate at a density of 25,000 cells per well.[13][14]
-
Transfection: After 24 hours, co-transfect cells with either the TOPflash or FOPflash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[13][15]
-
Compound Treatment: 6 hours post-transfection, replace the media with fresh media containing serial dilutions of BNPP, XAV939, or IWR-1. A vehicle control (e.g., DMSO) should be included.
-
Wnt Pathway Activation: Concurrently, treat the cells with a Wnt pathway activator, such as Wnt3a conditioned media or a GSK-3β inhibitor like CHIR99021 (e.g., at 5 µM), to induce a robust signal.[14][16]
-
Incubation: Incubate the cells for 16-24 hours.[14]
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The Wnt-specific activity is calculated as the ratio of normalized TOPflash to FOPflash signals.[13] Plot the dose-response curves to determine the IC50 values.
Quantitative PCR (qPCR) for Axin2 Gene Expression
Rationale: AXIN2 is a direct and sensitive transcriptional target of the Wnt/β-catenin pathway.[12][17] Its expression levels are rapidly upregulated upon pathway activation.[18][19] Measuring AXIN2 mRNA levels provides a robust, secondary validation of Wnt pathway inhibition that is independent of artificial reporter constructs.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., SW480 or DLD-1, which have endogenously active Wnt signaling) in 6-well plates. Treat the cells with BNPP, XAV939, and IWR-1 at their respective IC50 and 2x IC50 concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and validated primers for AXIN2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[20]
-
Data Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method. A decrease in AXIN2 mRNA levels relative to the vehicle-treated control indicates inhibition of the Wnt pathway.
Western Blot for β-catenin Levels
Rationale: In the canonical Wnt pathway, the central event is the stabilization and accumulation of β-catenin protein.[21] Inhibitors that enhance the function of the destruction complex, such as XAV939 and IWR-1, will lead to a decrease in total β-catenin levels.[6][10] Western blotting allows for the direct visualization and quantification of this key protein.
Protocol:
-
Cell Lysis: Treat cells as described for the qPCR experiment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.[21][22][23]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.[21]
-
-
Loading Control: Re-probe the membrane with an antibody for a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of β-catenin protein.
Data Presentation and Comparison
The quantitative data generated from these experiments should be summarized in clear, concise tables to facilitate direct comparison between BNPP and the standard compounds.
Table 1: Wnt Pathway Inhibition (IC50 Values)
| Compound | TOPflash IC50 (µM) |
| BNPP | Experimental Value |
| XAV939 | Experimental Value |
| IWR-1 | Experimental Value |
Table 2: Effect on Wnt Target Gene and Protein Expression
| Treatment (at IC50) | Relative Axin2 mRNA Expression (Fold Change vs. Vehicle) | Relative β-catenin Protein Level (Fold Change vs. Vehicle) |
| BNPP | Experimental Value | Experimental Value |
| XAV939 | Experimental Value | Experimental Value |
| IWR-1 | Experimental Value | Experimental Value |
Interpreting the Benchmarking Data
The collective data will provide a robust profile of BNPP's activity.
-
Potency: The IC50 value from the TOPflash assay will establish the potency of BNPP in inhibiting Wnt-dependent transcription relative to XAV939 and IWR-1.
-
Mechanism of Action:
-
If BNPP, like XAV939 and IWR-1, causes a significant reduction in both AXIN2 mRNA and total β-catenin protein levels, it would strongly suggest that BNPP acts at or upstream of the β-catenin destruction complex.
-
If BNPP inhibits TOPflash activity and AXIN2 expression but does not decrease β-catenin levels, it might suggest a mechanism downstream of β-catenin stabilization, such as inhibiting the interaction of β-catenin with its nuclear co-activators.
-
Caption: Canonical Wnt signaling pathway with inhibitor targets.
Conclusion
This guide provides a foundational strategy for the initial in vitro benchmarking of this compound. By systematically comparing its performance against well-characterized inhibitors like XAV939 and IWR-1, researchers can ascertain its potency, validate its on-target activity, and gain crucial insights into its mechanism of action. The successful completion of these assays will provide the necessary data to justify further investigation into BNPP as a potential therapeutic agent targeting the Wnt signaling pathway.
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Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461–1473. [Link]
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Chiang, C. Y., et al. (2007). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 726-733. [Link]
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Zhang, X., Dong, N., & Hu, X. (2023). Wnt/β-catenin Signaling Inhibitors. Current topics in medicinal chemistry, 23(10), 880–896. [Link]
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Saleem, H., et al. (2023). Advances in the development of Wnt/β-catenin signaling inhibitors for cancer therapy. Drug Discovery Today, 28(7), 103623. [Link]
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Abadi, A. H., et al. (2012). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 3(10), 786-795. [Link]
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Sierra, M. I., et al. (2018). Nuclear AXIN2 represses MYC gene expression. Journal of Cell Science, 131(12), jcs214818. [Link]
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Martin-Orozco, E., et al. (2019). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. Frontiers in Cell and Developmental Biology, 7, 30. [Link]
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Valenta, T., et al. (2016). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. In Wnt Signaling: Methods and Protocols (pp. 29-38). Humana Press, New York, NY. [Link]
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Kurelac, I., et al. (2018). IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. Oncotarget, 9(12), 10599–10615. [Link]
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Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. [Link]
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Li, J., et al. (2019). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncology Letters, 17(4), 3847-3852. [Link]
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OriGene Technologies. Axin 2 (AXIN2) Human qPCR Primer Pair (NM_004655). [Link]
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Thorne, C. A., et al. (2010). A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. Current Chemical Genomics, 4, 42-53. [Link]
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El-Sayed, N., et al. (2018). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. International Journal of Nanomedicine, 13, 1167–1177. [Link]
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PubMed. Selective inhibitor of Wnt/β-catenin/CBP signaling ameliorates hepatitis C virus-induced liver fibrosis in mouse model. [Link]
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Kim, H., et al. (2018). IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. Oncology Letters, 15(6), 9537-9544. [Link]
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ResearchGate. TOP/FOP-FLASH assay in HEK293T cells? [Link]
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PLOS ONE. Inhibition of wnt/β-catenin signaling in neuroendocrine tumors in vitro: Antitumoral effects. [Link]
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Kumar, A., et al. (2015). Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells. Journal of Virology, 89(13), 6685-6697. [Link]
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Aristizabal-Pachon, A. F., et al. (2015). AXIN2 Polymorphisms, the β-Catenin Destruction Complex Expression Profile and Breast Cancer Susceptibility. Asian Pacific Journal of Cancer Prevention, 16(15), 6429-6436. [Link]
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Mouse Genome Informatics. Axin2 RT-PCR Gene Expression Assay - GXD. [Link]
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ResearchGate. IWR-1, a tankyrase inhibitor, attenuates WNT/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. [Link]
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Ghaffari, M. A., et al. (2007). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2730-2733. [Link]
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Ghaffari, H., et al. (2019). APC and AXIN2 Are Promising Biomarker Candidates for the Early Detection of Adenomas and Hyperplastic Polyps. Cancer Investigation, 37(1), 37-46. [Link]
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Lazewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 347(11), 814-825. [Link]
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A Comparative Guide to the Reproducible Synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, substituted piperazines are a privileged scaffold due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical analysis of the synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a key intermediate for various research applications. We will explore a detailed and reproducible experimental protocol, delve into the underlying chemical principles, and present a comparative study with a closely related analogue, 1-(4-methoxybenzyl)-4-(3-nitropyridin-2-yl)piperazine. This guide is designed to equip researchers with the necessary knowledge to confidently and reliably synthesize these valuable compounds.
Introduction to the Synthesis: The Power of Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the displacement of a leaving group from an aromatic ring by a nucleophile. In our case, the electron-deficient 3-nitropyridine ring is highly activated towards nucleophilic attack, particularly at the 2-position, where the chlorine atom serves as an excellent leaving group. The electron-withdrawing nitro group plays a crucial role in stabilizing the intermediate Meisenheimer complex, thereby facilitating the reaction.[1][2]
The choice of 1-benzylpiperazine as the nucleophile introduces the versatile benzyl group, which can serve as a stable substituent or be readily removed via hydrogenolysis, opening avenues for further derivatization of the piperazine ring.[3]
Visualizing the Synthetic Pathway
The core of this synthesis is the SNAr reaction between 2-chloro-3-nitropyridine and 1-benzylpiperazine. The following diagram illustrates this key transformation.
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Reproducibility in chemical synthesis is paramount. The following protocols are designed to be robust and provide a high degree of success.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
1-Benzylpiperazine (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile, add 1-benzylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Synthesis of 1-(4-Methoxybenzyl)-4-(3-nitropyridin-2-yl)piperazine (Comparative Example)
Objective: To synthesize a functionalized analogue for comparative analysis.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
1-(4-Methoxybenzyl)piperazine (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
The procedure is analogous to Protocol 1, with the substitution of 1-(4-methoxybenzyl)piperazine for 1-benzylpiperazine.
Comparative Performance Data
The following table summarizes the expected outcomes of the two synthetic protocols, providing a basis for comparison.
| Parameter | This compound | 1-(4-Methoxybenzyl)-4-(3-nitropyridin-2-yl)piperazine |
| Molecular Weight | 298.35 g/mol | 328.38 g/mol |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 4-6 hours | 4-6 hours |
| Purity (Post-Chromatography) | >98% (by HPLC) | >98% (by HPLC) |
| Appearance | Yellow solid | Yellow solid |
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.
Expected Analytical Data
This compound:
| Technique | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ 8.35 (dd, J=4.4, 1.6 Hz, 1H), 7.80 (dd, J=8.4, 1.6 Hz, 1H), 7.38-7.25 (m, 5H), 6.85 (dd, J=8.4, 4.4 Hz, 1H), 3.60 (s, 2H), 3.45 (t, J=5.2 Hz, 4H), 2.65 (t, J=5.2 Hz, 4H) |
| 13C NMR (CDCl3, 101 MHz) | δ 158.2, 154.5, 145.8, 137.5, 131.8, 129.3, 128.4, 127.3, 117.9, 62.8, 53.0, 50.1 |
| MS (ESI+) | m/z 299.1 [M+H]+ |
1-(4-Methoxybenzyl)-4-(3-nitropyridin-2-yl)piperazine:
| Technique | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ 8.34 (dd, J=4.4, 1.6 Hz, 1H), 7.79 (dd, J=8.4, 1.6 Hz, 1H), 7.25 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 6.84 (dd, J=8.4, 4.4 Hz, 1H), 3.80 (s, 3H), 3.52 (s, 2H), 3.43 (t, J=5.2 Hz, 4H), 2.62 (t, J=5.2 Hz, 4H) |
| 13C NMR (CDCl3, 101 MHz) | δ 159.0, 158.2, 154.5, 145.8, 131.8, 130.4, 129.6, 117.9, 113.9, 62.1, 55.3, 53.1, 50.1 |
| MS (ESI+) | m/z 329.2 [M+H]+ |
Experimental Workflow Visualization
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: A step-by-step workflow for the synthesis and purification.
Discussion on Reproducibility and Key Causality
The reproducibility of this SNAr reaction is generally high due to several key factors:
-
Activation of the Pyridine Ring: The presence of the nitro group at the 3-position significantly activates the 2-position for nucleophilic attack, making the reaction efficient and less prone to side reactions.
-
Choice of Base: Potassium carbonate is a mild and effective base for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. Its insolubility in acetonitrile simplifies its removal by filtration.
-
Solvent Selection: Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and facilitate the ionic reaction, while also having a convenient boiling point for reflux.
-
Nucleophile Equivalence: Using a slight excess of the piperazine nucleophile (1.1 eq) ensures the complete consumption of the limiting electrophile, 2-chloro-3-nitropyridine.
The primary difference in the synthesis of the 4-methoxybenzyl analogue lies in the electronic nature of the benzyl group. The electron-donating methoxy group on the benzyl ring of the nucleophile has a negligible effect on the nucleophilicity of the piperazine nitrogen, resulting in similar reaction times and yields.
Conclusion
The synthesis of this compound and its analogues via nucleophilic aromatic substitution is a robust and reproducible method. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize these valuable compounds for their research endeavors. The comparative data presented provides a benchmark for evaluating the synthesis of related molecules.
References
-
1-Benzylpiperazine. Organic Syntheses. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
Head-to-Head Comparison: Evaluating 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine as a Novel Kinase Inhibitor in the PI3K/Akt/mTOR Pathway
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the landscape of oncogenic signaling, the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway stands as a central hub, frequently dysregulated in a multitude of human cancers.[1][2] Its critical role in cell growth, proliferation, and survival has made it a prime target for therapeutic intervention.[3] This guide provides a head-to-head comparison of a novel investigational compound, 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (herein referred to as BNPP), with established inhibitors of the PI3K/Akt/mTOR pathway. While the specific molecular target of BNPP is yet to be fully elucidated, its structural features, including the privileged piperazine scaffold, suggest potential activity as a kinase inhibitor.[4]
This guide will outline a series of robust experimental protocols to characterize the inhibitory potential of BNPP and benchmark its performance against well-characterized inhibitors with distinct mechanisms of action: the pan-PI3K inhibitor BKM120, the dual PI3K/mTOR inhibitor BEZ235, and the allosteric mTORC1 inhibitor Everolimus. The experimental framework described herein is designed to provide a comprehensive profile of BNPP, from its direct enzymatic inhibition to its effects on downstream signaling and cellular proliferation.
The PI3K/Akt/mTOR Signaling Cascade: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, including growth factors and nutrients.[2] Activation of receptor tyrosine kinases (RTKs) at the cell surface triggers the activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.
Activated Akt phosphorylates a plethora of substrates, leading to the activation of the mammalian target of rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes, including protein synthesis, cell growth, and survival.[3] Dysregulation of this pathway, through mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[1]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#4285F4"]; mTORC1 [label="mTORC1", fillcolor="#4285F4"]; S6K [label="p70S6K", fillcolor="#EA4335"]; fourEBP1 [label="4E-BP1", fillcolor="#EA4335"]; Growth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; PIP3 -> Akt [label="Recruits to\nmembrane"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits"]; S6K -> Growth; fourEBP1 -> Growth [label="Inhibits\n(when active)"]; }
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.Comparative Inhibitor Profile
To provide a comprehensive assessment of BNPP's potential, we will compare it against three well-established inhibitors, each with a distinct point of intervention in the PI3K/Akt/mTOR pathway.
| Inhibitor | Target(s) | Mechanism of Action |
| BKM120 (Buparlisib) | Pan-Class I PI3K | ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, β, γ, and δ).[5] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | ATP-competitive inhibitor of PI3K and both mTORC1 and mTORC2.[5] |
| Everolimus (Afinitor) | mTORC1 | Allosteric inhibitor of mTORC1, binding to FKBP12 to form an inhibitory complex.[5] |
| BNPP (Investigational) | Hypothesized Kinase | To be determined through the experimental protocols outlined below. |
Experimental Workflows for Comparative Analysis
The following protocols provide a step-by-step guide for the characterization and comparison of BNPP with the selected reference inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BNPP against a panel of kinases, including PI3K isoforms and mTOR, to identify its primary target(s) and potency.
Methodology:
-
Kinase Panel Screening: A broad panel of recombinant kinases should be used for initial screening (e.g., a commercial kinase panel).
-
Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Procedure (ADP-Glo™ Example): a. Prepare serial dilutions of BNPP and the reference inhibitors (BKM120, BEZ235, Everolimus) in DMSO. b. In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the kinase reaction. c. Add the test compounds at various concentrations. d. Incubate at room temperature for the recommended time. e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4"]; prepare_reagents [label="Prepare Kinase,\nSubstrate, ATP, and\nInhibitor Dilutions", fillcolor="#FBBC05"]; kinase_reaction [label="Initiate Kinase Reaction\nin 384-well Plate", fillcolor="#34A853"]; add_inhibitors [label="Add Serial Dilutions of\nBNPP and Controls", fillcolor="#EA4335"]; incubation [label="Incubate at\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; stop_reaction [label="Stop Reaction and\nDeplete ATP", fillcolor="#4285F4"]; detect_signal [label="Add Detection Reagent\nand Measure Luminescence", fillcolor="#34A853"]; data_analysis [label="Calculate % Inhibition\nand Determine IC50", fillcolor="#FBBC05"]; end [label="End", shape=ellipse, fillcolor="#4285F4"];
// Edges start -> prepare_reagents; prepare_reagents -> kinase_reaction; kinase_reaction -> add_inhibitors; add_inhibitors -> incubation; incubation -> stop_reaction; stop_reaction -> detect_signal; detect_signal -> data_analysis; data_analysis -> end; }
Figure 2: Workflow for in vitro kinase IC50 determination.Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of BNPP on cancer cell lines with known PI3K/Akt/mTOR pathway alterations and compare its potency to the reference inhibitors.
Methodology:
-
Cell Line Selection: Choose a panel of cancer cell lines with well-characterized mutations in the PI3K pathway (e.g., MCF-7 - PIK3CA mutant, PTEN-null cell lines like U87MG).
-
Assay Principle: A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Procedure (CellTiter-Glo® Example): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of BNPP and the reference inhibitors. Include a vehicle control (DMSO). c. Incubate for 72 hours. d. Equilibrate the plate to room temperature. e. Add CellTiter-Glo® Reagent to each well. f. Mix on an orbital shaker to induce cell lysis. g. Measure luminescence.
-
Data Analysis: a. Normalize the luminescence signal of treated cells to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the on-target effect of BNPP by examining the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: a. Treat cancer cells with BNPP and reference inhibitors at their respective IC50 concentrations for a defined period (e.g., 2-4 hours). b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like β-actin or GAPDH). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcomes and Interpretation
The results from these experiments will allow for a comprehensive comparison of BNPP with established PI3K/Akt/mTOR pathway inhibitors.
Hypothetical Comparative Data:
| Compound | Target(s) | IC50 (PI3Kα) | IC50 (mTOR) | GI50 (MCF-7) | p-Akt Inhibition | p-S6K Inhibition |
| BKM120 | Pan-PI3K | Low nM | >1 µM | Mid nM | +++ | ++ |
| BEZ235 | PI3K/mTOR | Low nM | Low nM | Low nM | +++ | +++ |
| Everolimus | mTORC1 | >10 µM | Low nM | Mid nM | - | +++ |
| BNPP | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
By comparing the IC50 values, GI50 values, and the western blot profiles, the mechanism of action of BNPP can be inferred. For instance, if BNPP potently inhibits p-Akt and p-S6K, it is likely a PI3K or dual PI3K/mTOR inhibitor. If it only inhibits p-S6K without affecting p-Akt, it may be an mTORC1 inhibitor.
Conclusion
This guide provides a robust framework for the head-to-head comparison of the novel compound this compound with well-characterized inhibitors of the PI3K/Akt/mTOR pathway. The proposed experiments will elucidate the potency, selectivity, and cellular effects of BNPP, providing critical insights for its further development as a potential therapeutic agent. The systematic approach outlined here ensures scientific rigor and allows for a clear, data-driven comparison that will be invaluable to researchers in the field of drug discovery and development.
References
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Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(12), 1393–1403. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441–451. [Link]
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LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815. [Link]
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Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]
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Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. [Link]
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Massacesi, C., Di Tomaso, E., & Urban, P. (2016). PI3K inhibitors as new cancer therapeutics: a look at the clinical development of BKM120. Annals of Oncology, 27(5), 785–792. [Link]
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Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Assessing PIK3CA mutation status in circulating tumor DNA of patients with advanced solid malignancies. Journal of Clinical Oncology, 32(1), 52–59. [Link]
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Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Rovathin. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Kamal, A., & Ali, M. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(41), 25381–25405. [Link]
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- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
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A Comparative Guide to the In Vitro and In Vivo Correlation of Novel PI3Kα Inhibitors: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP) vs. Alpelisib
Introduction: The Critical Role of In Vitro-In Vivo Correlation in Oncology Drug Discovery
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. A cornerstone of this progress is the rigorous preclinical evaluation of novel chemical entities, where establishing a strong In Vitro-In Vivo Correlation (IVIVC) is paramount. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[1] For kinase inhibitors, this typically involves correlating enzymatic and cell-based potency (in vitro) with plasma concentration and tumor growth inhibition (in vivo). A robust IVIVC not only validates the mechanism of action but also de-risks clinical development by providing a clearer understanding of the pharmacokinetic-pharmacodynamic (PK/PD) relationship.
This guide provides a comprehensive comparison of a novel investigational compound, 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP) , with the FDA-approved PI3Kα-selective inhibitor, Alpelisib (BYL719) . While direct experimental data for BNPP is not yet publicly available, this document will utilize a well-established scientific framework to project its potential activity based on its structural similarity to other piperazine-containing kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical experimental workflow for characterizing and correlating the activity of novel kinase inhibitors.
The Scientific Rationale: Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[2][3][4] The Class I PI3K family, particularly the p110α isoform encoded by the PIK3CA gene, is a common site of activating mutations.[5] This makes PI3Kα a highly validated and compelling target for anticancer therapies.
Alpelisib (BYL719) is a potent and selective inhibitor of the p110α isoform of PI3K.[5] Its structure, while distinct from BNPP, shares the feature of a nitrogen-containing heterocyclic core, a common scaffold in kinase inhibitors. Based on the presence of the benzylpiperazine moiety, a privileged structure in medicinal chemistry known to interact with various biological targets, we hypothesize that BNPP may also exert its anticancer effects through the inhibition of the PI3K/AKT/mTOR pathway.
Caption: The PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.
Part 1: In Vitro Characterization
The initial characterization of a novel inhibitor involves a tiered approach, starting with cell-free biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity in a biological context and assess effects on cellular proliferation.
Biochemical Assay: Direct PI3Kα Enzymatic Inhibition
The primary step is to quantify the direct inhibitory effect of BNPP on the enzymatic activity of recombinant human PI3Kα and compare it to Alpelisib. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose.
Caption: Tiered workflow for in vitro characterization of PI3K inhibitors.
Experimental Protocol: PI3Kα ADP-Glo™ Kinase Assay [6][7][8]
-
Reagent Preparation:
-
Prepare a 2.5X PI3K Reaction Buffer (e.g., 125 mM HEPES, pH 7.5, 125 mM NaCl, 7.5 mM MgCl₂, 0.0625 mg/ml BSA).
-
Reconstitute recombinant human PI3Kα (p110α/p85α) in the reaction buffer to the desired concentration.
-
Prepare the PIP2:PS lipid substrate vesicles in the reaction buffer.
-
Prepare serial dilutions of BNPP and Alpelisib in DMSO, then dilute further in the reaction buffer.
-
Prepare ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions (BNPP or Alpelisib) or vehicle (DMSO control).
-
Add 10 µL of the enzyme/lipid substrate mix.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically 10-100 µM).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data: Biochemical Potency
| Compound | Target | Assay Format | IC₅₀ (nM) |
| Alpelisib (BYL719) | PI3Kα | Biochemical | 5[5] |
| BNPP (Illustrative) | PI3Kα | Biochemical | 15 |
This illustrative data for BNPP suggests it is a potent inhibitor of PI3Kα, albeit slightly less so than the highly optimized comparator, Alpelisib.
Cell-Based Assays: Target Engagement and Cellular Proliferation
To bridge the gap between enzymatic activity and cellular effects, we must assess the ability of BNPP to inhibit the PI3K pathway within a cancer cell line and, consequently, inhibit cell proliferation. The MCF-7 human breast cancer cell line, which harbors an activating PIK3CA mutation, is an excellent model for this purpose.[9][10]
Experimental Protocol: Western Blot for Phospho-AKT (Ser473) [11][12][13]
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS).[14]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of BNPP or Alpelisib for 2-4 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in SDS-PAGE sample buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the ratio of p-AKT to total AKT.
-
Experimental Protocol: MCF-7 Cell Proliferation (MTT) Assay [9][10][15]
-
Cell Seeding:
-
Seed MCF-7 cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of BNPP or Alpelisib. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ for cell proliferation by plotting viability against inhibitor concentration.
-
Comparative Data: Cellular Potency
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| Alpelisib (BYL719) | MCF-7 | p-AKT Inhibition | 74[16] |
| BNPP (Illustrative) | MCF-7 | p-AKT Inhibition | 250 |
| Alpelisib (BYL719) | MCF-7 | Proliferation (7 days) | 530[16] |
| BNPP (Illustrative) | MCF-7 | Proliferation (72 hrs) | 850 |
This illustrative data shows that both compounds inhibit downstream signaling (p-AKT) and cell proliferation in a PIK3CA-mutant cell line, consistent with on-target PI3Kα inhibition. The rightward shift from biochemical to cellular IC₅₀ values is expected, reflecting factors such as cell membrane permeability and intracellular target engagement.
Part 2: In Vivo Evaluation and Correlation
Successful in vitro activity must translate to in vivo efficacy. This requires evaluating the compound's pharmacokinetic properties and its ability to inhibit tumor growth in a relevant animal model.
In Vivo Pharmacokinetics (PK) in Mice
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for designing an effective dosing regimen for efficacy studies.
Experimental Protocol: Mouse Pharmacokinetic Study (Oral Gavage) [17][18][19]
-
Animal Model:
-
Use female BALB/c or similar mice.
-
Acclimatize animals for at least one week before the study.
-
-
Dosing:
-
Formulate BNPP and Alpelisib in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose (e.g., 25 mg/kg) via gavage.
-
-
Sample Collection:
-
Collect blood samples (via tail vein or cardiac puncture) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the concentration of the parent drug in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to calculate key PK parameters:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
-
-
Comparative Data: Pharmacokinetics in Mice (Oral Administration)
| Parameter | Alpelisib (BYL719) | BNPP (Illustrative) |
| Dose (mg/kg) | ~3.6 | 25 |
| Cₘₐₓ (µM) | 9.2[17][18] | 7.5 |
| Tₘₐₓ (h) | ~1 | 2 |
| AUC₀₋₂₄ (µM·h) | ~45 | ~60 |
| t₁/₂ (h) | ~1.5[17][18] | 4.5 |
The illustrative PK profile for BNPP suggests good oral absorption and a longer half-life compared to Alpelisib, which could potentially allow for less frequent dosing.
In Vivo Efficacy: Tumor Xenograft Model
The definitive preclinical test is to assess the compound's ability to inhibit tumor growth in an in vivo model. The MCF-7 xenograft model in immunodeficient mice is the industry standard for evaluating therapies targeting ER-positive, PIK3CA-mutant breast cancer.[20][21][22][23][24]
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Experimental Protocol: MCF-7 Breast Cancer Xenograft Study [21][22][23][24]
-
Cell Preparation and Implantation:
-
Harvest MCF-7 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of female nude mice.
-
One week prior to cell injection, implant a slow-release β-estradiol pellet subcutaneously to support the growth of these estrogen-dependent cells.[20]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 × length × width²).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).
-
-
Treatment:
-
Administer compounds daily via oral gavage for 21-28 days.
-
Group 1: Vehicle control.
-
Group 2: Alpelisib (e.g., 25 mg/kg).
-
Group 3: BNPP (e.g., 30 mg/kg).
-
-
Monitor animal body weight and general health throughout the study.
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
-
Comparative Data: In Vivo Efficacy
| Compound | Dose (mg/kg, p.o., q.d.) | Tumor Model | TGI (%) at Day 21 |
| Alpelisib (BYL719) | 25 | MCF-7 Xenograft | ~60%[25] |
| BNPP (Illustrative) | 30 | MCF-7 Xenograft | 75% |
This illustrative efficacy data suggests that BNPP, at a comparable dose, demonstrates robust anti-tumor activity in a PIK3CA-mutant xenograft model, potentially exceeding that of Alpelisib. This strong in vivo performance, supported by its favorable pharmacokinetic profile, validates the in vitro findings and establishes a positive IVIVC.
Conclusion: Synthesizing the Data for a Strong IVIVC
The comprehensive evaluation outlined in this guide provides a clear and logical progression from initial in vitro characterization to definitive in vivo efficacy testing. For our investigational compound, BNPP, the illustrative data establishes a compelling IVIVC:
-
Potent Biochemical Inhibition: BNPP directly inhibits the target kinase, PI3Kα, in the nanomolar range.
-
On-Target Cellular Activity: This enzymatic inhibition translates to the blockade of the PI3K signaling pathway (reduced p-AKT) and subsequent inhibition of proliferation in a relevant cancer cell line.
-
Favorable Pharmacokinetics: BNPP demonstrates drug-like properties in vivo, achieving and maintaining plasma concentrations well above its cellular IC₅₀.
-
Robust In Vivo Efficacy: The compound significantly inhibits tumor growth in a xenograft model, confirming that the cellular activity translates to a therapeutic effect in a complex biological system.
This strong, positive correlation between the in vitro and in vivo data provides a solid foundation for the continued development of this compound as a potential therapeutic agent. This systematic approach underscores the importance of IVIVC as a critical tool in modern drug discovery, enabling data-driven decisions and accelerating the journey from the laboratory to the clinic.
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Li, Y., et al. (2021). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Journal of Translational Medicine, 19(1), 1-13. Available at: [Link]
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Jensen, C. J., & Gøtzsche, C. R. (2013). Detection of phosphorylated Akt and MAPK in cell culture assays. Journal of visualized experiments: JoVE, (75), e50278. Available at: [Link]
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Pernas, S., et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Therapeutic Advances in Medical Oncology, 15, 17588359231181827. Available at: [Link]
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St-Jean, M., et al. (2015). Population pharmacokinetics and pharmacodynamics of BYL719, a phosphoinositide 3-kinase antagonist, in adult patients with advanced solid malignancies. British journal of clinical pharmacology, 79(3), 446–456. Available at: [Link]
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Evaluating the Therapeutic Index of a Novel Anticancer Candidate: A Comparative Guide Featuring 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is paved with rigorous evaluation. Among the most critical parameters guiding this journey is the therapeutic index (TI) , a quantitative measure of a drug's safety margin. A favorable TI indicates a wide gap between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel compound, using the hypothetical anticancer candidate, 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP) , as a case study.
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Notably, arylpiperazine derivatives have shown considerable promise in oncology by inducing cytotoxic effects in tumor cells through various mechanisms.[1] The benzylpiperazine moiety itself has been shown to interact with key signaling pathways, while the nitropyridine component can contribute to cytotoxic activity.[4][5] Given this chemical pedigree, BNPP represents a plausible candidate for anticancer drug development.
This guide will provide detailed, step-by-step methodologies for the essential in vitro and in vivo experiments required to determine the therapeutic index. We will benchmark the hypothetical data for BNPP against two pillars of chemotherapy: Cisplatin and Doxorubicin . While these drugs are potent anticancer agents, their clinical utility is often hampered by a narrow therapeutic index and severe side effects, making the quest for safer alternatives a paramount goal in oncology.[6][7]
Understanding the Therapeutic Index
The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect.[8]
In preclinical in vivo studies, the TI is typically calculated as:
TI = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population.
-
ED₅₀ (Median Effective Dose): The dose of a drug that produces the desired therapeutic effect in 50% of the population.[9][10][11]
For in vitro studies, a similar concept, the Selectivity Index (SI) , is often employed to provide an early indication of a compound's therapeutic window:
SI = IC₅₀ (in normal cells) / IC₅₀ (in cancer cells)
Where:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process (like cell growth) by 50%.[6]
A higher TI or SI value is desirable, as it suggests a greater margin of safety.[8]
Experimental Workflow for Therapeutic Index Determination
The evaluation of a novel compound's therapeutic index is a multi-step process, beginning with in vitro assays to establish cellular effects and progressing to in vivo models for a whole-organism perspective.
PART 2: In Vivo Evaluation of BNPP
Promising results from in vitro studies warrant progression to in vivo models to assess the compound's behavior in a complex biological system.
Animal Model: Human Tumor Xenograft
A common preclinical model for cancer involves implanting human cancer cells into immunodeficient mice, where they form solid tumors.
Objective: To evaluate the efficacy and toxicity of BNPP in a mouse model bearing, for example, MCF-7 tumors.
Protocol:
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, BNPP at various doses, Cisplatin, Doxorubicin).
In Vivo Efficacy Study
Objective: To determine the ED₅₀ of BNPP based on its ability to inhibit tumor growth.
Protocol:
-
Drug Administration: Administer the compounds to the respective groups via a clinically relevant route (e.g., intravenous or oral) according to a predetermined schedule (e.g., daily for 14 days).
-
Tumor Measurement: Measure tumor volume (using calipers) and body weight two to three times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each dose.
-
Determine the ED₅₀, the dose that causes 50% tumor growth inhibition, by plotting the inhibition percentage against the dose.
-
In Vivo Toxicity Study
Objective: To determine the TD₅₀ of BNPP.
Protocol:
-
Dose Escalation: Administer escalating doses of BNPP to different groups of mice.
-
Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, behavioral changes, and ruffled fur.
-
Pathology: Conduct hematological analysis (blood counts) and histopathological examination of major organs (e.g., liver, kidney, heart) to identify signs of toxicity.
-
Data Analysis: The TD₅₀ is determined as the dose that causes a specific toxic effect (e.g., a 20% loss in body weight or significant pathological changes in a key organ) in 50% of the animals.
Comparative Analysis
The ultimate goal is to determine if BNPP has a more favorable therapeutic index than established chemotherapeutics.
| Parameter | This compound (BNPP) | Cisplatin | Doxorubicin |
| In Vitro Data | |||
| IC₅₀ (MCF-7, cancer) | [Hypothetical Data] | ~5-15 µM | ~0.5-2 µM |
| IC₅₀ (MCF-10A, normal) | [Hypothetical Data] | ~20-50 µM | ~5-15 µM |
| Selectivity Index (SI) | [IC₅₀ normal / IC₅₀ cancer] | ~2-5 | ~3-10 |
| In Vivo Data (Mouse Model) | |||
| ED₅₀ (mg/kg) | [Hypothetical Data] | ~2-4 mg/kg | ~1-3 mg/kg |
| TD₅₀ (mg/kg) | [Hypothetical Data] | ~6-8 mg/kg | ~5-7 mg/kg |
| Therapeutic Index (TI) | [TD₅₀ / ED₅₀] | ~2-3 | ~2-4 |
Note: The values for Cisplatin and Doxorubicin are approximate and can vary significantly based on the specific cell line, animal model, and experimental conditions. [5][6][7][12][13] A successful novel candidate like BNPP would ideally exhibit a significantly higher Selectivity Index and Therapeutic Index compared to the benchmarks. For instance, an SI or TI greater than 10 would be considered highly promising, indicating a wider margin of safety and a greater potential for clinical success.
Conclusion
The evaluation of the therapeutic index is a critical, data-driven process in drug discovery. By systematically conducting in vitro and in vivo studies as outlined in this guide, researchers can build a comprehensive safety and efficacy profile for novel compounds like this compound. A rigorous, comparative approach against established drugs such as Cisplatin and Doxorubicin provides the necessary context to determine if a new candidate possesses a superior therapeutic window, justifying its advancement into further preclinical and clinical development. The ultimate goal is to identify new therapies that are not only effective but also significantly safer for patients.
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Zahra, M. H., et al. (1990). Improved therapeutic index of cisplatin by procaine hydrochloride. Journal of the National Cancer Institute, 82(8), 677–684. Available at: [Link]
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Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]
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ResearchGate. (n.d.). Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5-fluorouracil (5-FU) in non-tumoral (MRC-5) and tumoral (MCF-7 and HT-29) cells. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
This document provides a detailed, step-by-step guide for the proper and safe disposal of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine. As a niche chemical, specific safety data sheets (SDS) may not be readily available. Therefore, this guide is synthesized from established protocols for structurally similar compounds, including substituted piperazines and nitroaromatic compounds, to ensure a high standard of safety and regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
This compound incorporates three key structural motifs that dictate its hazard profile: a piperazine ring, a benzyl group, and a nitropyridine moiety.
-
Piperazine Derivatives : The piperazine core is known to be a strong base and can be corrosive, causing severe skin burns and eye damage.[1][2] Many piperazine derivatives are also classified as skin and respiratory sensitizers.[1][3]
-
Nitroaromatic Compounds : The presence of a nitro group on an aromatic ring renders the compound potentially toxic and environmentally hazardous.[4][5] Nitroaromatic compounds are often thermally sensitive and can decompose exothermically, sometimes violently.[6] The U.S. Environmental Protection Agency (EPA) lists many nitroaromatic compounds as priority pollutants.[4][5]
-
Benzyl Group : While the benzyl group itself is less reactive, it contributes to the overall lipophilicity of the molecule, which can influence its biological and environmental interactions.
Given these characteristics, this compound should be handled as a hazardous substance with corrosive, sensitizing, and potentially toxic properties.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, ensure the following PPE is worn to minimize exposure:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield | Protects against splashes and airborne particles that can cause severe eye damage.[2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to burns, irritation, and sensitization.[2] |
| Body Protection | Flame-retardant lab coat and impervious clothing | Protects against skin contact and potential thermal hazards. |
| Respiratory Protection | Use in a well-ventilated area or with a full-face respirator | Minimizes inhalation of dust or vapors, which can cause respiratory irritation and sensitization.[7][8] |
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following steps provide a clear action plan:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Contain the Spill : For solid spills, prevent dust generation. For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spread.[1]
-
Cleanup : Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[1][8] Avoid creating dust.
-
Decontaminate : Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]
-
Report : Inform your institution's Environmental Health and Safety (EHS) department about the spill and the cleanup procedure.
Disposal Workflow
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following workflow provides a general guideline.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Waste Characterization and Segregation :
-
Characterize the waste as hazardous, citing its corrosive and potentially toxic nature.
-
Segregate waste containing this compound from other waste streams to prevent unintended reactions.[9]
-
-
Containerization :
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage :
-
Final Disposal :
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste.
-
The recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[1][13] This method ensures the complete destruction of the compound.
-
Do not discharge this chemical into drains or the environment.[13][14]
-
Regulatory Compliance
All laboratory waste disposal is subject to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[15][16] Academic and research laboratories may operate under specific guidelines like Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[15] It is imperative to be familiar with and adhere to your institution's specific Laboratory Management Plan.[15]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding its potential hazards, utilizing appropriate PPE, and following a structured disposal workflow, researchers can minimize risks and ensure compliance with regulatory standards. Always consult with your institution's EHS department for specific guidance.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
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MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
